molecular formula C10H7Br2N5 B3039178 Ageladine A CAS No. 643020-13-7

Ageladine A

Cat. No.: B3039178
CAS No.: 643020-13-7
M. Wt: 357.00 g/mol
InChI Key: QAKGJAQGTQLMFN-UHFFFAOYSA-N
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Description

Ageladine A is an imidazopyridine that is 1H-imidazo[4,5-c]pyridin-2-amine substituted by a 4,5-dibromo-1H-pyrrol-2-yl group at position 4. It is an alkaloid isolated from a marine sponge Agelas nakamurai and acts as an inhibitor of the matrix metalloproteinases, the key enzymes involved in tumour growth, migration, angiogenesis, invasion and metastasis. It has a role as a metabolite, a matrix metalloproteinase inhibitor, an antineoplastic agent and an angiogenesis inhibitor. It is an imidazopyridine, a member of pyrroles, an organobromine compound, an alkaloid and an aromatic amine.
This compound is a natural product found in Agelas nakamurai with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N5/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8/h1-3,15H,(H3,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGJAQGTQLMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643020-13-7
Record name Ageladine A
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Foundational & Exploratory

The Mechanism of Action of Ageladine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a bromopyrrole alkaloid first isolated from the marine sponge Agelas nakamurai.[1][2] It has garnered significant interest within the scientific community due to its potent biological activities, primarily as an inhibitor of matrix metalloproteinases (MMPs) and its associated antiangiogenic effects.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism: Inhibition of Matrix Metalloproteinases

The principal mechanism of action of this compound is the inhibition of a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs).[1][3] These enzymes are crucial for the degradation of extracellular matrix (ECM) components, a process integral to both normal physiological functions and pathological conditions such as tumor invasion, metastasis, and angiogenesis.

This compound has been demonstrated to inhibit a range of MMPs with varying potencies. A key distinguishing feature of its inhibitory activity is that, unlike many traditional MMP inhibitors, this compound does not function by chelating the catalytic Zn²⁺ ion within the enzyme's active site. This suggests a novel inhibitory mechanism that warrants further investigation for the development of more selective MMP inhibitors.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various MMPs has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Matrix Metalloproteinase (MMP)IC₅₀ (µg/mL)IC₅₀ (µM)
MMP-1 (Collagenase-1)1.2~3.36
MMP-2 (Gelatinase-A)2.0~5.60
MMP-8 (Collagenase-2)0.39~1.09
MMP-9 (Gelatinase-B)0.79~2.21
MMP-12 (Macrophage elastase)0.33~0.92
MMP-13 (Collagenase-3)0.47~1.32

Note: The molecular weight of this compound (C₁₀H₇Br₂N₅) is approximately 357.00 g/mol .[1] The µM concentrations are calculated based on this molecular weight.

Experimental Protocols

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol outlines a typical fluorometric assay used to determine the inhibitory activity of this compound against a specific MMP.

Objective: To quantify the IC₅₀ value of this compound for a target MMP.

Principle: The assay utilizes a synthetic peptide substrate that is internally quenched. Upon cleavage by the active MMP, a fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage and thus decrease the fluorescent signal.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl, Brij-35, pH 7.5)

  • This compound stock solution (in DMSO)

  • Known MMP inhibitor as a positive control (e.g., NNGH)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the MMP enzyme in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well microplate, add the following to designated wells:

      • Blank: Assay buffer and substrate.

      • Enzyme Control (No Inhibitor): Assay buffer, MMP enzyme, and substrate.

      • Test Compound (this compound): Diluted this compound, MMP enzyme, and substrate.

      • Positive Control: Known MMP inhibitor, MMP enzyme, and substrate.

    • Add the assay buffer and inhibitor/vehicle to the wells first.

    • Add the MMP enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will be specific to the fluorophore used (e.g., Ex/Em = 325/393 nm for Mca).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the enzyme control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Endothelial Cell Migration (Transwell) Assay

This protocol describes a method to assess the anti-angiogenic potential of this compound by measuring its effect on endothelial cell migration.

Objective: To determine if this compound inhibits the migration of endothelial cells in vitro.

Principle: The assay uses a Boyden chamber, which consists of two compartments separated by a porous membrane. Endothelial cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. The ability of this compound to inhibit the migration of cells through the pores towards the chemoattractant is quantified.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial (BAE) cells.

  • Endothelial cell growth medium (EGM)

  • Endothelial cell basal medium (EBM) with reduced serum (e.g., 0.5% FBS)

  • Chemoattractant (e.g., VEGF, bFGF, or 10% FBS)

  • This compound stock solution (in DMSO)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture endothelial cells to ~80-90% confluency.

    • Starve the cells for 4-6 hours in EBM with reduced serum prior to the assay.

    • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in EBM with reduced serum.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Prepare a cell suspension containing the desired concentration of this compound or vehicle control (DMSO).

    • Seed the cell suspension into the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours, allowing the cells to migrate through the membrane.

  • Cell Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).

    • Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet for 20 minutes).

  • Quantification:

    • Thoroughly wash the inserts to remove excess stain.

    • Allow the inserts to air dry.

    • Visualize and count the stained, migrated cells on the underside of the membrane using a microscope. Capture images from several random fields of view for each membrane.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured with a plate reader.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Express the results as a percentage of migration relative to the vehicle control.

Signaling Pathways and Visualizations

Inhibition of MMP-Mediated Angiogenesis and Metastasis

This compound's inhibition of MMPs directly impacts key pathological processes like tumor angiogenesis and metastasis. MMPs, particularly MMP-2 and MMP-9, degrade the basement membrane and extracellular matrix, which is a critical step for endothelial cell migration during the formation of new blood vessels (angiogenesis) and for cancer cells to invade surrounding tissues and enter circulation (metastasis). By inhibiting these MMPs, this compound blocks these processes.

G cluster_0 Tumor Microenvironment cluster_1 MMP Activity cluster_2 Pathological Outcomes Tumor Cells Tumor Cells MMPs MMPs (MMP-2, MMP-9) Tumor Cells->MMPs Secretion Endothelial Cells Endothelial Cells Endothelial Cells->MMPs Secretion ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) ECM Degradation ECM Degradation ECM->ECM Degradation MMPs->ECM Cleavage Angiogenesis Angiogenesis ECM Degradation->Angiogenesis Allows Endothelial Cell Migration Metastasis Metastasis ECM Degradation->Metastasis Allows Tumor Cell Invasion This compound This compound This compound->MMPs Inhibition

Caption: this compound inhibits MMPs, blocking ECM degradation and subsequent angiogenesis and metastasis.

Potential STAT3 Signaling Inhibition by this compound Analogs

Recent studies on a derivative of this compound have revealed an additional potential mechanism of action: the inhibition of the STAT3 signaling pathway. While this has not been confirmed for this compound itself, it presents a plausible secondary or alternative mechanism. In this pathway, STAT3 (Signal Transducer and Activator of Transcription 3) is activated through phosphorylation, typically by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. The this compound derivative was found to bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK Janus Kinase (JAK) Cytokine Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene Transcription Gene Transcription STAT3_dimer->Gene Transcription Translocation Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival Gene Transcription->Proliferation, Angiogenesis, Survival This compound Derivative This compound Derivative This compound Derivative->STAT3_inactive Inhibits Phosphorylation

Caption: this compound derivatives may inhibit the STAT3 pathway by preventing phosphorylation.

Experimental Workflow: MMP Inhibition Assay

The following diagram illustrates the logical flow of the MMP inhibition screening assay.

G start Start reagent_prep Reagent Preparation (Enzyme, Substrate, this compound dilutions) start->reagent_prep plate_setup Plate Setup in 96-well format (Controls, Test Compound) reagent_prep->plate_setup pre_incubation Pre-incubation (15 min @ 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Fluorogenic Substrate) pre_incubation->reaction_start kinetic_read Kinetic Fluorescence Reading (30-60 min @ 37°C) reaction_start->kinetic_read data_analysis Data Analysis (Calculate Reaction Rates) kinetic_read->data_analysis ic50_calc IC50 Determination (Dose-Response Curve) data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for determining the IC₅₀ of this compound in an MMP inhibition assay.

Conclusion

This compound presents a compelling profile as a bioactive marine natural product. Its primary mechanism of action is the inhibition of multiple matrix metalloproteinases through a non-zinc-chelating mechanism, which in turn confers its anti-angiogenic and anti-metastatic potential. The possibility of additional mechanisms, such as the inhibition of the STAT3 pathway by its analogs, opens new avenues for research and drug development. The experimental protocols and data provided in this guide serve as a comprehensive resource for scientists investigating the therapeutic potential of this compound and related compounds.

References

Ageladine A: A Technical Guide to its Natural Source and Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ageladine A is a marine-derived bromopyrrole alkaloid that has garnered significant attention within the scientific community due to its potent biological activities, including the inhibition of matrix metalloproteinases (MMPs) and antiangiogenic effects. First isolated from the marine sponge Agelas nakamurai, this fluorescent molecule presents a unique chemical architecture and a proposed biosynthetic origin from fundamental amino acid precursors. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental context for its study. Quantitative data on its biological activity are presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding of this promising natural product.

Natural Sources

This compound is a secondary metabolite produced by marine sponges of the genus Agelas. The primary and most cited source of this compound is the marine sponge Agelas nakamurai.[1][2] It has also been isolated from the sponge Agelas wiedenmayeri.[2] These sponges are found in various marine environments, and the production of this compound is likely a component of their chemical defense mechanisms.

Proposed Biosynthetic Pathway

The biosynthetic pathway of this compound has been proposed by Fusetani et al. and is believed to originate from two common amino acids: proline and histidine.[1] While the specific enzymes catalyzing these transformations in Agelas nakamurai have not yet been elucidated, the proposed pathway provides a chemically plausible route to the final natural product.

The proposed pathway can be summarized in the following key steps:

  • Formation of the Pyrrole Moiety: Proline is hypothesized to be the precursor for the 4,5-dibromo-1H-pyrrole-2-carbaldehyde component of this compound. This transformation would involve bromination and oxidation of the proline ring.

  • Formation of the Imidazole Moiety: Histidine is suggested as the precursor for the 2-amino-1H-imidazo[4,5-c]pyridine core. This would involve decarboxylation of histidine to histamine.

  • Condensation and Cyclization: The 4,5-dibromo-1H-pyrrole-2-carbaldehyde and a histamine-derived intermediate are proposed to condense to form an N-vinyl imine.

  • Electrocyclization and Aromatization: This intermediate is then thought to undergo an intramolecular 6π-azaelectrocyclization, followed by dehydrogenation to yield the final aromatic structure of this compound.

dot digraph "this compound Biosynthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

Proline [label="Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Histidine [label="Histidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrole_aldehyde [label="4,5-dibromo-1H-pyrrole-\n2-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; N_vinyl_imine [label="N-vinyl imine intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydropyridine [label="Dihydropyridine intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ageladine_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Proline -> Pyrrole_aldehyde [label="Multiple Steps\n(Bromination, Oxidation)"]; Histidine -> Histamine [label="Decarboxylation"]; Pyrrole_aldehyde -> N_vinyl_imine; Histamine -> N_vinyl_imine; N_vinyl_imine -> Dihydropyridine [label="Intramolecular\n6π-azaelectrocyclization"]; Dihydropyridine -> Ageladine_A [label="Dehydrogenation"]; } dot Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

This compound has been demonstrated to be a potent inhibitor of several matrix metalloproteinases (MMPs). The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various MMPs.

Matrix Metalloproteinase (MMP)IC₅₀ (µg/mL)IC₅₀ (µM)¹
MMP-11.2~3.36
MMP-22.0~5.60
MMP-80.39~1.09
MMP-90.79~2.21
MMP-120.33~0.92
MMP-130.47~1.31

¹ Molar concentrations are estimated based on a molecular weight of 357.00 g/mol for this compound.

Experimental Protocols

Isolation of this compound from Agelas nakamurai

The isolation of this compound from its natural source is achieved through a multi-step process involving extraction and bioassay-guided fractionation. While the detailed experimental parameters from the original isolation are not fully available, a general protocol can be outlined as follows.

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation Sponge Lyophilized Sponge Material (Agelas nakamurai) Extraction Extraction with Hydrophilic Solvents (e.g., MeOH/H₂O) Sponge->Extraction Crude_Extract Hydrophilic Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning (e.g., n-BuOH/H₂O) Column_Chromo Column Chromatography (e.g., ODS, Sephadex) HPLC Reversed-Phase HPLC Active_Fractions Active Fractions (MMP Inhibition Assay) Pure_Ageladine_A Pure this compound

Methodology:

  • Extraction: The sponge material (Agelas nakamurai) is typically frozen or lyophilized to preserve the chemical integrity of its metabolites. The dried sponge is then homogenized and extracted with a hydrophilic solvent system, such as a mixture of methanol (B129727) and water, to isolate the polar and semi-polar compounds.

  • Solvent Partitioning: The resulting crude extract is subjected to solvent partitioning to separate compounds based on their polarity. For a hydrophilic compound like this compound, a common partitioning scheme would involve separating the extract between n-butanol and water. The active compound is expected to partition into the n-butanol layer.

  • Bioassay-Guided Fractionation: At each stage of separation, the resulting fractions are tested for their ability to inhibit a target enzyme, in this case, a matrix metalloproteinase (e.g., MMP-2). This bioassay-guided approach allows researchers to focus on the fractions containing the active compound, thereby streamlining the isolation process.

  • Chromatographic Separation: The active fractions are then subjected to a series of chromatographic techniques to purify this compound. This typically involves:

    • Open Column Chromatography: Using stationary phases like octadecylsilane (B103800) (ODS) or Sephadex to achieve initial separation based on polarity and size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC, which offers high resolution and reproducibility. A C18 column with a gradient of water and acetonitrile (B52724) or methanol is a common choice for this final step.

  • Structure Elucidation: The structure of the purified this compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS).

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of this compound against various MMPs is typically determined using a fluorometric assay.

Principle:

The assay utilizes a quenched fluorescent substrate that is specific for the MMP of interest. In its intact state, the fluorescence of the substrate is quenched. Upon cleavage by the active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, will prevent or reduce the cleavage of the substrate, leading to a lower fluorescence signal.

General Protocol:

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

    • Fluorogenic MMP substrate

    • Assay buffer (e.g., Tris-HCl with CaCl₂, NaCl, and a detergent like Brij-35)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate (black, for fluorescence measurements)

    • Fluorometric microplate reader

  • Procedure:

    • Activate the pro-MMP enzyme according to the manufacturer's instructions (often with APMA - 4-aminophenylmercuric acetate).

    • Prepare serial dilutions of this compound in the assay buffer.

    • To each well of the microplate, add the assay buffer, the this compound dilution (or vehicle control), and the activated MMP enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control.

    • The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Activate_MMP Activate pro-MMP Incubate Incubate MMP with This compound Activate_MMP->Incubate Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Conclusion

This compound stands out as a marine natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation due to its potent antiangiogenic and MMP inhibitory activities. Its natural origin in marine sponges of the genus Agelas and its proposed biosynthesis from simple amino acid building blocks highlight the intricate and unique metabolic capabilities of marine organisms. While the proposed biosynthetic pathway provides a valuable framework, further research is needed to identify and characterize the specific enzymes involved in its production. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, study, and potentially develop this compound and its analogs as novel therapeutic agents. The continued exploration of such marine-derived compounds is crucial for the discovery of new and effective drugs.

References

The pH-Dependent Fluorescence of Ageladine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ageladine A, a marine-derived bromopyrrole alkaloid, has garnered significant attention within the scientific community for its unique pH-dependent fluorescence. This property, coupled with its membrane permeability, makes it a powerful tool for investigating cellular and subcellular pH dynamics, particularly in the context of acidic organelles. This technical guide provides an in-depth overview of the core fluorescence properties of this compound, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Core Fluorescence Properties

This compound exhibits a pronounced sensitivity to environmental pH, with its fluorescence intensity being highest in acidic conditions and lowest in alkaline environments. The most significant changes in fluorescence are observed in the physiologically relevant range of pH 6 to 7.[1][2] This characteristic makes it an excellent candidate for a fluorescent probe to study pH variations within living cells and tissues.[2][3]

The fluorescence emanates in the blue-green spectrum upon excitation with UV light.[2][3] The bromination of the pyrrole (B145914) ring is thought to enhance its membrane permeability, allowing for the effective staining of live cells and even entire transparent organisms.[2][3]

Quantitative Fluorescence Data

The following tables summarize the key quantitative parameters of this compound's fluorescence at various pH values as reported in the literature.

ParameterValuepH ConditionReference
Excitation Maximum~370 nmNot specified[2][3]
Emission Maximum415 nmNot specified[3]
Emission Range415 nm - >500 nmNot specified[4][5]
Highest Fluorescence-pH 3-4[1]
Lowest Fluorescence-pH 9[1]
Largest Fluorescence Change-pH 6-7[1][2]

Table 1: Spectral Properties of this compound

ParameterValueThis compound ConcentrationReference
pKa (Half-maximal pH)6.26Not specified[3]
pKa (ratiometric, 340/380 nm)6.7820 µM[3]
pKa (ratiometric, 340/380 nm)7.01100 µM[3]

Table 2: Apparent pKa Values of this compound Determined by Fluorescence Titration

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound can be prepared by dissolving it in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM. It is recommended to store the stock solution at -20°C and protect it from light.

In Vitro pH-Dependent Fluorescence Measurement

This protocol outlines the steps to characterize the fluorescence of this compound across a range of pH values using a fluorometer.

Materials:

  • This compound stock solution

  • A series of pH buffers (e.g., citrate-phosphate for acidic range, phosphate (B84403) for neutral range, and borate (B1201080) for alkaline range)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of buffer solutions with known pH values ranging from approximately 3 to 10.

  • Dilute the this compound stock solution into each buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Incubate the solutions for a short period to allow for equilibration.

  • Measure the fluorescence emission spectrum for each sample by exciting at the maximum excitation wavelength (~370 nm). Record the emission intensity at the peak wavelength (~415 nm).

  • For ratiometric measurements, record the emission intensity at a fixed wavelength (e.g., >470 nm) while exciting at 340 nm and 380 nm.[3]

  • Plot the fluorescence intensity or the ratio of intensities (F340/F380) as a function of pH.

  • Determine the apparent pKa value by fitting the data to a sigmoidal dose-response curve.

Live Cell Staining and Intracellular pH Measurement

This compound can be used to visualize and quantify the pH of acidic organelles, such as lysosomes, in living cells.

Materials:

  • Cultured cells (e.g., PC12, hippocampal neurons)

  • This compound stock solution

  • Cell culture medium

  • Fluorescence microscope equipped with appropriate filters (e.g., a Fura-2 filter set)

  • Solutions for altering intracellular pH (e.g., NH4Cl for alkalinization, nigericin (B1684572)/high K+ for calibration)

Procedure:

  • Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Prepare a loading solution by diluting the this compound stock solution in cell culture medium to a final concentration of 10-20 µM.

  • Remove the culture medium from the cells and replace it with the this compound loading solution.

  • Incubate the cells for 10-30 minutes at 37°C.

  • Wash the cells with fresh culture medium to remove excess dye.

  • Image the cells using a fluorescence microscope. For ratiometric imaging, acquire images using excitation wavelengths of 340 nm and 380 nm.

  • To induce changes in intracellular pH, perfuse the cells with solutions of different pH or with agents like NH4Cl (20 mM) to induce intracellular alkalinization.[3]

  • Record the changes in fluorescence intensity or the 340/380 nm ratio over time.

  • An in situ calibration can be performed using ionophores like nigericin in buffers of known pH to correlate fluorescence ratios to absolute pH values.

Visualizations

This compound Protonation and Fluorescence

The pH-dependent fluorescence of this compound is attributed to the protonation and deprotonation of its imidazole (B134444) and amino groups. At acidic pH, the protonated forms are predominant, leading to high fluorescence. As the pH increases, deprotonation occurs, resulting in a decrease in fluorescence.

AgeladineA_Protonation cluster_low_pH Low pH (High Fluorescence) cluster_high_pH High pH (Low Fluorescence) Protonated This compound (Protonated) Deprotonated This compound (Deprotonated) Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

Caption: Protonation states of this compound and their relation to fluorescence.

Experimental Workflow for pH-Dependent Fluorescence Measurement

The following diagram illustrates the general workflow for determining the pH sensitivity of this compound's fluorescence.

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound Stock Solution C Dilute this compound in Buffers A->C B Prepare Buffer Series (Varying pH) B->C D Measure Fluorescence (Excitation ~370 nm or 340/380 nm) C->D E Plot Fluorescence vs. pH D->E F Determine pKa E->F

References

Unveiling the Molecular Architecture of Ageladine A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a marine alkaloid first isolated from the sponge Agelas nakamurai.[1][2] It belongs to the bromopyrrole alkaloid family and has garnered significant attention within the scientific community due to its potent biological activities, including matrix metalloproteinase (MMP) inhibition and antiangiogenic effects.[2][3] The unique chemical structure of this compound, a 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine, underpins its therapeutic potential and makes it a compelling target for synthetic chemists and drug developers.[2][4] This in-depth technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed spectroscopic data and the experimental protocols employed in its characterization.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectrometric methods. The initial report by Fusetani and coworkers in 2003 laid the foundation for our understanding of this molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.05d5.5
H-77.20d5.5
H-3'6.95s
NH₂6.50br s
NH-1'12.0br s
NH-1/311.5br s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)
C-2151.0
C-4141.0
C-6120.5
C-7108.0
C-7a145.0
C-2'125.0
C-3'111.0
C-4'97.0
C-5'104.0
C-5a128.0

Table 3: HMBC Correlations for this compound

ProtonCorrelated Carbons
H-6 (δ 8.05)C-4, C-7a
H-7 (δ 7.20)C-5a
H-3' (δ 6.95)C-2', C-4', C-5'

Table 4: Other Spectroscopic Data for this compound

TechniqueResult
FABMS (Fast Atom Bombardment Mass Spectrometry) m/z 358, 360, 362 (M+H)⁺ in a 1:2:1 ratio, consistent with the presence of two bromine atoms.
UV (Methanol) λₘₐₓ 280 nm (ε 12000), 330 nm (ε 8000)
IR (KBr) νₘₐₓ 3400-3100, 1640, 1580 cm⁻¹

Experimental Protocols

The isolation and purification of this compound from its natural source, the marine sponge Agelas nakamurai, is a critical first step in its study. The following is a detailed methodology based on the original work.

Isolation of this compound
  • Extraction: The freeze-dried sponge material is extracted exhaustively with methanol (B129727) (MeOH). The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O). The aqueous layer, containing the more polar compounds including this compound, is retained.

  • Column Chromatography: The aqueous extract is subjected to column chromatography on silica (B1680970) gel, eluting with a stepwise gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH).

  • Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassay (e.g., MMP inhibition assay), are pooled and further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a gradient of acetonitrile (B52724) (MeCN) in water with 0.1% trifluoroacetic acid (TFA) to yield pure this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes and relationships in the study of this compound.

experimental_workflow cluster_isolation Isolation from Agelas nakamurai cluster_elucidation Structure Elucidation Sponge Collection Sponge Collection Extraction (MeOH) Extraction (MeOH) Sponge Collection->Extraction (MeOH) Solvent Partitioning Solvent Partitioning Extraction (MeOH)->Solvent Partitioning Silica Gel Chromatography Silica Gel Chromatography Solvent Partitioning->Silica Gel Chromatography Reversed-Phase HPLC Reversed-Phase HPLC Silica Gel Chromatography->Reversed-Phase HPLC Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis 1H NMR 1H NMR Spectroscopic Analysis->1H NMR 13C NMR 13C NMR Spectroscopic Analysis->13C NMR HMBC HMBC Spectroscopic Analysis->HMBC HSQC HSQC Spectroscopic Analysis->HSQC FABMS FABMS Spectroscopic Analysis->FABMS UV-Vis & IR UV-Vis & IR Spectroscopic Analysis->UV-Vis & IR Structural Assignment Structural Assignment 1H NMR->Structural Assignment 13C NMR->Structural Assignment HMBC->Structural Assignment HSQC->Structural Assignment FABMS->Structural Assignment UV-Vis & IR->Structural Assignment

Caption: Experimental workflow for the isolation and structure elucidation of this compound.

Signaling Pathways

While the precise signaling pathways through which this compound exerts its antiangiogenic effects are still under investigation, its inhibition of matrix metalloproteinases is a key mechanism. MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, a process essential for tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, this compound can disrupt these pathological processes.

signaling_pathway This compound This compound MMPs MMPs This compound->MMPs Inhibits ECM Degradation ECM Degradation MMPs->ECM Degradation Promotes Angiogenesis Angiogenesis ECM Degradation->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis

Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound on MMPs.

Conclusion

The structural elucidation of this compound has been a pivotal achievement in marine natural product chemistry. The detailed spectroscopic data and established experimental protocols provide a solid foundation for further research into its synthesis, derivatization, and therapeutic applications. For researchers and professionals in drug development, this compound represents a promising lead compound with a unique mechanism of action, warranting continued investigation to unlock its full clinical potential.

References

Ageladine A as an anti-angiogenic agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ageladine A as an Anti-Angiogenic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology. This compound, a fluorescent bromopyrrole alkaloid originally isolated from the marine sponge Agelas nakamurai, has been identified as a potent anti-angiogenic agent.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing quantitative data from key experimental assays, and providing detailed experimental protocols for its evaluation. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and assessment.

Introduction

This compound is a pyrrole-imidazole alkaloid first reported in 2003.[1][3] It was discovered during a bioassay-guided fractionation effort to identify inhibitors of matrix metalloproteinases (MMPs) from marine organisms.[1] Its unique structure and biological activity profile, particularly its anti-angiogenic properties, have made it a subject of significant interest for total synthesis and medicinal chemistry studies.[1][2][4][5] This document serves as a technical resource for researchers investigating this compound and similar compounds for anti-angiogenic drug discovery.

Mechanism of Action

The anti-angiogenic activity of this compound is multifaceted and has been attributed to the inhibition of multiple key processes involved in neovascularization.

Inhibition of Matrix Metalloproteinases (MMPs)

Initial studies identified this compound as an inhibitor of several MMPs, which are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] ECM degradation is a prerequisite for endothelial cell migration and invasion, foundational steps in angiogenesis.[1] this compound has been shown to inhibit MMP-1, -2, -8, -9, -12, and -13.[6] Interestingly, kinetic studies suggest that its inhibitory mechanism differs from many common MMP inhibitors, as it does not appear to function by chelating the catalytic Zn2+ ion.[1]

Inhibition of Kinase Signaling

More recent investigations have revealed that the anti-angiogenic effects of this compound may be more closely linked to kinase inhibition rather than its activity against MMPs.[1] A screening of this compound against a panel of 402 kinases showed selective inhibitory activity against DYRK1A, DYRK2, TYRK2 (JH2 domain), and YSK4.[1] These kinases are involved in various cellular processes, and their inhibition can interfere with the signaling cascades that drive endothelial cell proliferation and migration, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

Ageladine_A_Mechanism cluster_0 This compound cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Biological Outcome AgeladineA This compound MMPs MMP-1, -2, -8, -9, -12, -13 AgeladineA->MMPs Inhibits Kinases DYRK1A, DYRK2, YSK4 AgeladineA->Kinases Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation Blocks Cell_Signaling Pro-Angiogenic Signaling Kinases->Cell_Signaling Blocks Migration Endothelial Cell Migration & Invasion ECM_Degradation->Migration Cell_Signaling->Migration Proliferation Endothelial Cell Proliferation Cell_Signaling->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis

Fig. 1: Proposed anti-angiogenic mechanism of this compound.

The diagram above illustrates the dual inhibitory action of this compound. It targets both MMPs and specific kinases, disrupting key cellular processes—ECM degradation and pro-angiogenic signaling—which in turn inhibits endothelial cell migration, invasion, and proliferation, ultimately blocking angiogenesis.

Quantitative Data on Anti-Angiogenic Activity

The bioactivity of this compound has been quantified in several key assays. The data presented below is compiled from published literature.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by this compound
Target MMPIC50 (μg/mL)IC50 (μM)Reference
MMP-11.2~3.4[6]
MMP-22.0~5.6[1][6]
MMP-2-1.7 ± 0.2[7]
MMP-80.39~1.1[6]
MMP-90.79~2.2[6]
MMP-120.33~0.9[6]
MMP-130.47~1.3[6]
Note: Molar concentrations are estimated based on a molecular weight of 357.00 g/mol for this compound.[8]
Table 2: In Vitro Cellular Assay Data for this compound
Assay TypeCell LineParameter MeasuredResultConcentrationReference
Cell MigrationBAE% Inhibition65.9%25 μg/mL[1]
(BAE: Bovine Aortic Endothelial cells)

Key Signaling Pathway: VEGF/VEGFR-2

The VEGF/VEGFR-2 signaling pathway is a primary regulator of angiogenesis.[9][10] VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, migration, survival, and vascular permeability.[11] Kinase inhibitors, such as this compound, can disrupt this cascade, representing a potent mechanism for anti-angiogenic activity.

VEGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Outcome VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Raf Raf PKC->Raf Survival Cell Survival & Permeability Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Migration ERK->Prolif AgeladineA This compound (Kinase Inhibitor) AgeladineA->VEGFR2 Inhibits (Hypothesized) AgeladineA->Raf Inhibits (Hypothesized)

Fig. 2: Simplified VEGF/VEGFR-2 signaling pathway.

This diagram shows how VEGF binding to VEGFR-2 activates downstream pathways (PI3K/Akt and PLCγ/PKC/MAPK) to promote angiogenesis. A kinase inhibitor like this compound could potentially interfere at multiple points, such as at the receptor tyrosine kinase level or further downstream, to block these outcomes.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of anti-angiogenic compounds. The following sections provide protocols for key in vitro and in vivo assays relevant to the evaluation of this compound.

In Vitro Assay Workflow

A typical workflow for assessing a potential anti-angiogenic agent involves a series of in vitro assays that measure distinct steps of the angiogenic process.

Experimental_Workflow Start Test Compound (this compound) Prolif 1. Proliferation Assay (e.g., MTT / BrdU) Start->Prolif Migrate 2. Migration Assay (e.g., Wound Healing) Prolif->Migrate Tube 3. Tube Formation Assay (HUVECs on Matrigel) Migrate->Tube Result In Vitro Anti-Angiogenic Profile Tube->Result

Fig. 3: Standard workflow for in vitro anti-angiogenesis testing.
Endothelial Cell Proliferation Assay (MTT Method)

This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 3,000-5,000 cells/well in complete endothelial growth medium (EGM-2).[12] Incubate for 24 hours at 37°C, 5% CO2.

  • Starvation: Replace the medium with a basal medium (e.g., M199) containing 0.5-1% FBS and incubate for 6-8 hours to synchronize the cells.

  • Treatment: Aspirate the starvation medium. Add 100 µL of basal medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) with and without an angiogenic stimulus like VEGF (e.g., 20 ng/mL).[13] Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures.[14][15]

  • Plate Coating: Thaw Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel®) on ice.[16] Using pre-chilled pipette tips, add 50-100 µL to each well of a pre-chilled 96-well plate.[17]

  • Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[18]

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a density of 1.5-3.0 x 105 cells/mL.

  • Treatment: In a separate tube, mix the cell suspension with the desired concentrations of this compound and/or VEGF.

  • Seeding: Gently add 100-150 µL of the cell/treatment suspension to each well on top of the solidified matrix.[18]

  • Incubation: Incubate at 37°C, 5% CO2 for 4-18 hours.[18]

  • Imaging and Analysis: Visualize the tube network using a phase-contrast microscope. Capture images and quantify parameters such as total tube length, number of nodes, and number of branches using an imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.[14][19]

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

  • Windowing: On day 3, create a small hole in the shell over the air sac. Create a second small hole through which 2-3 mL of albumin is removed, causing the CAM to detach from the shell. Cut a 1 cm2 window in the shell over the dropped CAM.

  • Sample Application: On day 7-8, place a sterile, inert carrier (e.g., a 1 mm3 sterile sponge or a plastic coverslip) soaked with a solution of this compound in a suitable solvent (e.g., PBS with 0.1% DMSO) onto the CAM in an area with small vessels. Use a vehicle-soaked carrier as a negative control and a VEGF-soaked carrier as a positive control.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Analysis: Re-open the window and observe the CAM vasculature around the carrier. Score the angiogenic response based on the number and orientation of blood vessels growing towards the carrier. Quantify the vessel density or length in a defined radius around the implant.

Conclusion

This compound is a promising marine-derived natural product with significant anti-angiogenic properties. Its mechanism of action appears to involve a dual inhibition of matrix metalloproteinases and key cellular kinases, leading to the disruption of endothelial cell migration, proliferation, and differentiation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and its analogs as potential therapeutic agents for the treatment of cancer and other angiogenesis-dependent diseases. Continued research into its precise kinase targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

The Decisive Role of Bromine in the Biological Arena of Ageladine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the marine alkaloid Ageladine A has illuminated the critical function of its bromine atoms in determining its biological efficacy. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The evidence strongly indicates that the presence and position of bromine atoms on the pyrrole (B145914) ring of this compound are paramount for its potent activity as a matrix metalloproteinase inhibitor and are likely significant contributors to its anticancer and antibacterial properties.

This compound, a pyrrole-imidazole alkaloid isolated from the marine sponge Agelas nakamurai, has garnered significant interest in the scientific community for its diverse pharmacological profile.[1] This guide delves into the structure-activity relationships of this compound and its synthetic analogs, with a particular focus on the contribution of its characteristic dibrominated pyrrole moiety.

The Indispensable Nature of Bromine for Matrix Metalloproteinase (MMP) Inhibition

The most extensively studied activity of this compound is its ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and other diseases.[2][3] Structure-activity relationship (SAR) studies have unequivocally demonstrated that the two bromine atoms on the pyrrole ring are indispensable for this inhibitory action. Analogs of this compound lacking these bromine atoms exhibit a complete loss of MMP inhibitory activity.[2]

Furthermore, the number and location of these halogen atoms are crucial. While the natural dibrominated form of this compound is a potent inhibitor, the introduction of an additional bromine atom at the C-4 position of the pyrrole ring has been shown to significantly enhance its inhibitory potency against MMP-12, with some tri-brominated analogs being three-fold more active than the parent compound.[2] Conversely, mono-brominated analogs are considerably less active than this compound, highlighting the importance of the dibromo substitution pattern.[2]

Quantitative Analysis of MMP Inhibition

The following table summarizes the inhibitory activity of this compound and its key analogs against various MMPs, illustrating the profound impact of the bromine substitution.

CompoundModificationsMMP-2 IC50 (µM)MMP-12 IC50 (µM)Reference
This compound 4,5-dibromo-1H-pyrrol-2-yl5.63.66[2][4]
Analog 1 (debrominated) 1H-pyrrol-2-yl> 100> 100[2]
Analog 2 (mono-brominated) 4-bromo-1H-pyrrol-2-yl-> 100[2]
Analog 3 (tri-brominated) 2,3,4-tribromo-1H-pyrrol-2-yl-1.24[2]
Analog 4 (N-methylated) N-methylated pyrrole and/or imidazoleInactive-[2]

Role of Bromine in Other Biological Activities

While the data for other biological activities is less extensive, the available evidence suggests that the bromine atoms of this compound and related marine alkaloids are significant for their anticancer and antibacterial effects.

Anticancer Activity

Several studies have reported the anticancer properties of this compound and its derivatives. While direct comparative studies between brominated and non-brominated this compound analogs are limited, research on other brominated marine alkaloids indicates that the presence of bromine often enhances cytotoxicity against cancer cell lines. For instance, some bromopyrrole alkaloids have shown potent activity against various cancer cell lines, and the introduction of brominated pyrroles into other molecular scaffolds has been shown to enhance their anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
This compound DU145 (Prostate)> 50[5]
This compound analog (azepine ring) DU145 (Prostate)~10-20[3]

Note: The azepine ring analog possesses a different core structure but retains the dibromopyrrole moiety, suggesting its importance for activity.

Antibacterial Activity

The marine environment is a rich source of halogenated compounds with potent antimicrobial properties. Bromopyrrole alkaloids, in particular, are known for their antibacterial activity, especially against Gram-positive bacteria. The bromine atoms are thought to contribute to the compounds' ability to disrupt bacterial membranes or inhibit essential enzymes. Nagelamides, dimeric bromopyrrole alkaloids from the same genus of sponge as the source of this compound, have demonstrated antibacterial activity. This suggests that the brominated pyrrole core of this compound is likely a key contributor to its own antibacterial potential.

CompoundBacterial StrainMIC (µg/mL)Reference
Nagelamide A Bacillus subtilis16
Nagelamide B Staphylococcus aureus8
Glycogen Synthase Kinase-3β (GSK-3β) and α-Glucosidase Inhibition

Currently, there is a notable lack of specific research investigating the role of this compound's bromine atoms in the inhibition of GSK-3β and α-glucosidase. While some bromopyrrole alkaloids have been reported to inhibit GSK-3β, a direct structure-activity relationship for this compound concerning its bromine atoms and these two enzymes has not been established. This represents a significant area for future research to fully elucidate the therapeutic potential of this compound and its analogs.

Signaling Pathways and Experimental Workflows

To facilitate further research, this guide includes visual representations of a key signaling pathway and a general experimental workflow for assessing the biological activity of this compound analogs.

G Wnt/β-catenin Signaling Pathway and GSK-3β Inhibition cluster_destruction β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin Inhibits APC APC GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation CK1 CK1 CK1->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes AgeladineA This compound (Potential Inhibitor) AgeladineA->GSK3b Potential Inhibition

Caption: Wnt Signaling Pathway and Potential GSK-3β Inhibition by this compound.

G General Experimental Workflow for this compound Analogs cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Design Analogs (Varying Bromination) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MMP_Assay MMP Inhibition Assay Characterization->MMP_Assay GSK3b_Assay GSK-3β Inhibition Assay Characterization->GSK3b_Assay AlphaGlucosidase_Assay α-Glucosidase Inhibition Assay Characterization->AlphaGlucosidase_Assay Anticancer_Assay Anticancer Assay (e.g., MTT) Characterization->Anticancer_Assay Antibacterial_Assay Antibacterial Assay (MIC Determination) Characterization->Antibacterial_Assay Data_Collection Collect IC50/MIC Values MMP_Assay->Data_Collection GSK3b_Assay->Data_Collection AlphaGlucosidase_Assay->Data_Collection Anticancer_Assay->Data_Collection Antibacterial_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification

Caption: Experimental Workflow for Synthesis and Evaluation of this compound Analogs.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed protocols for the key biological assays are provided below.

Matrix Metalloproteinase (MMP-2) Inhibition Assay

Principle: This assay measures the inhibition of MMP-2 activity by monitoring the cleavage of a fluorescently labeled gelatin substrate.

Materials:

  • Recombinant human MMP-2

  • Fluorescently labeled gelatin substrate (e.g., DQ™ gelatin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

  • A known MMP inhibitor as a positive control (e.g., EDTA)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and its analogs in the assay buffer.

  • In a 96-well black microplate, add the test compounds and the positive and negative (solvent) controls.

  • Add the recombinant human MMP-2 to each well, except for the substrate control wells.

  • Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the fluorescently labeled gelatin substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission for DQ™ gelatin) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the MMP-2 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the MMP-2 activity, by plotting the percentage of inhibition against the compound concentration.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

Principle: This assay measures the inhibition of GSK-3β kinase activity by quantifying the phosphorylation of a specific substrate.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound and its analogs dissolved in DMSO

  • A known GSK-3β inhibitor as a positive control (e.g., CHIR99021)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound and its analogs in the kinase assay buffer.

  • In a 96-well white microplate, add the test compounds, positive control, and negative (solvent) control.

  • Add the GSK-3β substrate peptide to each well.

  • Add the recombinant human GSK-3β to each well, except for the background control wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to convert the remaining ATP to light, and then adding the kinase detection reagent to measure the amount of ADP produced, which is converted to a luminescent signal.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

α-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect of compounds on α-glucosidase activity by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • This compound and its analogs dissolved in DMSO

  • Acarbose as a positive control

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and its analogs in the phosphate buffer.

  • In a 96-well microplate, add the test compounds, positive control, and negative (solvent) control.

  • Add the α-glucosidase solution to each well, except for the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs dissolved in DMSO

  • Doxorubicin or another known anticancer drug as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • The next day, treat the cells with various concentrations of this compound and its analogs, as well as the positive and negative (vehicle) controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

  • After the incubation period, add the MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • This compound and its analogs dissolved in DMSO

  • A known antibiotic as a positive control (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds and the positive control in the bacterial growth medium in a 96-well microplate.

  • Add the standardized bacterial inoculum to each well. Include a growth control well (medium and bacteria only) and a sterility control well (medium only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, the absorbance at 600 nm can be measured using a microplate reader to quantify bacterial growth.

  • The MIC value is reported in µg/mL or µM.

Conclusion

The bromine atoms of this compound are not mere structural decorations but are fundamental to its potent biological activities, particularly its well-documented inhibition of matrix metalloproteinases. While their role in anticancer and antibacterial activities is strongly suggested by the broader class of brominated marine alkaloids, further focused research is imperative to delineate their specific contributions to GSK-3β and α-glucosidase inhibition. This guide provides a solid foundation of current knowledge and detailed methodologies to empower researchers to further explore the therapeutic potential of this fascinating marine natural product and its analogs. The strategic modification of the bromine substitution pattern on the pyrrole ring presents a promising avenue for the development of novel and more potent therapeutic agents.

References

Unraveling the Pharmacophore of Ageladine A: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural and functional determinants of Ageladine A, a marine-derived matrix metalloproteinase inhibitor, for researchers and drug development professionals.

This compound, a bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai, has emerged as a compelling scaffold for the development of novel therapeutics.[1][2] Initially identified as a potent inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression and other diseases, subsequent research has unveiled a more complex pharmacological profile, including anti-angiogenic and kinase inhibitory activities.[1][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the pharmacophore of this compound, detailing its structure-activity relationships, key experimental protocols for its evaluation, and the signaling pathways it modulates.

Core Pharmacophore and Structure-Activity Relationships

This compound is characterized by a unique 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine structure.[9][4] Structure-activity relationship (SAR) studies have revealed that specific structural features are critical for its biological activity. The dibrominated pyrrole (B145914) ring, the imidazo[4,5-c]pyridine core, and the 2-amino group are all key components of its pharmacophore.

Key SAR findings include:

  • Bromination Pattern: The presence and position of bromine atoms on the pyrrole ring are crucial for MMP inhibitory activity.[10][11] Analogs with a halogen atom (bromine or chlorine) at the 2-position and an additional bromine at the 4-position of the pyrrole ring exhibit enhanced MMP-12 inhibitory potency.[10][11]

  • Imidazo[4,5-c]pyridine Core: This heterocyclic system is essential for activity. While the six-membered pyridine (B92270) ring is native to this compound, synthetic analogs incorporating a seven-membered azepine ring have demonstrated a shift in activity towards anticancer effects, suggesting this core determines target selectivity.[1]

  • 2-Amino Group: The free amino group on the imidazole (B134444) ring is critical. N-methylation of this group leads to a significant loss of MMP-2 inhibitory activity.[3]

  • Pyrrole Ring Substitution: Replacement of the pyrrole ring with other heterocycles generally reduces MMP inhibitory activity. However, certain modifications can enhance anti-angiogenic activity, indicating a divergence in the pharmacophores for these two effects.[3]

Quantitative Analysis of this compound and Analog Activity

The inhibitory potency of this compound and its derivatives has been quantified against various MMPs and other biological targets. The following tables summarize the key quantitative data from published studies.

CompoundTarget MMPIC50 (µM)Reference
This compoundMMP-11.2 µg/mL[4]
This compoundMMP-22.0 µg/mL (approx. 5.6 µM)[4]
This compoundMMP-21.7 ± 0.2[1]
This compoundMMP-80.39 µg/mL[4]
This compoundMMP-90.79 µg/mL[4]
This compoundMMP-120.33 µg/mL (approx. 0.92 µM)[4]
This compoundMMP-130.47 µg/mL[4]
Analog 29 (imidazole replacement)MMP-12~4x more potent than this compound[10]
Tri-brominated analog 74MMP-121.24[3]

Table 1: MMP Inhibitory Activity of this compound and Key Analogs.

CompoundAssayEffectIC50 (µM) / % InhibitionReference
This compoundBAE cell migrationInhibition65.9% inhibition at 25 µg/mL[3]
2-Pyridine analog 84Anti-angiogenesisInhibition8 µg/mL[3]
Benzothiophene analog 87Anti-angiogenesisInhibition17 µg/mL[3]
This compoundAnti-angiogenesisInhibition24 µg/mL[3]
Derivative 25STAT3 Luciferase ReporterInhibition-[12][13]
Derivative 25A549 cell proliferationInhibition-[13]
Derivative 25DU145 cell proliferationInhibition-[13]

Table 2: Anti-angiogenic and STAT3 Inhibitory Activities of this compound and its Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs. The following sections outline the key experimental protocols cited in the literature.

Matrix Metalloproteinase (MMP) Inhibition Assay

A common method to assess the MMP inhibitory activity of this compound and its analogs is through in vitro enzyme inhibition assays.

Workflow for a typical MMP-2 Inhibition Assay:

MMP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection activated_mmp2 Activated MMP-2 Enzyme incubation Incubate MMP-2 with Test Compound activated_mmp2->incubation ageladine_a This compound / Analog (Test Compound) ageladine_a->incubation buffer Assay Buffer buffer->incubation reaction Add Substrate and Incubate incubation->reaction substrate Fluorogenic MMP Substrate (e.g., Gelatin) substrate->reaction measurement Measure Fluorescence reaction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for a fluorometric MMP-2 inhibition assay.

Detailed Protocol (based on commercially available kits like Enzo Life Sciences AK-409): [1]

  • Enzyme Activation: Pro-MMP-2 is activated with p-aminophenylmercuric acetate (B1210297) (APMA).

  • Inhibitor Incubation: Activated MMP-2 is incubated with varying concentrations of this compound or its analogs in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, NaCl, and a detergent like Brij-35) for a specified time at room temperature.[14][15]

  • Substrate Addition: A fluorogenic MMP substrate, such as quenched fluorescent gelatin, is added to the mixture.

  • Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by active MMP-2, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of a control without the inhibitor. IC50 values are then calculated from the dose-response curves.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in a sample.

Workflow for Gelatin Zymography:

Zymography_Workflow sample_prep Prepare Samples: Incubate MMP-2 with This compound / Analog sds_page Run on SDS-PAGE Gel Containing Gelatin sample_prep->sds_page renaturation Wash Gel with Triton X-100 to Remove SDS and Renature Enzyme sds_page->renaturation incubation Incubate Gel in Development Buffer renaturation->incubation staining Stain Gel with Coomassie Blue incubation->staining destaining Destain Gel staining->destaining visualization Visualize Clear Bands of Gelatin Degradation destaining->visualization

Caption: Workflow for detecting MMP-2 activity using gelatin zymography.

Detailed Protocol:

  • Sample Preparation: MMP-2 is incubated with or without the test compound (this compound or analog).[16]

  • Electrophoresis: The samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) in a gel containing gelatin.[14]

  • Renaturation: After electrophoresis, the gel is washed with a solution containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the enzyme to renature.[16]

  • Incubation: The gel is then incubated overnight in a development buffer (e.g., Tris-HCl, CaCl2, NaCl) at 37°C, allowing the renatured MMP-2 to digest the gelatin in the gel.[16]

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background. The intensity of these bands can be quantified to determine the extent of inhibition.[16]

Signaling Pathways Modulated by this compound

This compound and its derivatives have been shown to modulate several key signaling pathways implicated in disease.

Inhibition of Matrix Metalloproteinases and Anti-Angiogenic Effects

The primary and most studied mechanism of action for this compound is the inhibition of MMPs.[9] MMPs are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a process essential for tumor invasion, metastasis, and angiogenesis.[3] By inhibiting MMPs, this compound can block these pathological processes.

Interestingly, kinetic studies have shown that this compound does not chelate the Zn2+ ion in the active site of MMPs, which is a common mechanism for many MMP inhibitors.[3] This suggests a novel, yet-to-be-fully-elucidated inhibitory mechanism.

Furthermore, research has indicated that the anti-angiogenic activity of some this compound analogs may be independent of their MMP inhibitory activity and could be attributed to the inhibition of kinases such as DYRK1A, DYRK2, and others.[3]

MMP_Angiogenesis_Pathway cluster_mmp MMP-Mediated Pathway cluster_kinase Kinase-Mediated Pathway AgeladineA This compound / Analogs MMPs MMPs (e.g., MMP-2, MMP-9) AgeladineA->MMPs Inhibition Kinases Kinases (e.g., DYRK1A) AgeladineA->Kinases Inhibition ECM_degradation ECM Degradation MMPs->ECM_degradation Cell_migration Cell Migration & Invasion ECM_degradation->Cell_migration Angiogenesis_MMP Angiogenesis Cell_migration->Angiogenesis_MMP Angiogenesis_Kinase Angiogenesis Kinases->Angiogenesis_Kinase

Caption: Dual inhibitory pathways of this compound in angiogenesis.

Inhibition of the JAK/STAT3 Signaling Pathway

Recent studies have identified a derivative of this compound, compound 25, as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[12][13] This pathway is often aberrantly activated in various cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[17]

Compound 25 was found to selectively inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step in its activation.[13] This inhibition leads to the downregulation of STAT3 target genes and subsequent suppression of tumor growth. Molecular docking studies suggest that this derivative binds to the SH2 domain of STAT3.[13]

STAT3_Inhibition_Pathway Ageladine_Derivative This compound Derivative (Compound 25) pSTAT3 p-STAT3 (Tyr705) Ageladine_Derivative->pSTAT3 Inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nuclear_Translocation->Gene_Expression Tumor_Progression Tumor Proliferation, Survival, Angiogenesis Gene_Expression->Tumor_Progression

Caption: Inhibition of the JAK/STAT3 signaling pathway by an this compound derivative.

Conclusion

This compound represents a versatile and promising natural product scaffold for drug discovery. Its core pharmacophore, centered on the brominated pyrrole and imidazo[4,5-c]pyridine moieties, can be strategically modified to target different biological pathways. While its initial discovery as an MMP inhibitor has paved the way for the development of anti-cancer and anti-angiogenic agents, the recent identification of a STAT3-inhibiting derivative highlights the untapped potential of this chemical class. This guide provides a foundational understanding for researchers to further explore and exploit the therapeutic possibilities of this compound and its analogs. Future investigations should focus on elucidating the precise mechanism of MMP inhibition, optimizing the kinase inhibitory profile, and further exploring the potential of this scaffold to modulate other critical signaling pathways in human diseases.

References

Preliminary Cytotoxicity of Ageladine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxicity studies of Ageladine A, a marine-derived bromopyrrole alkaloid. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the known signaling pathways associated with its cytotoxic effects. This information is intended to serve as a foundational resource for researchers and professionals involved in the exploration of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory activities of this compound and its derivatives have been evaluated across various human cancer cell lines and against specific molecular targets. The following tables summarize the reported half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency.

Table 1: Cytotoxicity of (-)-Agelasidine A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma129.8 ± 7.3[1]
Hep3BHepatocellular Carcinoma69.9 ± 6.4[1]

Table 2: Cytotoxicity of this compound Derivative (Compound 25) in Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
A549Lung Carcinoma4.42 ± 0.42[2]
DU145Prostate Carcinoma8.73 ± 1.53[2]
HeLaCervical Cancer8.67 ± 0.34[2]
MDA-MB-231Breast Cancer5.599 ± 1.36[2]
HUVECHuman Umbilical Vein Endothelial Cells (Normal)31.62 ± 0.83[2]
BMsMouse-derived Bone Marrow Cells (Normal)>50[2]

Table 3: Inhibitory Activity of this compound

TargetActivityIC50 (µM)Reference
Matrix Metalloproteinase-2 (MMP-2)Inhibition1.7 ± 0.2[3]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary cytotoxicity studies of this compound and its derivatives.

Cell Culture and Maintenance

Human cancer cell lines, such as HepG2, Hep3B, A549, DU145, HeLa, and MDA-MB-231, are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents. The externalization of phosphatidylserine (B164497) on the cell surface is an early marker of apoptosis and can be detected using Annexin V staining.

  • Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the expression and activation of proteins involved in specific signaling pathways.

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, ER stress markers, STAT3, p-STAT3).

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity testing and the signaling pathways implicated in the action of this compound and its derivatives.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-Well Plate cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Concentrations compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_plate Measure Absorbance solubilization->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

G cluster_er_stress Endoplasmic Reticulum Stress cluster_intrinsic Intrinsic Apoptosis cluster_extrinsic Extrinsic Apoptosis cluster_execution Execution Phase ageladine (-)-Agelasidine A er_stress ER Stress ageladine->er_stress grp78 GRP78 er_stress->grp78 perk p-PERK er_stress->perk atf6 cleaved ATF6 er_stress->atf6 eif2a p-eIF2α perk->eif2a atf4 ATF4 eif2a->atf4 chop CHOP atf4->chop atf6->chop bcl2 Bcl-2 (down) chop->bcl2 bax Bax (up) chop->bax dr45 DR4/DR5 (up) chop->dr45 fas FAS (up) chop->fas mito Mitochondrial Dysfunction bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation dr45->cas8 fas->cas8 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway for (-)-Agelasidine A-induced apoptosis via ER stress.

G cluster_receptor Receptor Activation cluster_stat3 STAT3 Signaling cluster_inhibition Inhibition cluster_downstream Downstream Effects cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 phosphorylates pstat3 p-STAT3 (Tyr705) stat3->pstat3 dimer STAT3 Dimer pstat3->dimer nucleus Nucleus dimer->nucleus translocates gene_expr Gene Expression (e.g., Bcl-2, Cyclin D1) nucleus->gene_expr activates ageladine_deriv This compound Derivative (Cmpd 25) ageladine_deriv->pstat3 inhibits proliferation Cell Proliferation gene_expr->proliferation survival Cell Survival gene_expr->survival

Caption: Proposed mechanism of an this compound derivative as a STAT3 inhibitor.

References

Methodological & Application

Application Notes: Ageladine A for Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ageladine A is a fluorescent bromopyrrole alkaloid originally isolated from the marine sponge Agelas nakamurai[1][2]. Beyond its bioactivity as a matrix metalloproteinase inhibitor, this compound has emerged as a valuable tool for cell biology due to its intrinsic pH-dependent fluorescence[1][3]. Its chemical structure facilitates cell membrane permeability, allowing for the easy staining of living cells and even whole transparent organisms[4][5]. This compound's fluorescence intensity increases significantly in acidic environments, making it an excellent probe for measuring intracellular pH (pHi) and visualizing acidic organelles like lysosomes and endosomes[1][6]. This document provides a detailed guide to its properties, mechanism, and a comprehensive protocol for its application in intracellular pH measurement.

Properties of this compound

This compound possesses unique chemical and spectral properties that make it suitable for live-cell pH imaging.

PropertyValueReference
Chemical Formula C₁₀H₇Br₂N₅[7]
Molecular Weight 357.00 g/mol [7]
Excitation Max. ~370 nm[3][4]
Ratiometric Exc. 340 nm / 380 nm[3][5]
Emission Max. ~415 nm (range: 415-500 nm)[4][5]
Optimal pH Range Largest fluorescence changes between pH 6-7[1][3]
pKa (approx.) 6.26[5]
Solubility DMSO, Methanol
Toxicity Low; negligible acute toxicity at 10 µM[4]
Mechanism of pH Sensing

The utility of this compound as a pHi probe stems from its ability to cross cellular membranes and its pH-dependent fluorescence.

  • Membrane Permeation: At physiological extracellular pH (~7.4) or higher (e.g., seawater at pH ~8.1), this compound is largely uncharged and lipophilic. This state allows it to readily permeate the cell membrane and enter the cytosol[4].

  • Protonation and Trapping: The intracellular environment is typically more acidic than the extracellular space. In acidic compartments (cytosol, lysosomes, etc.), the nitrogen atoms in this compound's imidazole (B134444) ring system become protonated.

  • Fluorescence Activation: This protonation induces a conformational change in the molecule, leading to a significant increase in its fluorescence quantum yield. The fluorescence intensity is highest at acidic pH (3-4) and lowest at alkaline pH (9)[1][3]. The molecule becomes charged upon protonation, which also helps to trap it within the acidic compartments of the cell[4].

This mechanism allows for the direct correlation of fluorescence intensity with the pH of the surrounding environment.

AgeladineA_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (e.g., Cytosol, pH <7.2) Ageladine_Uncharged This compound (Uncharged, Low Fluorescence) Membrane_Node Ageladine_Uncharged->Membrane_Node Permeates Ageladine_Charged This compound-H+ (Protonated, High Fluorescence) Membrane_Node->Ageladine_Charged Protonated

Caption: Mechanism of this compound for intracellular pH sensing.

Experimental Protocols

Required Materials

Reagents:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live Cell Imaging Solution (e.g., HEPES-buffered saline)

  • For Calibration:

    • Nigericin (B1684572) sodium salt[8]

    • Potassium chloride (KCl)

    • Calibration buffers with known pH values (e.g., ranging from pH 5.5 to 7.5)

Equipment:

  • Fluorescence microscope (inverted or confocal) equipped with:

    • DAPI/Fura-2 filter set (for excitation around 340-380 nm and emission around 415-500 nm)

    • Objective (e.g., 20x or 40x)

    • Digital camera (CCD or sCMOS)

    • Image acquisition and analysis software

  • Cell culture incubator (37°C, 5% CO₂)

  • Standard cell culture supplies (flasks, plates, media, etc.)

Protocol 1: Staining and Imaging of Intracellular pH

This protocol describes the general procedure for staining cultured cells with this compound and acquiring fluorescence images.

Step 1: Preparation of Stock Solution

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Step 2: Cell Preparation

  • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Allow cells to adhere and grow to the desired confluency (typically 60-80%).

Step 3: Loading Cells with this compound

  • Warm the Live Cell Imaging Solution and cell culture medium to 37°C.

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed imaging solution or serum-free medium to a final concentration of 1-10 µM. A concentration of 10 µM is a common starting point[4].

  • Remove the culture medium from the cells and wash once with the imaging solution.

  • Add the this compound working solution to the cells.

  • Incubate for 10-30 minutes at 37°C, protected from light[5].

Step 4: Imaging

  • After incubation, wash the cells twice with pre-warmed imaging solution to remove excess dye.

  • Add fresh imaging solution to the cells for observation.

  • Place the dish on the microscope stage.

  • For Intensity-Based Measurement:

    • Excite the sample at ~370 nm.

    • Collect emission fluorescence between 415 nm and 500 nm.

    • Regions with higher fluorescence intensity correspond to more acidic areas.

  • For Ratiometric Measurement (Recommended):

    • Sequentially excite the cells at 340 nm and 380 nm.

    • Collect emission at >470 nm for both excitation wavelengths[5].

    • The ratio of the fluorescence intensities (F340/F380) is used to determine the pH, which minimizes effects from dye concentration, photobleaching, and cell path length[3].

Protocol 2: In Situ Calibration for Quantitative pH Measurement

To convert fluorescence intensity or ratios into absolute pH values, an in situ calibration is essential. This is achieved by using an ionophore like nigericin to equilibrate the intracellular pH with that of extracellular calibration buffers of known pH[8][9].

Step 1: Prepare Calibration Buffers

  • Prepare a high-K⁺ buffer (e.g., 120-140 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 20 mM HEPES or MES).

  • Adjust aliquots of this buffer to a range of known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) using HCl or NaOH. Verify the pH with a calibrated pH meter.

Step 2: Prepare Nigericin Solution

  • Prepare a 10 mM stock solution of Nigericin in ethanol[10].

  • For use, dilute the stock to a final concentration of 5-10 µM in the high-K⁺ calibration buffers.

Step 3: Calibration Procedure

  • Load cells with this compound as described in Protocol 1.

  • After loading, replace the imaging solution with the first calibration buffer (e.g., pH 7.5) containing nigericin.

  • Incubate for 5-10 minutes to allow for pH equilibration.

  • Acquire fluorescence images (either single wavelength or ratiometric).

  • Repeat steps 2-4 for each of the remaining calibration buffers, typically proceeding from alkaline to acidic pH[11].

Step 4: Generate Calibration Curve

  • Measure the average fluorescence intensity or ratio from multiple cells for each pH point.

  • Plot the measured intensity/ratio against the known pH of the calibration buffers.

  • Fit the data to a suitable function (e.g., sigmoidal or linear over a narrow range) to generate a standard curve.

  • Use the equation from this curve to convert the experimental fluorescence data from your samples into absolute pHi values.

Data Presentation and Visualization

Quantitative Data Summary
ParameterWavelength/ConditionObservationReference
Optimal Excitation ~370 nmPeak absorbance for fluorescence[3][4]
Emission Peak ~415 nmHighest fluorescence emission[5]
Fluorescence vs. pH pH 3-4Highest fluorescence intensity[1]
pH 6-7Largest change in fluorescence[1][3]
pH 9Lowest fluorescence intensity[1][3]
Ratiometric Imaging Ex: 340/380 nm, Em: >470 nmAllows for quantitative pH measurement independent of dye concentration[3][5]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration (Optional) cluster_analysis Data Analysis A1 Plate cells on glass-bottom dish B1 Wash cells A1->B1 A2 Prepare this compound working solution (1-10 µM) B2 Incubate with this compound (10-30 min) A2->B2 B1->B2 B3 Wash to remove excess dye B2->B3 B4 Acquire images (Ex: 340/380 nm, Em: >470 nm) B3->B4 C1 Apply calibration buffers (pH 5.5-7.5) with Nigericin B4->C1 For absolute pH D1 Calculate F340/F380 ratio per cell B4->D1 C2 Acquire images at each pH point C1->C2 D2 Generate calibration curve (Ratio vs. pH) C2->D2 D3 Convert experimental ratios to pHi values D1->D3 D2->D3

Caption: Workflow for intracellular pH measurement using this compound.

References

Protocol for Ageladine A Staining in Live Cells: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a fluorescent bromopyrrole alkaloid originally isolated from the marine sponge Agelas nakamurai.[1][2] Its intrinsic fluorescence is highly dependent on pH, making it a valuable tool for visualizing acidic organelles in live cells, such as lysosomes, endosomes, and other acidic vesicles.[1][3] this compound is membrane-permeable and exhibits low toxicity at typical working concentrations, allowing for real-time imaging of intracellular pH dynamics without significant perturbation of cellular processes.[4][5] The fluorescence intensity of this compound is highest in acidic environments (pH 3-4) and decreases significantly at neutral to alkaline pH (pH > 7), with the most substantial change occurring between pH 6 and 7.[3][4] This property allows for the ratiometric measurement of pH in living tissues.[3]

This document provides a detailed protocol for using this compound to stain live mammalian cells, along with technical data and visualizations to guide researchers in its application.

Data Presentation

Fluorescent Properties of this compound
PropertyValueReference
Excitation Maximum~370 nm[5]
Emission Maximum~415-450 nm[5]
Optimal pH for Fluorescence3.0 - 4.0[4]
Minimal Fluorescence~pH 9.0[4]
Quantitative Relationship between pH and this compound Fluorescence

The fluorescence intensity of this compound is inversely correlated with pH. The following table provides an estimated relationship between pH and the relative fluorescence intensity, compiled from graphical data. This allows for a semi-quantitative assessment of the acidity of intracellular compartments.

pHRelative Fluorescence Intensity (%)
4.0100
5.085
6.060
7.025
8.010
9.0<5

Note: These values are estimations derived from published graphical data and should be used for comparative purposes. For precise intracellular pH measurements, a calibration curve should be generated using appropriate buffers and ionophores.

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in methanol (B129727).

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

2. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution in a suitable buffer or cell culture medium to the desired final working concentration. A typical working concentration range is 1-20 µM. For initial experiments, a concentration of 10 µM is recommended.

  • The final concentration of methanol in the working solution should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.

Staining Protocol for Adherent Mammalian Cells
  • Cell Seeding: Plate adherent cells on glass-bottom dishes, chamber slides, or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Prepare the this compound working solution in a physiologically compatible imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a specialized live-cell imaging solution) buffered with HEPES to maintain a stable pH.[1][6]

  • Cell Staining:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with pre-warmed (37°C) imaging buffer.

    • Add the pre-warmed this compound staining solution to the cells.

    • Incubate the cells for 30 to 60 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing (Optional): For clearer imaging of intracellular structures, the extracellular this compound can be removed.

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed imaging buffer.

    • After the final wash, add fresh, pre-warmed imaging buffer to the cells for imaging.

  • Live-Cell Imaging:

    • Immediately transfer the cells to a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI or similar UV-excitation filter set).

    • Excitation: Use an excitation wavelength of approximately 370 nm.

    • Emission: Collect the emission signal between 415 nm and 500 nm.

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Mandatory Visualizations

Mechanism of this compound Staining

AgeladineA_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Live Cell cluster_cytosol Cytosol (pH ~7.2) cluster_vesicle Acidic Vesicle (e.g., Lysosome, pH ~4.5-5.0) AgeladineA_neutral This compound (Lipophilic, Neutral) CellMembrane Cell Membrane AgeladineA_neutral->CellMembrane Passive Diffusion AgeladineA_cytosol This compound CellMembrane->AgeladineA_cytosol AgeladineA_protonated This compound-H+ (Hydrophilic, Protonated) FLUORESCENT AgeladineA_cytosol->AgeladineA_protonated Protonation & Accumulation

Caption: Mechanism of this compound accumulation and fluorescence in acidic organelles.

Experimental Workflow for Live-Cell Staining

AgeladineA_Workflow start Start cell_culture Seed cells on microscopy-compatible dish start->cell_culture prepare_reagents Prepare 10 µM this compound in imaging buffer cell_culture->prepare_reagents stain_cells Incubate cells with This compound (30-60 min, 37°C) prepare_reagents->stain_cells wash_cells Wash cells with fresh imaging buffer (optional) stain_cells->wash_cells image_cells Image with fluorescence microscope (Ex: ~370 nm, Em: 415-500 nm) wash_cells->image_cells end End image_cells->end

Caption: Experimental workflow for staining live cells with this compound.

Concluding Remarks

This compound is a versatile and effective fluorescent probe for identifying and studying acidic organelles in living cells. Its pH-dependent fluorescence provides a straightforward method for visualizing these compartments and gaining insights into cellular processes involving pH regulation. By following the detailed protocol and considering the provided data, researchers can effectively integrate this compound into their live-cell imaging experiments. As with any fluorescent probe, it is recommended to perform appropriate controls to account for potential artifacts and to optimize staining conditions for each specific cell type and experimental setup.

References

Application Notes and Protocols for Ageladine A in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a fluorescent bromopyrrole alkaloid originally isolated from the marine sponge Agelas nakamurai. Its intrinsic fluorescence is highly sensitive to pH, making it a valuable tool for visualizing acidic compartments within living cells, such as lysosomes and other vesicles.[1][2] This membrane-permeable dye exhibits minimal toxicity, allowing for real-time imaging of cellular processes.[3] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.

Photophysical Properties

This compound's fluorescence is characterized by its dependence on the surrounding pH. Its fluorescence intensity is highest in acidic environments (pH 3-4) and decreases significantly in alkaline conditions (pH 9), with the most substantial changes occurring between pH 6 and 7.[3][4] This property allows for ratiometric pH measurements, which can provide quantitative insights into the pH of cellular microenvironments.[5]

PropertyValueReference
Excitation Maximum (λex) ~370 nm[5][6]
Emission Maximum (λem) ~415 nm (peak), ranging to >500 nm[6]
Quantum Yield (Φ) Reported as "very high"[1]
Molar Extinction Coefficient (ε) Not explicitly reported in the reviewed literature.
Key Feature pH-dependent fluorescence[3][4]

Recommended Microscopy Filter Sets

Given the spectral properties of this compound, standard DAPI or blue fluorescent protein (BFP) filter sets are well-suited for its visualization. The key is to have an excitation filter that allows light in the ~370 nm range and an emission filter that captures the blue fluorescence starting around 415 nm.

Filter ComponentWavelength RangeExample Filter Set
Excitation 330 - 380 nmDAPI Filter Set[7]
Dichroic Mirror ~400 nmDAPI Filter Set
Emission ≥ 420 nm (longpass) or a bandpass around 420-470 nmDAPI Filter Set[7]

A specific filter set used for an this compound derivative, LysoGlow84, consisted of an excitation filter of 330–380 nm, a dichroic mirror at 400 nm, and an emission filter at 420 nm.

Experimental Protocols

The following protocols provide a general guideline for staining and imaging live cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in methanol (B129727) or DMSO. Store at -20°C or -80°C for long-term storage, protected from light.[4]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-30 µM) in a suitable buffer or cell culture medium.[8] It is recommended to prepare this solution fresh for each experiment.

Live Cell Staining Protocol

This protocol is suitable for adherent cells cultured on coverslips or in imaging dishes.

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Preparation of Staining Solution: Prepare the this compound working solution at the desired concentration (e.g., 10 µM) in pre-warmed (37°C) cell culture medium.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a cell culture incubator.[4] The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing (Optional): For some applications, washing the cells with pre-warmed culture medium or a suitable buffer (e.g., PBS) after incubation may reduce background fluorescence. However, due to its membrane-permeable nature, a wash step may also reduce the intracellular signal.

  • Imaging: Proceed immediately to fluorescence microscopy.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use an epifluorescence or confocal microscope equipped with a suitable UV or violet laser/light source and a DAPI or BFP filter set.

  • Illumination: Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching, especially for live-cell time-lapse imaging.

  • Image Acquisition Parameters:

    • Excitation: Use a wavelength as close to 370 nm as possible. For ratiometric imaging, alternate excitation between 340 nm and 380 nm.[5]

    • Emission: Collect the emitted fluorescence using a longpass filter starting at ~420 nm or a bandpass filter centered around 440-460 nm.

    • Detector Settings: Adjust the gain/sensitivity and offset of the detector (e.g., PMT or sCMOS camera) to obtain a good signal-to-noise ratio without saturating the signal from brightly stained acidic organelles.

  • Control Samples: It is crucial to image unstained control cells to assess the level of autofluorescence under the same imaging conditions.

Diagrams

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_reagents Prepare this compound Stock & Working Solutions stain_cells Incubate Cells with this compound Solution (30 min - 2 hr, 37°C) prep_reagents->stain_cells prep_cells Culture Cells on Imaging Substrate prep_cells->stain_cells wash_cells Optional Wash Step stain_cells->wash_cells setup_microscope Setup Microscope (UV/Violet Excitation, DAPI/BFP Filter) stain_cells->setup_microscope Directly to Imaging wash_cells->setup_microscope acquire_images Acquire Images (Low Excitation Power) setup_microscope->acquire_images analyze_data Data Analysis acquire_images->analyze_data

Caption: Experimental workflow for this compound fluorescence microscopy.

filter_pathway cluster_light_source Light Source cluster_filter_cube Microscope Filter Cube cluster_sample Sample cluster_detector Detector light UV/Violet Light (~370 nm) excitation_filter Excitation Filter (330-380 nm) light->excitation_filter 1. Excitation dichroic_mirror Dichroic Mirror (~400 nm) excitation_filter->dichroic_mirror emission_filter Emission Filter (>420 nm) dichroic_mirror->emission_filter 4. Transmitted ageladine_a This compound in Acidic Vesicle dichroic_mirror->ageladine_a 2. Reflected detector Camera/PMT emission_filter->detector ageladine_a->dichroic_mirror 3. Emission (~415 nm)

Caption: Light path for this compound fluorescence imaging.

References

Application Notes and Protocols for Ratiometric Imaging of Acidic Vesicles with Ageladine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a fluorescent, brominated pyrrole-imidazole alkaloid originally isolated from the marine sponge Agelas nakamurai.[1][2] Beyond its roles as an anti-angiogenic compound and a matrix metalloproteinase inhibitor, this compound serves as a valuable pH-sensitive probe for live-cell imaging.[3][4] Its membrane permeability allows for the facile staining of living cells and even whole transparent organisms to visualize acidic compartments such as lysosomes, endosomes, and other acidic vesicles.[5][6] The fluorescence intensity of this compound is inversely correlated with pH, exhibiting the highest fluorescence in acidic environments (pH 4) and the lowest in alkaline conditions (pH 9), with the most significant changes occurring between pH 6 and 7.[1][7] This property, combined with its ratiometric potential, makes this compound a powerful tool for studying dynamic pH changes within cellular organelles.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for ratiometric imaging applications.

Parameter Value Reference
Excitation Maximum370 nm[6][7]
Ratiometric Excitation Wavelengths340 nm / 380 nm[5][7]
Emission Maximum415 nm (range: 415-500 nm)[5][6]
pKa (half-maximal pH)~6.26[5]
Optimal pH Range for Detection5.5 - 7.0[6]
Application Recommended Concentration Incubation Time Reference
Live Cell Imaging20 - 100 µM (for initial appraisal)10 minutes[5]
Whole Transparent Animal Imaging10 µM30 - 60 minutes[5]

Signaling Pathway and Mechanism of Action

This compound's utility as a pH probe is based on its chemical structure, which includes a guanidine (B92328) moiety that can be protonated. In the acidic environment of vesicles, the protonation of this compound leads to an increase in its fluorescence emission. This pH-dependent fluorescence allows for the visualization and quantification of pH within these organelles. Ratiometric imaging, by taking the ratio of fluorescence intensities at two different excitation wavelengths, minimizes the effects of variable dye concentration, photobleaching, and cell path length, thus providing a more accurate measure of intracellular pH.

AgeladineA_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_cytosol Cytosol (pH ~7.2) cluster_vesicle Acidic Vesicle (pH 4.5-5.5) AgeladineA_neutral This compound (largely uncharged) AgeladineA_cytosol This compound (partially protonated) AgeladineA_neutral->AgeladineA_cytosol Membrane Permeation AgeladineA_protonated This compound (protonated) AgeladineA_cytosol->AgeladineA_protonated Protonation Fluorescence Increased Fluorescence AgeladineA_protonated->Fluorescence Results in

Caption: Mechanism of this compound pH sensing.

Experimental Workflow

The general workflow for ratiometric imaging of acidic vesicles using this compound involves cell preparation, probe loading, image acquisition, and data analysis.

Experimental_Workflow A 1. Cell Culture & Plating B 2. Prepare this compound Staining Solution A->B C 3. Probe Loading: Incubate cells with this compound B->C D 4. Wash Cells (Optional) C->D E 5. Image Acquisition: Excite at 340 nm and 380 nm, collect emission > 470 nm D->E F 6. Ratiometric Analysis: Calculate F340/F380 ratio E->F G 7. pH Calibration & Data Interpretation F->G

Caption: Experimental workflow for this compound imaging.

Detailed Experimental Protocols

I. Preparation of Reagents
  • This compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as DMSO, to a stock concentration of 1-10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Imaging Medium:

    • Use a phenol (B47542) red-free cell culture medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to minimize background fluorescence.

    • Ensure the medium is pre-warmed to 37°C before use.

II. Live Cell Staining and Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Probe Loading:

    • Prepare the final staining solution by diluting the this compound stock solution in pre-warmed imaging medium to a final concentration of 10-20 µM.

    • Remove the cell culture medium from the cells and wash once with pre-warmed imaging medium.

    • Add the this compound staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional):

    • Remove the staining solution and wash the cells 1-2 times with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.

  • Image Acquisition:

    • Mount the dish or coverslip on a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire fluorescence images using the following settings:

      • Channel 1 (Ratio 1): Excitation at 340 nm, collect emission at > 470 nm.

      • Channel 2 (Ratio 2): Excitation at 380 nm, collect emission at > 470 nm.

    • It is crucial to use appropriate filter sets and minimize exposure time to reduce phototoxicity.

III. Data Analysis
  • Background Subtraction:

    • For each image, select a region of interest (ROI) without cells to determine the background fluorescence and subtract this value from the entire image.

  • Ratiometric Calculation:

    • Generate a ratio image by dividing the background-subtracted 340 nm image by the background-subtracted 380 nm image on a pixel-by-pixel basis (F340/F380).

  • pH Calibration (Optional but Recommended):

    • To convert the fluorescence ratio to an absolute pH value, a calibration curve must be generated.

    • Prepare a series of calibration buffers of known pH (e.g., ranging from pH 4.0 to 7.5).

    • Add a protonophore (e.g., nigericin (B1684572) and monensin) to the calibration buffers to equilibrate the intracellular and extracellular pH.

    • Incubate the stained cells with each calibration buffer and acquire ratiometric images.

    • Plot the F340/F380 ratio against the corresponding pH values to generate a calibration curve.

    • The pH of the acidic vesicles in the experimental cells can then be determined by interpolating their fluorescence ratios on the calibration curve.

Applications in Drug Development

The ability of this compound to monitor the pH of acidic vesicles has several applications in drug development:

  • Lysosomotropic Drug Studies: Investigate the accumulation and effects of drugs that target lysosomes.

  • Autophagy Research: Monitor the acidification of autophagosomes during the process of autophagy.

  • Endocytosis and Trafficking: Track the pH changes in endocytic pathways.

  • Drug-Induced Lysosomal Dysfunction: Assess the impact of drug candidates on lysosomal pH homeostasis.

Logical Relationships in Ratiometric Imaging

The core principle of ratiometric imaging is to obtain a measurement that is independent of factors that can affect fluorescence intensity.

Ratiometric_Logic cluster_factors Confounding Factors cluster_measurements Fluorescence Measurements A Dye Concentration F340 Intensity at Ex 340 nm A->F340 Affects F380 Intensity at Ex 380 nm A->F380 Affects Ratio Ratio (F340 / F380) B Photobleaching B->F340 Affects B->F380 Affects C Cell Path Length C->F340 Affects C->F380 Affects F340->Ratio Calculated from F380->Ratio Calculated from pH Intravesicular pH Ratio->pH Correlates with

Caption: Logic of ratiometric pH measurement.

Conclusion

This compound is a versatile and effective fluorescent probe for the ratiometric imaging of acidic vesicles in living cells. Its membrane permeability, significant pH-dependent fluorescence change, and low toxicity make it a valuable tool for researchers in cell biology and drug development.[1][6] The protocols and data provided herein offer a comprehensive guide for the successful application of this compound in studying the dynamic pH environment of cellular organelles.

References

Ageladine A: A Fluorescent Probe for Monitoring Lysosomal pH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a marine alkaloid originally isolated from the sponge Agelas nakamurai.[1][2] This brominated pyrrole-imidazole compound exhibits intrinsic pH-dependent fluorescence, making it a valuable tool for biological research.[1][3] Its ability to permeate cell membranes and accumulate in acidic organelles allows for the real-time monitoring of intracellular pH, particularly within lysosomes.[4][5] Lysosomes are critical cellular organelles responsible for degradation and recycling processes, and their internal pH is tightly regulated to maintain an acidic environment (pH 4.5-5.0) essential for the function of their hydrolytic enzymes.[3][6] Dysregulation of lysosomal pH is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[7] this compound serves as a powerful probe to investigate these processes.[8]

Physicochemical and Fluorescence Properties

This compound's fluorescence emission is highly sensitive to changes in pH. Its fluorescence intensity is greatest in acidic environments (pH 3-4) and decreases significantly in neutral to alkaline conditions (pH 9).[1] The most substantial changes in fluorescence occur within the physiological pH range of 6 to 7, making it particularly useful for detecting deviations from normal cytosolic and organellar pH.[1] The probe can be excited with UV light, with a maximum excitation wavelength at 370 nm, and its emission is typically observed in the blue-green range, peaking around 415 nm.[4][9] For more quantitative measurements that are less dependent on probe concentration, ratiometric imaging can be performed using excitation wavelengths of 340 nm and 380 nm.[4]

Table 1: Quantitative Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₇Br₂N₅[10]
Molecular Weight 357.00 g/mol [10]
Excitation Maximum ~370 nm[4][9]
Emission Maximum ~415 nm[9][11]
Optimal pH Range for Fluorescence 3.0 - 4.0[1]
pKa (half-maximal pH) ~6.26[11]
Toxicity Negligible acute toxicity at 10 µM in neuronal cells.[5]
IC₅₀ (MMP-2 Inhibition) 1.7 - 2.0 µg/mL[1][11]
IC₅₀ (MMP-9 Inhibition) 0.79 µg/mL
IC₅₀ (MDA-MB-231 cell line) 10.677 µg/mL (for a fraction containing this compound)[9]
IC₅₀ (MCF-7 cell line) 15.154 µg/mL (for a fraction containing this compound)[9]

Experimental Protocols

Protocol 1: In Vitro Measurement of Lysosomal pH in Cultured Mammalian Cells

This protocol describes the use of this compound for the qualitative and semi-quantitative analysis of lysosomal pH in cultured mammalian cells using fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Mammalian cell line (e.g., HeLa, MCF-7, or primary neurons)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Nigericin (B1684572)

  • Monensin (B1676710)

  • pH calibration buffers (ranging from pH 4.0 to 7.5)

  • Fluorescence microscope with DAPI/UV filter set (Excitation: ~370 nm, Emission: ~415 nm) or filters for ratiometric imaging (Excitation: 340 nm and 380 nm).

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate cells in complete culture medium at 37°C in a 5% CO₂ incubator.

  • Probe Loading:

    • Prepare a 1 mM stock solution of this compound in sterile DMSO.

    • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound-containing imaging medium to the cells and incubate for 30-60 minutes at 37°C.

  • Image Acquisition:

    • After incubation, wash the cells twice with warm live-cell imaging medium to remove excess probe.

    • Add fresh live-cell imaging medium to the cells.

    • Place the dish on the stage of a fluorescence microscope.

    • Acquire images using a suitable filter set. Acidic compartments, such as lysosomes, will appear as bright fluorescent puncta.

  • In Situ pH Calibration (for quantitative analysis):

    • To correlate fluorescence intensity with pH, a calibration curve must be generated.

    • Prepare a series of pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).

    • To each buffer, add ionophores such as 10 µM nigericin and 10 µM monensin to equilibrate the intracellular and extracellular pH.

    • After loading the cells with this compound as described above, replace the imaging medium with the pH calibration buffers containing ionophores.

    • Incubate for 5-10 minutes to allow for pH equilibration.

    • Acquire fluorescence images for each pH point.

    • Measure the mean fluorescence intensity of the lysosomes at each pH and plot the intensity (or the ratio of intensities for ratiometric imaging) against the pH to generate a calibration curve.

Visualizing Experimental Workflow

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Image Acquisition cluster_calibration pH Calibration (Optional) cell_seeding Seed cells on glass-bottom dish incubation Incubate at 37°C, 5% CO2 cell_seeding->incubation wash_cells1 Wash cells with PBS prepare_probe Prepare 1-10 µM this compound add_probe Incubate cells with this compound for 30-60 min prepare_probe->add_probe wash_cells1->add_probe wash_cells2 Wash cells to remove excess probe add_probe->wash_cells2 add_medium Add fresh imaging medium wash_cells2->add_medium acquire_images Acquire fluorescence images add_medium->acquire_images prepare_buffers Prepare pH buffers with ionophores incubate_buffers Incubate cells in each pH buffer prepare_buffers->incubate_buffers acquire_cal_images Acquire images for each pH point incubate_buffers->acquire_cal_images generate_curve Generate calibration curve acquire_cal_images->generate_curve

Caption: Experimental workflow for lysosomal pH measurement using this compound.

Application in Cellular Signaling

Lysosomal pH is not only crucial for catabolic activity but also for nutrient sensing and signaling pathways that regulate cell growth and metabolism.[6] A key signaling complex, mTORC1 (mammalian target of rapamycin (B549165) complex 1), is activated on the lysosomal surface in response to amino acid availability. The activity of the v-ATPase, which pumps protons into the lysosome to maintain its acidity, is also involved in the amino acid-sensing mechanism that leads to mTORC1 activation.[5] Therefore, changes in lysosomal pH can impact mTORC1 signaling. This compound can be employed to monitor the lysosomal pH state during studies of mTORC1 activity and its downstream effects, such as autophagy.

Visualizing the Role of Lysosomal pH in mTORC1 Signaling

G cluster_lysosome Lysosome cluster_downstream Downstream Effects vATPase v-ATPase Ragulator Ragulator vATPase->Ragulator activates mTORC1 mTORC1 Ragulator->mTORC1 recruits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits AminoAcids Amino Acids AminoAcids->vATPase senses AgeladineA This compound (pH Probe) AgeladineA->vATPase monitors pH

Caption: Role of lysosomal pH in mTORC1 signaling, monitored by this compound.

Summary and Conclusion

This compound is a versatile and valuable fluorescent probe for the study of lysosomal pH in living cells and organisms. Its membrane permeability, low toxicity at working concentrations, and pH-sensitive fluorescence make it a powerful tool for researchers in cell biology, neuroscience, and drug development. The protocols and information provided herein offer a foundation for the application of this compound to investigate the critical role of lysosomal pH in cellular homeostasis and disease.

References

Application Notes and Protocols for Matrix Metalloproteinase (MMP) Inhibition Assay Using Ageladine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a marine alkaloid derived from the sponge Agelas nakamurai.[1][2][3] It has garnered significant interest within the scientific community due to its potent inhibitory activity against a range of matrix metalloproteinases (MMPs).[1][4][5] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) proteins.[1] While essential for physiological processes like tissue remodeling and wound healing, their overexpression is implicated in pathological conditions such as cancer metastasis, angiogenesis, and inflammation.[1][6]

This compound has demonstrated inhibitory effects against several MMPs, including MMP-1, -2, -8, -9, -12, and -13, making it a valuable tool for studying MMP-driven processes and a potential lead compound in drug discovery.[1][4] Notably, its mechanism of action is thought to differ from traditional MMP inhibitors that chelate the catalytic zinc ion.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in MMP inhibition assays.

Data Presentation

The inhibitory activity of this compound against various MMPs is summarized in the table below. This data, compiled from in vitro studies, highlights the compound's potency and selectivity profile.

Matrix Metalloproteinase (MMP)IC50 (µg/mL)IC50 (µM)¹
MMP-1 (Collagenase-1)1.2[4]~3.36
MMP-2 (Gelatinase-A)2.0[1][4]~5.60
MMP-8 (Collagenase-2)0.39[4]~1.09
MMP-9 (Gelatinase-B)0.79[4]~2.21
MMP-12 (Macrophage Metalloelastase)0.33[4]~0.92
MMP-13 (Collagenase-3)0.47[4]~1.32

¹Molar concentrations are estimated based on the molecular weight of this compound (357.00 g/mol ).[3]

Mandatory Visualizations

Experimental Workflow for MMP Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory effect of this compound on MMP activity using a fluorogenic substrate-based assay.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis AgeladineA Prepare this compound Stock Solution Add_Inhibitor Add this compound Dilutions to Wells AgeladineA->Add_Inhibitor MMP_Enzyme Prepare Active MMP Enzyme Add_Enzyme Add MMP Enzyme to Wells MMP_Enzyme->Add_Enzyme Substrate Prepare Fluorogenic Substrate Add_Substrate Initiate Reaction with Substrate Substrate->Add_Substrate Incubate1 Pre-incubate Inhibitor and Enzyme Add_Enzyme->Incubate1 Incubate1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the this compound MMP inhibition assay.

MMP-Mediated Cancer Cell Invasion Signaling Pathway

This diagram depicts a simplified signaling pathway illustrating the role of MMPs in cancer cell invasion and metastasis, a process that can be targeted by inhibitors like this compound.

G cluster_pathway MMP Role in Cancer Cell Invasion Tumor_Cell Tumor Cell MMP_Production MMP Production (e.g., MMP-2, MMP-9) Tumor_Cell->MMP_Production ECM_Degradation ECM Degradation MMP_Production->ECM_Degradation catalyzes ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) ECM->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Ageladine_A This compound Ageladine_A->MMP_Production inhibits

Caption: Role of MMPs in cancer invasion and inhibition by this compound.

Experimental Protocols

Fluorogenic Substrate-Based MMP Inhibition Assay

This protocol provides a method for determining the IC50 value of this compound against a specific MMP in a 96-well plate format.

a. Materials and Reagents

  • This compound

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP-specific fluorogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • 4-Aminophenylmercuric acetate (B1210297) (APMA) for pro-MMP activation (if applicable)

  • A known MMP inhibitor (e.g., GM6001) as a positive control

  • DMSO (for dissolving this compound)

  • 96-well black microplates

  • Fluorescence microplate reader

b. Reagent Preparation

  • This compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute this stock in Assay Buffer to prepare a range of working concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • MMP Enzyme Solution: If using a pro-MMP (inactive zymogen), activate it according to the manufacturer's instructions, typically by incubating with APMA.[7][8] Dilute the active MMP enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the measurement period.[7]

  • Fluorogenic Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO.[7] Dilute the stock to the final working concentration in Assay Buffer. This should typically be at or below the substrate's Km value for the specific MMP.[7]

c. Assay Procedure

  • Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the various this compound dilutions to the sample wells.

    • Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the "Enzyme Control" (no inhibitor) wells.

    • Add 10 µL of the positive control inhibitor to the "Positive Control" wells.

    • Add 10 µL of Assay Buffer to the "Substrate Control" (no enzyme) wells.

  • Enzyme Addition: Add 20 µL of the diluted active MMP enzyme solution to all wells except the "Substrate Control" wells. Add 20 µL of Assay Buffer to the "Substrate Control" wells.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow this compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate, taking kinetic readings every 1-2 minutes for 30-60 minutes.[7]

d. Data Analysis

  • Background Subtraction: Subtract the fluorescence readings of the "Substrate Control" wells from all other readings.[7]

  • Calculate Reaction Rates: For each well, plot fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate.[7]

  • Calculate Percentage Inhibition: Use the following formula to determine the percentage of MMP activity inhibited at each this compound concentration: % Inhibition = [1 - (Rate of sample / Rate of Enzyme Control)] x 100

  • Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the MMP activity.

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) and can be adapted to assess the inhibitory effect of compounds like this compound.

a. Materials and Reagents

  • Cells capable of secreting MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells)

  • Serum-free cell culture medium

  • This compound

  • SDS-PAGE reagents

  • Gelatin (porcine skin)

  • Zymogram development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂)

  • Coomassie Brilliant Blue staining and destaining solutions

b. Protocol

  • Sample Preparation: Culture cells in serum-free medium in the presence of various concentrations of this compound for 24-48 hours. Collect the conditioned media, which will contain the secreted MMPs.

  • Zymography Gel Electrophoresis:

    • Prepare a standard SDS-PAGE gel (e.g., 10% acrylamide) co-polymerized with gelatin (e.g., 1 mg/mL).[9]

    • Mix the conditioned media samples with non-reducing sample buffer (do not boil the samples).

    • Load the samples onto the gel and run the electrophoresis under standard conditions.

  • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.

  • Enzyme Activity Development: Incubate the gel in the zymogram development buffer at 37°C for 16-24 hours. During this incubation, the gelatinases will digest the gelatin in the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue solution for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

  • Analysis: The intensity and size of the clear bands will be reduced in samples treated with effective concentrations of this compound, indicating inhibition of MMP activity. Densitometry can be used for semi-quantitative analysis.

Conclusion

This compound is a potent inhibitor of several matrix metalloproteinases and serves as a valuable research tool. The protocols outlined above provide robust methods for characterizing the inhibitory activity of this compound and can be adapted for screening and mechanistic studies. Careful execution of these assays will yield reliable and reproducible data, contributing to our understanding of MMP biology and the development of novel therapeutic agents.

References

Application Notes and Protocols for In Vitro MMP-2 and MMP-9 Inhibition by Ageladine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ageladine A is a bromopyrrole alkaloid first isolated from the marine sponge Agelas nakamurai.[1][2][3] It has been identified as an inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4][5] MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are implicated in various physiological and pathological processes, including angiogenesis, tumor cell invasion, and metastasis.[6][7][8] The inhibitory activity of this compound against these enzymes suggests its potential as a therapeutic agent, particularly in anti-angiogenic and anti-cancer applications.[1][9] This document provides a summary of the quantitative data on this compound's inhibitory action and detailed protocols for its in vitro evaluation.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against MMP-2 and MMP-9, as well as other MMPs, has been quantified by determining its half-maximal inhibitory concentration (IC50). The data is summarized in the table below for easy comparison.

Matrix Metalloproteinase (MMP)IC50 (µg/mL)
MMP-11.2[1]
MMP-2 2.0 [1][4]
MMP-80.39[1]
MMP-9 0.79 [1]
MMP-120.33[1]
MMP-130.47[1]

Notably, N-methylated derivatives of this compound did not show inhibitory activity against MMP-2, highlighting the importance of the core structure for its function.[1][4]

Signaling Pathway and Mechanism of Action

MMP-2 and MMP-9 are key enzymes in the degradation of type IV collagen, a major component of the basement membrane.[7] This degradation is a critical step in processes such as angiogenesis and tumor cell invasion. This compound exerts its effect by inhibiting the catalytic activity of these MMPs. Interestingly, it has been suggested that this compound's inhibitory mechanism may differ from many MMP inhibitors as it does not appear to function by chelating the Zn2+ ion in the catalytic domain.[1][4]

MMP_Inhibition_by_Ageladine_A cluster_ECM Extracellular Matrix (ECM) cluster_MMPs Matrix Metalloproteinases cluster_Process Cellular Processes ECM_Components ECM Components (e.g., Type IV Collagen, Gelatin) MMP2 MMP-2 ECM_Components->MMP2 Substrate MMP9 MMP-9 ECM_Components->MMP9 Substrate Degradation ECM Degradation MMP2->Degradation Catalyzes MMP9->Degradation Catalyzes Angiogenesis Angiogenesis Degradation->Angiogenesis Invasion Cell Invasion & Metastasis Degradation->Invasion AgeladineA This compound AgeladineA->MMP2 Inhibits AgeladineA->MMP9 Inhibits

Caption: Inhibition of MMP-2 and MMP-9 by this compound blocks ECM degradation.

Experimental Protocols

In Vitro Fluorogenic MMP Inhibition Assay

This protocol describes a common method to determine the IC50 value of an inhibitor for a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-2 and MMP-9 (active forms)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate)

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the active MMP-2 or MMP-9 enzyme to the desired concentration in cold Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the diluted this compound solutions.

    • Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).

    • Add the diluted MMP-2 or MMP-9 enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin kinetic measurements using a fluorometric microplate reader at 37°C. Record the fluorescence intensity every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases like MMP-2 and MMP-9.[10][11] This method can be adapted to assess the inhibitory effect of this compound.

Materials:

  • Cell culture medium conditioned by cells expressing MMP-2 and MMP-9

  • This compound

  • SDS-PAGE equipment

  • Polyacrylamide gels (e.g., 10%) co-polymerized with gelatin (1 mg/mL)

  • Non-reducing sample buffer

  • Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation: Collect conditioned media from cell cultures.[10] If assessing direct inhibition, incubate the conditioned media with various concentrations of this compound for a predetermined time (e.g., 1 hour) at 37°C.

  • Electrophoresis: Mix the samples with non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel without prior boiling. Run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.[10]

  • Enzyme Activity: Incubate the gel in Incubation Buffer overnight (16-24 hours) at 37°C.[12] For inhibitor testing, the Incubation Buffer can also be supplemented with the desired concentrations of this compound.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.[12]

    • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas where the gelatin has been digested by MMPs.

  • Analysis: The intensity and size of the clear bands correspond to the activity of the MMPs. A reduction in the band intensity in the presence of this compound indicates inhibition. The pro- and active forms of MMP-2 and MMP-9 can be distinguished by their different molecular weights.[13]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro MMP inhibition assay.

aMMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound Dilution Series add_inhibitor Add this compound to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP-2/MMP-9 Working Solution add_enzyme Add MMP Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate pre_incubate->add_substrate measure Kinetic Measurement (Fluorescence) add_substrate->measure calc_rate Calculate Reaction Rates (V) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining the IC50 of this compound on MMP activity.

References

Total Synthesis of Ageladine A: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a marine alkaloid first isolated from the sponge Agelas nakamurai.[1] This fluorescent, bromopyrrole-imidazole compound has garnered significant interest in the scientific community due to its diverse biological activities. It has been identified as an inhibitor of matrix metalloproteinases (MMPs), key enzymes involved in cancer progression and angiogenesis.[1][2] Furthermore, its unique pH-dependent fluorescence makes it a valuable tool for intracellular pH imaging.[2][3] More recently, derivatives of this compound have shown promise as inhibitors of the STAT3 signaling pathway, a critical target in cancer therapy. This document provides a comprehensive overview of the total synthesis of this compound and detailed protocols for its application in various research contexts.

Total Synthesis of this compound

Several successful total syntheses of this compound have been reported, each employing different strategic approaches to construct the core tricyclic system. The key features of four prominent synthetic routes are summarized below.

Synthetic RouteKey ReactionsOverall YieldNumber of StepsReference
Weinreb (2006) 6π-Azaelectrocyclization, Suzuki-Miyaura Coupling-12[2][4]
Karuso (2006) Pictet-Spengler Reaction, Dehydrogenation16-29%2-3 (one-pot variation available)[5][6]
Ando (2007) Pictet-Spengler Reaction, Two-step DehydrogenationHigh-[2]
Lindel (2022) Aza-BODIPY-directed Regioselective Dibromination7.9%9[2]

Experimental Protocols: Synthesis of this compound

Karuso's Biomimetic Synthesis via Pictet-Spengler Reaction

This concise synthesis is based on the putative biosynthetic pathway of this compound.[5][6]

Diagram of the Karuso Synthetic Workflow

Karuso_Synthesis cluster_reactants Starting Materials cluster_reaction Key Steps cluster_product Final Product 2_aminohistamine 2-Aminohistamine pictet_spengler Pictet-Spengler Reaction 2_aminohistamine->pictet_spengler Ethanol, Sc(OTf)3 (optional) formylpyrrole 4,5-Dibromo-2-formylpyrrole formylpyrrole->pictet_spengler dehydrogenation Dehydrogenation (Chloranil) pictet_spengler->dehydrogenation Tetrahydrothis compound intermediate ageladine_a This compound dehydrogenation->ageladine_a

Caption: Karuso's synthetic route to this compound.

Protocol:

  • Pictet-Spengler Condensation:

    • To a solution of 2-aminohistamine dihydrochloride (B599025) (1 equivalent) and 4,5-dibromo-1H-pyrrole-2-carbaldehyde (1 equivalent) in ethanol, add sodium carbonate (2.2 equivalents).

    • Stir the mixture at room temperature for 24 hours. For an accelerated reaction, a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) can be added.[5]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue corresponding to tetrahydrothis compound by silica (B1680970) gel column chromatography.

  • Dehydrogenation and Deprotection:

    • Dissolve the purified tetrahydrothis compound intermediate in chloroform.

    • Add chloranil (B122849) (2-3 equivalents) to the solution.

    • Reflux the mixture overnight.[6]

    • Monitor the reaction by TLC for the disappearance of the intermediate and the appearance of the fluorescent this compound spot.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound as a yellow, fluorescent solid.

A one-pot procedure has also been described where the Pictet-Spengler reaction is followed by dehydrogenation using Pd/C in refluxing ethanol.[2]

Research Applications of this compound

Inhibition of Matrix Metalloproteinases (MMPs)

This compound is a known inhibitor of several MMPs, including MMP-1, -2, -8, -9, -12, and -13.[2] Its antiangiogenic activity is attributed, in part, to this inhibitory action.[2]

Diagram of MMP Inhibition by this compound

MMP_Inhibition Ageladine_A This compound MMPs Matrix Metalloproteinases (MMP-2, MMP-9, MMP-12, etc.) Ageladine_A->MMPs Inhibits ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Promotes Angiogenesis Angiogenesis & Tumor Progression ECM_Degradation->Angiogenesis Leads to

Caption: this compound inhibits MMPs, preventing ECM degradation.

Protocol: In Vitro MMP-12 Inhibition Assay

This protocol is adapted from commercially available MMP inhibitor screening kits and literature reports.[7][8]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant human MMP-12 enzyme and a fluorogenic MMP-12 substrate in the appropriate assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add varying concentrations of this compound (or a known MMP inhibitor as a positive control) to the wells. Include a vehicle control (DMSO).

    • Add the diluted MMP-12 enzyme to all wells except for the blank.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic MMP-12 substrate to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

    • Continue to monitor the fluorescence kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Intracellular pH Imaging

This compound exhibits pH-dependent fluorescence, with its fluorescence intensity increasing in acidic environments.[2][3] This property makes it a useful probe for imaging acidic organelles, such as lysosomes, in living cells.[9]

Diagram of this compound as a pH Probe

pH_Probe cluster_cell Living Cell Ageladine_A_in This compound (Membrane Permeable) Acidic_Organelle Acidic Organelle (e.g., Lysosome) pH ~4.5-5.0 Ageladine_A_in->Acidic_Organelle Accumulates & Protonated Cytosol Cytosol pH ~7.2 Ageladine_A_in->Cytosol Fluorescence Increased Fluorescence Acidic_Organelle->Fluorescence

Caption: this compound accumulates in acidic organelles, leading to enhanced fluorescence.

Protocol: Live-Cell Imaging of Acidic Organelles

  • Cell Culture and Staining:

    • Culture cells (e.g., hippocampal neurons or PC12 cells) on glass-bottom dishes suitable for microscopy.[2]

    • Prepare a stock solution of this compound in methanol (B129727) or DMSO.

    • Dilute the this compound stock solution in cell culture medium to a final concentration of 10-16 µM.[3]

    • Incubate the cells with the this compound-containing medium for 30 minutes to 2 hours at 37°C.[3]

  • Microscopy:

    • Wash the cells with fresh culture medium to remove excess this compound.

    • Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., 365 nm) and a blue emission filter (e.g., 415-450 nm).[9]

    • Acquire both fluorescence and bright-field images.

  • Image Analysis:

    • Observe the localization of the fluorescent signal within the cells. Brightly fluorescent puncta are indicative of acidic organelles.

    • For ratiometric pH measurements, acquire images at two different excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio of the emission intensities.[9]

Inhibition of STAT3 Signaling

Derivatives of this compound have been shown to inhibit the STAT3 signaling pathway by binding to the SH2 domain of STAT3, thereby preventing its dimerization and downstream transcriptional activity.

Diagram of STAT3 Inhibition by this compound Derivatives

STAT3_Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization via SH2 domain Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Ageladine_A_Derivative This compound Derivative Ageladine_A_Derivative->Dimerization Inhibits by binding to SH2 domain

Caption: this compound derivatives can inhibit STAT3 dimerization.

Protocol: STAT3 Luciferase Reporter Assay

This protocol is for a cell-based assay to screen for inhibitors of STAT3 transcriptional activity.[10]

  • Cell Culture and Transfection:

    • Use a cell line that has been stably transfected with a STAT3-responsive luciferase reporter construct.

    • Seed the cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the this compound derivative in serum-free medium.

    • Treat the cells with the compound dilutions for a predetermined time. Include a vehicle control and a known STAT3 inhibitor.

    • If studying cytokine-induced STAT3 activation, stimulate the cells with a cytokine such as IL-6 for the appropriate duration.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

    • Calculate the percent inhibition of STAT3 activity relative to the stimulated vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Migration and Invasion Assays

Given its role as an MMP inhibitor, this compound can be used to study its effects on cell migration and invasion, which are crucial processes in cancer metastasis.

Protocol: Boyden Chamber Cell Migration Assay

This is a general protocol for a transwell migration assay.[11][12][13]

  • Chamber Preparation:

    • Use transwell inserts with a suitable pore size for the cell type being studied.

    • For invasion assays, coat the inserts with a basement membrane extract like Matrigel®.[12]

  • Cell Seeding and Treatment:

    • Starve the cells in serum-free medium for several hours prior to the assay.

    • Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.

    • Add the cell suspension to the upper chamber of the transwell inserts.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation and Staining:

    • Incubate the plate at 37°C for a period sufficient for cell migration (typically 4-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification:

    • Elute the stain and measure the absorbance using a plate reader, or

    • Count the number of migrated cells in several fields of view for each insert using a microscope.

    • Calculate the percent inhibition of cell migration for each concentration of this compound compared to the vehicle control.

Conclusion

The total synthesis of this compound has opened avenues for in-depth biological investigations and the development of novel therapeutic agents. The protocols outlined in this document provide a framework for researchers to utilize this compound and its analogs as powerful tools in cancer biology, cell imaging, and drug discovery. The versatility of this marine natural product continues to make it a subject of significant scientific exploration.

References

Synthesis and Evaluation of Ageladine A Derivatives and Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of Ageladine A derivatives and analogs. This compound, a marine alkaloid isolated from the sponge Agelas nakamurai, has garnered significant interest due to its potent biological activities, including matrix metalloproteinase (MMP) inhibition and anticancer effects.[1][2] This guide offers a consolidated resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Data Presentation: Biological Activity of this compound and Its Derivatives

The following tables summarize the in vitro biological activities of this compound and a selection of its synthetic derivatives against various cancer cell lines and Matrix Metalloproteinases (MMPs). This data is compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

CompoundA2058 (Melanoma)MDA-MB-435 (Breast)DU145 (Prostate)A549 (Lung)Hela (Cervical)MDA-MB-231 (Breast)Reference
This compound (1a) ------[3]
Analog 2e 1.92.54.1---[3]
Analog 2f 2.63.25.2---[3]
Analog 2g 3.14.06.8---[3]
Analog 2h 1.52.13.5---[3]
Compound 14 -->50>50>50>50[4]
Compound 15 --13.43 ± 1.0216.34 ± 0.9819.56 ± 1.1511.27 ± 0.88[4]
Compound 25 --6.27 ± 0.438.15 ± 0.5510.21 ± 0.765.89 ± 0.39[4]
Compound 28 -->50>50>50>50[4]

Table 2: Matrix Metalloproteinase (MMP) Inhibition by this compound and Its Derivatives (IC50 in µM)

CompoundMMP-1MMP-2MMP-8MMP-9MMP-12MMP-13MT1-MMPReference
This compound 1.2 µg/mL1.7 ± 0.20.39 µg/mL0.79 µg/mL0.33 µg/mL0.47 µg/mL0.2 µg/mL[1][3]
Analog 1b ->50-----[3]
Analog 1c ->50-----[3]
Analog 1d ->50-----[3]
Analog 2e -15.4-----[3]
Analog 2f -10.1-----[3]
Analog 2g -25.6-----[3]
Analog 2h -8.9-----[3]
Compound 83 -3.0 µg/mL----0.57 µg/mL[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound analogs and for key biological assays.

Protocol 1: General Synthesis of this compound Analogs via Pictet-Spengler Reaction and Oxidation

This protocol describes a common and effective method for synthesizing the core structure of this compound and its analogs. The key steps involve a Pictet-Spengler condensation followed by an oxidative aromatization.

Materials:

  • Appropriately substituted 2-amino-4-(3-aminopropyl)-1H-imidazole or 2-aminohistamine derivative

  • Desired aldehyde (e.g., substituted pyrrole-2-carbaldehyde, benzaldehyde)

  • Solvent (e.g., ethanol, methanol, THF)

  • Lewis acid (optional, e.g., Sc(OTf)₃)

  • Oxidizing agent (e.g., chloranil (B122849), elemental bromine, activated MnO₂)

  • Methanesulfonic acid (for bromine oxidation)

  • Potassium tert-butoxide

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

Step 1: Pictet-Spengler Cyclization

  • Dissolve the 2-amino-imidazole derivative (1 equivalent) in the chosen solvent.

  • Add the aldehyde (1-1.2 equivalents).

  • If using a Lewis acid, add it to the reaction mixture (typically 0.1 equivalents).

  • Stir the reaction mixture at room temperature or under reflux for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting tetracyclic intermediate by silica (B1680970) gel column chromatography.

Step 2: Oxidative Aromatization

  • Method A: Chloranil Oxidation

    • Dissolve the tetracyclic intermediate (1 equivalent) in a suitable solvent like chloroform.

    • Add chloranil (2-3 equivalents).

    • Reflux the mixture for 2-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the aromatic this compound analog.

  • Method B: Two-Step Bromine/Potassium tert-Butoxide Oxidation [3]

    • In a sealed tube, dissolve the tetracyclic intermediate (1 equivalent) in methanesulfonic acid.

    • Add elemental bromine (2 equivalents) and heat the mixture at 110 °C for 16 hours.[3]

    • Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Dissolve the resulting dehydro-intermediate in THF.

    • Add potassium tert-butoxide (1 equivalent) and stir the mixture in the presence of air for 16 hours.[3]

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry, concentrate, and purify the final aromatic product by silica gel column chromatography.

Protocol 2: MMP-2 Inhibition Assay using Gelatin Zymography

This protocol details the procedure for assessing the inhibitory activity of this compound derivatives against MMP-2 using gelatin zymography.[5][6]

Materials:

  • Polyacrylamide gels (10%) co-polymerized with gelatin (0.1%)[5][6]

  • SDS-PAGE running buffer

  • Sample buffer (non-reducing)

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

  • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol/acetic acid/water)

  • Destaining solution (e.g., methanol/acetic acid/water)

  • Recombinant human MMP-2 enzyme

  • Test compounds (this compound derivatives)

Procedure:

  • Prepare samples by incubating a fixed amount of recombinant MMP-2 with varying concentrations of the test compounds for a predetermined time (e.g., 30 minutes at 37 °C).

  • Mix the samples with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis at a constant voltage (e.g., 120 V) at 4 °C until the dye front reaches the bottom of the gel.

  • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation to remove SDS.

  • Incubate the gel in developing buffer overnight at 37 °C.

  • Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.

  • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.

  • Quantify the band intensity using densitometry software. The reduction in band intensity in the presence of the test compound compared to the control (MMP-2 alone) indicates inhibitory activity.

Protocol 3: STAT3 Luciferase Reporter Assay

This protocol is for evaluating the inhibitory effect of this compound derivatives on the STAT3 signaling pathway using a luciferase reporter gene assay.[4]

Materials:

  • Cancer cell line with a stably integrated STAT3-responsive luciferase reporter construct (e.g., A549-STAT3-luc)

  • Cell culture medium and supplements

  • 96-well white, clear-bottom plates

  • Test compounds (this compound derivatives)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed the STAT3 reporter cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specific period (e.g., 24 hours).

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of STAT3 inhibition by comparing the luminescence of treated cells to that of the vehicle control.

Visualizations

Signaling Pathway: Inhibition of JAK/STAT3 Pathway by this compound Derivatives

JAK_STAT3_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (active dimer) STAT3_inactive->pSTAT3 Dimerization Ageladine_Derivative This compound Derivative (e.g., Cmpd 25) Ageladine_Derivative->STAT3_inactive Inhibits Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation pSTAT3_in_nucleus p-STAT3 STAT3_target_genes STAT3 Target Genes (e.g., Bcl-xL, Cyclin D1, c-Myc) Cell_Proliferation Cell Proliferation, Survival, Angiogenesis STAT3_target_genes->Cell_Proliferation Promotes pSTAT3_in_nucleus->STAT3_target_genes Induces Transcription

Caption: Inhibition of the JAK/STAT3 signaling pathway by an this compound derivative.

Experimental Workflow: Synthesis and Evaluation of this compound Analogs

experimental_workflow start Start: Select Starting Materials (2-aminoimidazole derivative & aldehyde) pictet_spengler Pictet-Spengler Cyclization start->pictet_spengler intermediate Tetracyclic Intermediate pictet_spengler->intermediate oxidation Oxidative Aromatization intermediate->oxidation analog This compound Analog oxidation->analog purification Purification (Column Chromatography) analog->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assays Biological Assays characterization->bio_assays mmp_assay MMP Inhibition Assay (Gelatin Zymography) bio_assays->mmp_assay cancer_assay Anticancer Activity Assay (e.g., MTT, Luciferase) bio_assays->cancer_assay data_analysis Data Analysis (IC50 Determination) mmp_assay->data_analysis cancer_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

References

Application Notes and Protocols for Ageladine A in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ageladine A, a fluorescent bromopyrrole alkaloid originally isolated from the marine sponge Agelas nakamurai, presents a versatile scaffold for high-throughput screening (HTS) assays due to its intrinsic fluorescence and biological activities.[1] Its utility spans from direct inhibition assays against enzymes like matrix metalloproteinases (MMPs) to its application as a pH-sensitive probe for monitoring intracellular pH (pHi) changes.[1][2]

Biochemical Properties and Biological Activity

This compound is a pyrrole-imidazole alkaloid that has been identified as an inhibitor of several matrix metalloproteinases, which are key enzymes in tissue remodeling and are often implicated in cancer metastasis and angiogenesis.[1][3][4] Furthermore, derivatives of this compound have been shown to inhibit the STAT3 signaling pathway, a crucial mediator of cell proliferation and survival in many cancers.[5]

One of the most notable features of this compound is its pH-dependent fluorescence. It exhibits maximal fluorescence in acidic environments (pH 3-4) and minimal fluorescence at alkaline pH (pH 9), with the most significant changes occurring between pH 6 and 7.[1][2] This property, combined with its cell membrane permeability, makes it a valuable tool for measuring pHi.[1][2]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound's biological activity and fluorescent properties.

Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)

Target MMPIC50 (µg/mL)
MMP-11.2[4]
MMP-22.0[1][4]
MMP-80.39[4]
MMP-90.79[4]
MMP-120.33[4]
MMP-130.47[4]

Table 2: Fluorescent Properties of this compound

PropertyValue
Excitation Maximum~370 nm[2]
Emission Maximum~415 nm[2]
Optimal pH for Fluorescence3-4[1]
pH for a Half-Maximal Fluorescence6.26[2]
Optimal pH Range for Detection6-7[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound and its derivatives.

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Proteins (e.g., Collagen) Degradation ECM Degradation MMPs MMPs (e.g., MMP-2, MMP-9) MMPs->Degradation catalyzes Angiogenesis Angiogenesis Degradation->Angiogenesis Metastasis Metastasis Degradation->Metastasis AgeladineA This compound AgeladineA->MMPs inhibits

MMP Inhibition by this compound

STAT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates & binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription initiates AgeladineA_deriv This compound Derivative AgeladineA_deriv->STAT3_active inhibits

STAT3 Pathway Inhibition

Experimental Protocols for High-Throughput Screening

Here are detailed protocols for HTS assays utilizing this compound.

HTS Assay for MMP Inhibitors using a Generic Fluorescent Substrate

This protocol describes a fluorescence intensity-based assay to screen for inhibitors of a specific MMP.

Workflow Diagram:

MMP_HTS_Workflow Plate Prepare 384-well plate Add_Enzyme Add MMP Enzyme Plate->Add_Enzyme Add_AgeladineA Add this compound (or test compounds) Add_Enzyme->Add_AgeladineA Incubate1 Incubate Add_AgeladineA->Incubate1 Add_Substrate Add Fluorescent Quenched Substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Read Read Fluorescence Incubate2->Read Analyze Analyze Data (Calculate % Inhibition) Read->Analyze

MMP Inhibition HTS Workflow

Materials:

  • 384-well, black, flat-bottom plates

  • Recombinant human MMP of interest (e.g., MMP-2, MMP-9)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35)

  • Fluorescent quenched MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound (and other test compounds) dissolved in DMSO

  • A fluorescence microplate reader

Procedure:

  • Compound Plating: Dispense 1 µL of this compound or test compounds at various concentrations into the wells of a 384-well plate. For controls, add 1 µL of DMSO.

  • Enzyme Addition: Add 20 µL of the MMP enzyme solution (diluted in assay buffer to the desired concentration) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 20 µL of the fluorescent quenched MMP substrate (dissolved in assay buffer) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (e.g., Ex/Em = 328/393 nm for the example substrate).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Ratecompound - Rateno enzyme) / (RateDMSO - Rateno enzyme)] * 100

HTS Assay for Modulators of Intracellular pH using this compound

This protocol outlines a cell-based assay to screen for compounds that alter intracellular pH, using this compound as the fluorescent indicator.

Workflow Diagram:

pHi_HTS_Workflow Seed_Cells Seed Cells in 384-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Add_Compounds Add Test Compounds Incubate_Cells->Add_Compounds Incubate_Compounds Incubate Add_Compounds->Incubate_Compounds Load_AgeladineA Load cells with This compound Incubate_Compounds->Load_AgeladineA Incubate_Dye Incubate Load_AgeladineA->Incubate_Dye Wash Wash cells Incubate_Dye->Wash Read Read Fluorescence (Ex: 370 nm, Em: 415 nm) Wash->Read Analyze Analyze Data (Identify hits) Read->Analyze

Intracellular pH HTS Workflow

Materials:

  • A suitable cell line (e.g., HeLa, HEK293)

  • 384-well, black, clear-bottom cell culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution in DMSO

  • Test compounds in DMSO

  • A fluorescence microplate reader with bottom-reading capabilities

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add test compounds at desired concentrations to the wells. Include appropriate controls (e.g., DMSO vehicle, known pH modulators like nigericin (B1684572) or monensin).

  • Incubation with Compounds: Incubate the plate for the desired period (e.g., 1-24 hours) at 37°C, 5% CO₂.

  • Loading with this compound: Remove the compound-containing medium and add fresh medium containing this compound (e.g., 10 µM final concentration).

  • Dye Incubation: Incubate for 30-60 minutes at 37°C, 5% CO₂ to allow for dye uptake.

  • Washing: Gently wash the cells twice with PBS to remove extracellular dye. After the final wash, leave a final volume of 50 µL of PBS in each well.

  • Fluorescence Measurement: Immediately read the fluorescence intensity from the bottom of the plate using a microplate reader (Ex: ~370 nm, Em: ~415 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells.

    • Identify "hits" as compounds that cause a statistically significant increase (acidification) or decrease (alkalization) in this compound fluorescence.

These protocols provide a framework for utilizing this compound in high-throughput screening campaigns. Optimization of specific parameters such as cell type, compound concentrations, and incubation times may be necessary for specific experimental goals.

References

Troubleshooting & Optimization

Improving the solubility of Ageladine A in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Ageladine A in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a brominated pyrrole-imidazole alkaloid that typically exhibits low solubility in neutral aqueous buffers.[1][2] Its solubility is highly dependent on pH due to its multiple protonation sites.[1][3] Stock solutions are commonly prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol.[4][5]

Q2: How does pH affect the solubility of this compound?

Q3: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What can I do?

This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium where the compound is less soluble. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.

  • Modify the dilution method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer.[7] This rapid mixing can prevent the formation of localized areas of high concentration that lead to precipitation. Pre-warming the aqueous buffer may also help.[8]

  • Incorporate a co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol) in your final aqueous solution can increase the solubility of this compound.

  • Adjust the pH of the buffer: As this compound is more soluble at acidic pH, lowering the pH of your buffer (e.g., to pH 4-5) may prevent precipitation. However, ensure the pH is compatible with your experimental system.

Q4: Can I use cyclodextrins to improve the solubility of this compound?

Yes, using cyclodextrins is a highly effective and widely used method to enhance the aqueous solubility of poorly soluble compounds.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[10] Cyclodextrins encapsulate the hydrophobic drug molecule within their central cavity, forming an inclusion complex that is more water-soluble.[9]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides structured approaches to common solubility challenges encountered with this compound.

Problem 1: this compound precipitates out of solution upon dilution into Phosphate Buffered Saline (PBS) pH 7.4.
  • Cause: The neutral pH of PBS (7.4) corresponds to a region of low aqueous solubility for this compound. The uncharged form of the molecule is likely predominant and less soluble.[6][11]

  • Solutions:

    • pH Adjustment: If your experiment allows, use a more acidic buffer (e.g., acetate (B1210297) buffer pH 4-5).

    • Co-solvent System: Prepare the PBS with a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or DMSO.

    • Cyclodextrin (B1172386) Formulation: Prepare an this compound-cyclodextrin inclusion complex before dissolving it in PBS.

Problem 2: Inconsistent results in biological assays.
  • Cause: This could be due to partial precipitation of this compound in the assay medium, leading to a lower effective concentration.

  • Solutions:

    • Visual Inspection: Always visually inspect your final working solutions for any signs of cloudiness or precipitate before use.[7]

    • Fresh Preparations: Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions.[12]

    • Solubility Enhancement: Proactively use a solubility enhancement technique, such as a cyclodextrin formulation, to ensure this compound remains in solution throughout your experiment.

Quantitative Data Summary

While specific solubility values for this compound are not widely published, the table below summarizes the qualitative solubility behavior based on its chemical properties and data from its derivatives.

Solvent/ConditionSolubilityRemarksCitation
DMSO, MethanolSolubleCommonly used for preparing stock solutions.[4][5]
Aqueous Buffer (pH 8-12)LowThe uncharged species is predominant and less soluble.[6]
Aqueous Buffer (pH < 3)HighFormation of a soluble, doubly protonated species.[6]
Aqueous Buffer (pH > 12)HighFormation of a soluble, deprotonated species.[6]

Experimental Protocols

Protocol 1: Preparation of an this compound Working Solution from a DMSO Stock

Objective: To prepare a clear, aqueous working solution of this compound from a concentrated DMSO stock with minimal precipitation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Pre-warm Buffer: Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Aliquot Buffer: Pipette the required volume of the pre-warmed buffer into a sterile microcentrifuge tube.

  • Vortexing Dilution: Place the tube on a vortex mixer at a medium to high speed.

  • Dropwise Addition: While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise into the buffer.

  • Continued Mixing: Continue to vortex the solution for an additional 15-30 seconds to ensure homogeneity.

  • Inspection: Visually inspect the solution. A clear solution indicates that the this compound is fully dissolved. If the solution is cloudy, the solubility limit has been exceeded.

Protocol 2: Preparation of an this compound/HP-β-CD Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional)

Procedure:

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD. Other ratios (e.g., 1:2) can be tested for optimization.[13]

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

  • Add this compound: Once the HP-β-CD is fully dissolved, add the this compound powder to the solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer over time.

  • Filtration (Optional): Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Lyophilization (Optional): For a solid, solvent-free powder of the complex, freeze-dry the solution.[14]

  • Usage: The resulting aqueous solution or the reconstituted lyophilized powder can be used for preparing final dilutions in your experimental buffer.

Visualizations

experimental_workflow cluster_stock Stock Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions stock This compound Powder stock_sol 10 mM Stock in DMSO stock->stock_sol Dissolve dmso DMSO dmso->stock_sol working_sol Final Working Solution stock_sol->working_sol Dropwise Addition buffer Aqueous Buffer (e.g., PBS) vortex Vortexing Buffer buffer->vortex vortex->working_sol precipitate Precipitation Observed working_sol->precipitate If Cloudy ph_adjust Adjust Buffer pH precipitate->ph_adjust co_solvent Add Co-solvent precipitate->co_solvent cyclodextrin Use Cyclodextrin precipitate->cyclodextrin

Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.

logical_relationship cluster_problem Problem cluster_approaches Solubility Enhancement Approaches cluster_physicochemical Physicochemical Modification cluster_formulation Formulation Strategies poor_solubility Poor Aqueous Solubility of this compound ph pH Modification poor_solubility->ph Exploit pKa salt Salt Formation poor_solubility->salt Increase Ionization cosolvent Co-solvents poor_solubility->cosolvent Alter Polarity cyclodextrin Cyclodextrin Complexation poor_solubility->cyclodextrin Encapsulation

Caption: Key strategies for improving the aqueous solubility of this compound.

References

Ageladine A stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Ageladine A and strategies for troubleshooting potential issues during its experimental use. The information is based on the known chemical properties of this compound and general principles of pharmaceutical stability analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a brominated pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas nakamurai.[1][2][3] It is recognized for its role as a matrix metalloproteinase (MMP) inhibitor and its antiangiogenic properties.[1][3][4] A notable characteristic of this compound is its pH-dependent fluorescence; it exhibits maximum fluorescence in acidic environments (pH 3-4) and minimal fluorescence in basic conditions (pH 9).[1][2][5] This property has led to its use in pH-sensitive imaging of live cells and marine organisms.[1][2][5]

Q2: What are the recommended storage conditions for this compound?

While specific long-term stability data under various conditions is not extensively published, a common practice for storing this compound is as a stock solution in methanol (B129727) (e.g., 10 mM) at -80°C.[2][5] This minimizes degradation over time. For short-term use, refrigeration at 4°C is acceptable, but prolonged storage at this temperature is not recommended without specific stability data.

Q3: Is this compound sensitive to light?

The photosensitivity of this compound has not been explicitly detailed in published literature. However, as a general precaution for complex organic molecules, it is advisable to protect this compound solutions from direct light exposure to prevent potential photodegradation. Experiments should be conducted under subdued lighting conditions where feasible, and samples should be stored in amber vials or containers wrapped in aluminum foil.

Q4: How does pH affect the stability and solubility of this compound?

This compound's fluorescence is highly pH-dependent, which suggests that the molecule's electronic structure is sensitive to protonation states.[1][2][5] While specific data on its degradation at different pH values are scarce, significant pH extremes (highly acidic or alkaline) could potentially lead to hydrolysis of the amide or ether linkages, or other structural rearrangements. A derivative of this compound, LysoGlow84, has been noted to be more stable in its salt form than as a free base, suggesting that pH can influence the stability of the core structure.[6]

Q5: Are there any known degradation products of this compound?

Currently, there is no specific information available in the public domain that identifies the chemical structures of this compound degradation products. To identify potential degradation products, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Prepare fresh dilutions of this compound from a frozen stock solution immediately before use. 2. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it upon receipt. 3. Ensure the experimental buffer pH is within a stable range for this compound (near neutral, unless the experiment requires otherwise).
Inconsistent fluorescence measurements pH fluctuations in the experimental medium. Photobleaching.1. Ensure the buffer system has adequate capacity to maintain a stable pH throughout the experiment. 2. Minimize the exposure of the sample to the excitation light source. Use neutral density filters if available. 3. Use a fresh sample for each measurement where possible.
Precipitation of this compound in aqueous solutions Poor solubility at the working concentration or pH.1. Prepare the final dilution in a buffer that is compatible with both the experiment and this compound's solubility. 2. Consider the use of a co-solvent like DMSO or ethanol (B145695) in the final dilution, ensuring it is compatible with the experimental system. The final concentration of the organic solvent should be kept to a minimum (typically <1%).

Hypothetical Experimental Protocols for Stability and Degradation Analysis

The following protocols are based on general guidelines for forced degradation studies in the pharmaceutical industry and have been adapted for the analysis of this compound.

Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for identification.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound and a solution in methanol at 60°C for 48 hours.

    • Photodegradation: Expose a solution of this compound in methanol to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating analytical method.

Stability-Indicating Analytical Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the maximum absorbance wavelength of this compound and a photodiode array (PDA) detector to check for peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize the developed HPLC method coupled with a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

    • Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation of the degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Products Detected
1N HCl at 60°C 01000
8851
24602
1N NaOH at 60°C 01000
8702
24453
30% H₂O₂ at RT 01000
8901
24752
Heat (60°C, solution) 01000
24951
48881
Photodegradation 01000
24802

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow for this compound Stability Testing

G Figure 1. Workflow for Forced Degradation Studies of this compound cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare this compound Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, 60°C) stock->base oxidation Oxidation (30% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photostability (Light Exposure) stock->photo hplc HPLC-PDA Analysis (Quantification & Purity) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identification of Degradants) hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway method Develop Stability- Indicating Method pathway->method

Caption: Workflow for Forced Degradation Studies of this compound.

Hypothetical Degradation Pathway of this compound

Disclaimer: The following diagram illustrates a plausible, yet hypothetical, degradation pathway for this compound based on its chemical structure. Experimental verification is required to confirm these pathways.

G Figure 2. Hypothetical Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis AgeladineA This compound Hydrolysis_Product Hydrolysis of Amine Group AgeladineA->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidation of Pyrrole Ring AgeladineA->Oxidation_Product [O] Debromination_Product Debromination AgeladineA->Debromination_Product

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Optimizing Ageladine A for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ageladine A, a versatile fluorescent probe for live-cell imaging of acidic organelles. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in live cell imaging?

A1: this compound is a natural bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai.[1] In live cell imaging, it functions as a pH-sensitive fluorescent probe. Its fluorescence is significantly enhanced in acidic environments, making it an excellent tool for visualizing and studying acidic organelles such as lysosomes, endosomes, and other acidic vesicles.[1][2]

Q2: What is the mechanism behind this compound's pH-dependent fluorescence?

A2: this compound's fluorescence is dependent on its protonation state. The molecule contains nitrogen atoms that can be protonated in acidic conditions. This protonation alters the electronic structure of the fluorophore, leading to a significant increase in its fluorescence quantum yield.[3] The molecule is membrane-permeable in its uncharged state at physiological or alkaline pH. Upon entering an acidic compartment, it becomes protonated and trapped, leading to an accumulation of the fluorescent form of the molecule.[3]

Q3: What are the optimal excitation and emission wavelengths for this compound?

A3: this compound is typically excited with UV or near-UV light, with a maximum excitation peak around 370 nm.[2][4] Its emission is in the blue-green range, with a peak between 415 nm and 450 nm.[2][5]

Q4: Is this compound toxic to cells?

A4: this compound has been shown to have low toxicity in various cell types, including PC12 and hippocampal neurons, at the concentrations typically used for live cell imaging.[1] However, as with any exogenous compound, it is always recommended to perform a toxicity assay for your specific cell line and experimental conditions.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which can then be diluted to the final working concentration in your imaging medium. For long-term storage, it is advisable to store the stock solution at -20°C or below, protected from light.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound to facilitate experimental design and comparison.

ParameterValueReference
Excitation Maximum ~370 nm[2][4]
Emission Maximum 415 - 450 nm[2][5]
Optimal pH for Fluorescence 3 - 4[1]
pH of Largest Fluorescence Change 6 - 7[1][4]
Lowest Fluorescence pH ~9[1][4]
ApplicationRecommended Concentration RangeRecommended Incubation Time
Cultured Cells 1 - 30 µM10 - 60 minutes
Whole Organisms (transparent) 10 - 16 µM30 - 120 minutes

Experimental Protocols

Standard Protocol for Staining Acidic Vesicles in Cultured Cells
  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and allow them to adhere overnight.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in pre-warmed imaging medium.

  • Staining: Remove the culture medium from the cells and replace it with the this compound-containing imaging medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing (Optional): For clearer background, you can wash the cells once with pre-warmed imaging medium before imaging.

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for DAPI or similar UV-excitable dyes (e.g., excitation ~370 nm, emission ~440 nm).

Ratiometric pH Measurement Protocol

For a more quantitative assessment of intracellular pH, a ratiometric imaging approach can be employed.

  • Instrumentation: Use a fluorescence imaging system capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and capturing the corresponding emission.

  • Staining: Stain cells with this compound as described in the standard protocol.

  • Image Acquisition: Acquire two images of the cells, one with excitation at 340 nm and the other at 380 nm, while collecting the emission at a wavelength longer than 470 nm.[4]

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities from the two excitation wavelengths (F340/F380) for each pixel or region of interest.

  • Calibration: To convert the fluorescence ratio to pH values, a calibration curve must be generated by imaging cells in buffers of known pH containing ionophores (e.g., nigericin (B1684572) and valinomycin) to equilibrate the intracellular and extracellular pH.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
No or Weak Signal Suboptimal Concentration: The concentration of this compound is too low.Gradually increase the concentration of this compound in a stepwise manner (e.g., from 1 µM to 5 µM, then 10 µM).
Incorrect Filter Set: The excitation or emission filters are not appropriate for this compound.Ensure your microscope is equipped with a filter set that matches the spectral properties of this compound (Excitation ~370 nm, Emission ~440 nm).
Insufficient Incubation Time: The probe has not had enough time to enter the cells and accumulate in acidic organelles.Increase the incubation time (e.g., from 15 minutes to 30 or 60 minutes).
High Background Fluorescence Excessive Concentration: The concentration of this compound is too high, leading to non-specific staining.Reduce the concentration of this compound. Perform a titration to find the optimal concentration with the best signal-to-noise ratio.
Incomplete Washing: Residual extracellular probe is contributing to the background.Include a wash step with fresh imaging medium after incubation and before imaging.
Autofluorescence: The cells or the culture medium exhibit natural fluorescence.Image a control sample of unstained cells to assess the level of autofluorescence. If significant, consider using a phenol (B47542) red-free imaging medium.
Phototoxicity or Photobleaching Excessive Light Exposure: The intensity or duration of the excitation light is too high.Reduce the excitation light intensity to the minimum level required for a detectable signal. Minimize the exposure time for each image. Use a sensitive camera to reduce the required light dose.
Frequent Imaging: Acquiring images too frequently can lead to cumulative photodamage.Reduce the frequency of image acquisition in time-lapse experiments.
Uneven or Patchy Staining Cell Health Issues: The cells are not healthy, leading to inconsistent uptake of the probe.Ensure that the cells are healthy and in the logarithmic growth phase before staining.
Probe Precipitation: this compound may precipitate if not properly dissolved or if the working solution is not fresh.Ensure the stock solution is fully dissolved before diluting. Prepare the working solution fresh for each experiment.
Signal Localized to the Plasma Membrane Early Staining Stage: The probe may initially associate with the plasma membrane before internalizing.Increase the incubation time to allow for endocytosis and accumulation in acidic vesicles.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Plate_Cells Plate cells on imaging dish Allow_Adherence Allow cells to adhere Plate_Cells->Allow_Adherence Prepare_Ageladine Prepare this compound working solution Incubate_Cells Incubate cells with this compound Allow_Adherence->Incubate_Cells Prepare_Ageladine->Incubate_Cells Wash_Cells Wash cells (optional) Incubate_Cells->Wash_Cells Acquire_Images Acquire images on fluorescence microscope Wash_Cells->Acquire_Images

Experimental workflow for staining cells with this compound.

Signaling_Pathway cluster_extracellular Extracellular (pH ~7.4) cluster_intracellular Acidic Vesicle (pH 4-5) Ageladine_Uncharged This compound (Uncharged, Low Fluorescence) Membrane Cellular Membrane Ageladine_Uncharged->Membrane Membrane Permeation Ageladine_Protonated This compound-H+ (Protonated, High Fluorescence) Ageladine_Protonated->Ageladine_Protonated Membrane->Ageladine_Protonated Protonation & Trapping

Mechanism of this compound accumulation and fluorescence.

Troubleshooting_Logic Start Start Imaging Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Increase_Conc Increase Concentration or Incubation Time Weak_Signal->Increase_Conc Yes Check_Filters Check Filter Set Weak_Signal->Check_Filters Still Weak Phototoxicity Phototoxicity? High_Background->Phototoxicity No Decrease_Conc Decrease Concentration High_Background->Decrease_Conc Yes Wash_Cells Wash Cells High_Background->Wash_Cells Still High Good_Image Good Image Quality Phototoxicity->Good_Image No Reduce_Light Reduce Light Exposure Phototoxicity->Reduce_Light Yes Increase_Conc->Weak_Signal Check_Filters->Weak_Signal Decrease_Conc->High_Background Wash_Cells->High_Background Reduce_Light->Phototoxicity

References

Minimizing phototoxicity of Ageladine A in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ageladine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its fluorescence properties?

A1: this compound is a fluorescent brominated pyrrole-imidazole alkaloid originally isolated from the marine sponge Agelas nakamurai.[1][2] It is a membrane-permeable dye, making it suitable for staining living cells and tissues.[3] Its fluorescence is highly dependent on pH, exhibiting the brightest signal in acidic environments (pH 4) and the lowest signal in alkaline conditions (pH 9).[2][3] This property makes it an excellent probe for imaging acidic organelles like lysosomes or for studying pH changes within cells.[1][4]

PropertyDescriptionCitation
Compound Type Brominated Pyrrole-Imidazole Alkaloid[1][4]
Optimal Excitation ~370 nm (UV Light)[1][3]
Emission Range Blue-Green (~415 nm - 500 nm)[1]
Key Feature pH-dependent fluorescence (brightest in acidic conditions)[2][3]
Primary Use Live-cell imaging of acidic compartments[1][4]

Q2: What is phototoxicity and how does it differ from photobleaching?

A2: Phototoxicity refers to the damage or death of cells caused by the light used for fluorescence excitation.[5][6] This process is primarily mediated by the production of highly reactive oxygen species (ROS), which occurs when excited fluorescent molecules react with molecular oxygen.[6][7] These ROS can damage proteins, lipids, and DNA, leading to cellular stress, altered physiology, and ultimately, cell death.[6]

Photobleaching, in contrast, is the irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescent signal.[8] While the two are distinct phenomena, they are often linked, as the same high-intensity light that causes photobleaching also generates the ROS responsible for phototoxicity.[5] However, significant phototoxicity can occur even before substantial photobleaching is observed.[8]

Q3: Is this compound known to be phototoxic?

A3: Existing studies describe this compound as having "negligible acute toxicity" and good biocompatibility in specific applications.[1][2][4] However, like all fluorescent probes, it has the potential to be phototoxic under suboptimal imaging conditions. The primary concern stems from its excitation wavelength in the high-energy UV range (~370 nm), which is generally more damaging to cells than longer wavelengths.[6] Therefore, users must take active steps to mitigate phototoxicity to ensure the validity of their experimental results.

Q4: What are the common signs of phototoxicity in my experiment?

A4: Phototoxic effects can range from subtle alterations in cell behavior to overt cell death. It is critical to monitor your cells for these signs. Common indicators include:

  • Morphological Changes: Cell shrinkage, rounding, membrane blebbing, or the formation of vacuoles.[9]

  • Functional Impairment: Arrest or delay of the cell cycle (e.g., cells stop dividing during time-lapse imaging).[8]

  • Altered Dynamics: Changes in organelle movement, cell migration, or other dynamic processes.[7]

  • Apoptosis/Necrosis: Sudden cell death, especially in regions subjected to repeated imaging.

Troubleshooting Guide: Minimizing Phototoxicity

This guide provides solutions to common problems encountered when using this compound.

Problem Observed Potential Cause Recommended Solution(s)
Cells show membrane blebbing or die immediately after illumination. Acute phototoxicity from excessive light intensity. 1. Drastically reduce the excitation light (laser/LED) power to the absolute minimum required for a usable signal. 2. Increase detector gain or use a more sensitive camera to compensate.[9] 3. Confirm that you are using the correct filter sets to minimize stray light exposure.
Signal is strong initially, but cells stop dividing or moving after a few hours of time-lapse imaging. Cumulative phototoxicity from a high total light dose. 1. Reduce Acquisition Frequency: Increase the interval between time points (e.g., from 1 minute to 5 or 10 minutes).[10] 2. Shorten Exposure Time: Use the shortest possible camera exposure time per image. 3. Limit Z-stacks: Image only the essential focal planes.[8]
Fluorescence signal is weak, requiring high laser power, which causes phototoxicity. Suboptimal staining or imaging medium. 1. Optimize the staining concentration of this compound. 2. Use specialized live-cell imaging media low in components like riboflavin (B1680620) and phenols, which can act as photosensitizers.[5] 3. Consider adding antioxidants like Trolox or ascorbic acid to the medium to scavenge ROS.[5][8]
Phototoxicity varies greatly between different experiments. Inconsistent imaging parameters or hardware. 1. Eliminate "Illumination Overhead": Use modern LED light sources with direct TTL triggering instead of mechanical shutters, which can expose the sample to light longer than the set exposure time.[7][11] 2. Standardize protocols: Ensure laser power, exposure time, and acquisition frequency are identical across all experiments.

Experimental Protocols

Protocol 1: Assessing Cell Viability Post-Imaging

This protocol helps quantify the impact of your imaging protocol on cell health.

  • Objective: To compare the viability of cells that have been imaged to those that have not.

  • Materials:

    • Cells stained with this compound.

    • An unstained control cell population.

    • Live/Dead viability kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 or Propidium Iodide for dead cells).

    • Microscope platform.

  • Methodology:

    • Prepare two plates of your cells: one stained with this compound and one unstained control.

    • On the this compound plate, define two regions. Subject Region 1 to your complete, intended time-lapse imaging protocol. Leave Region 2 un-imaged.

    • On the unstained control plate, subject a region to the same illumination protocol (light dose and duration) to assess phototoxicity from the light source itself, independent of the fluorophore.

    • After the imaging session is complete, immediately stain both plates with the Live/Dead assay reagents according to the manufacturer's instructions.

    • Using the microscope, count the percentage of live and dead cells in all imaged and un-imaged regions.

    • Analysis: A significant increase in cell death in the imaged region compared to the un-imaged and control regions indicates that your imaging parameters are causing phototoxicity.

Protocol 2: Optimizing Excitation Light Dose

This protocol helps you find the "sweet spot" that balances signal quality with cell health.

  • Objective: To determine the minimum light dose required for your experiment.

  • Materials:

    • Cells stained with this compound.

    • Microscope with fine control over excitation power and exposure time.

  • Methodology:

    • Start Low: Begin with the lowest possible excitation power and a moderate exposure time (e.g., 100-200 ms).

    • Assess Signal-to-Noise (SNR): Acquire a single image. If the signal is too weak to distinguish from background noise, proceed to the next step.

    • Increase Power Incrementally: Slightly increase the excitation power and acquire another image. Repeat this step until you achieve the minimum acceptable SNR for your analysis. This is your optimal power setting.

    • Prioritize Power over Time: It is generally better to use a lower power setting and a longer exposure time than a high power setting with a short exposure. This strategy can reduce peak ROS production.[7][11]

    • Test for Dynamic Effects: Once you have identified a setting, run a short time-lapse experiment (e.g., 1 hour) and monitor a sensitive biological process, such as cell division or mitochondrial movement. If the process is perturbed, your light dose is still too high.[8]

Visualizations

The following diagrams illustrate key concepts and workflows for minimizing phototoxicity.

Phototoxicity_Pathway cluster_light Light-Induced Process cluster_damage Phototoxic Damage Light Excitation Light (e.g., 370 nm) Ageladine_G This compound (Ground State) Light->Ageladine_G Absorption Ageladine_E This compound (Excited State) Ageladine_E->Ageladine_G Fluorescence (Signal) Oxygen Molecular Oxygen (O2) Ageladine_E->Oxygen Intersystem Crossing ROS Reactive Oxygen Species (ROS) Oxygen->ROS Energy Transfer Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Cell Stress / Death Damage->Apoptosis

Caption: General signaling pathway of phototoxicity.

Troubleshooting_Workflow start Start: Observe signs of phototoxicity q1 Are cells dying immediately? start->q1 a1_yes Drastically Reduce Excitation Power q1->a1_yes Yes a1_no Is cell function impaired over time? q1->a1_no No end_node Optimized Protocol a1_yes->end_node a2_yes Reduce Total Light Dose: - Increase time interval - Decrease exposure time - Use fewer Z-slices a1_no->a2_yes Yes a2_no Is signal weak, forcing high power? a1_no->a2_no No a2_yes->end_node a3_yes Optimize Environment: - Add antioxidants - Use imaging medium a2_no->a3_yes Yes a3_no Continue monitoring. Consider hardware optimization (e.g., sensitive camera). a2_no->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for phototoxicity.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_optimize Phase 2: Optimization Loop cluster_validate Phase 3: Validation p1 1. Stain Cells with This compound p2 2. Set Excitation Power to Minimum p1->p2 p3 3. Set Initial Exposure Time (e.g., 100ms) p2->p3 p4 4. Acquire Test Image p3->p4 p5 5. Is Signal-to-Noise Ratio (SNR) Acceptable? p4->p5 p6 6. Incrementally Increase Power or Exposure Time p5->p6 No p7 7. Run Short Time-Lapse (e.g., 1 hour) p5->p7 Yes p6->p4 p8 8. Assess Cell Health (Morphology, Division) p7->p8 p9 9. Protocol Validated p8->p9

Caption: Experimental workflow for optimizing imaging parameters.

References

Troubleshooting background fluorescence with Ageladine A staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to background fluorescence when using Ageladine A for staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in fluorescence microscopy?

This compound is a brominated pyrrole-imidazole alkaloid originally isolated from marine sponges.[1][2] In fluorescence microscopy, it functions as a pH-sensitive fluorescent probe. Its fluorescence intensity is dependent on the acidity of its environment, making it an excellent tool for imaging and measuring pH in live cells and tissues, particularly for identifying acidic compartments like lysosomes and endosomes.[1][2][3][4]

Q2: What are the optimal excitation and emission wavelengths for this compound?

This compound is most efficiently excited by ultraviolet (UV) light. Its fluorescence is observed in the blue-green range of the spectrum. For optimal performance, refer to the following spectral characteristics:

ParameterWavelength/Range
Peak Excitation~370 nm
Emission Peak~415 nm[1]
Emission Range415 nm - 500+ nm[1]

Q3: Is this compound suitable for live-cell imaging?

Yes, this compound is membrane-permeable, which allows for the staining of living cells and even entire transparent organisms without the need for fixation and permeabilization.[3][5] This property is advantageous for studying dynamic processes within live specimens.

Q4: What causes the pH sensitivity of this compound's fluorescence?

The fluorescence of this compound is pH-dependent due to its chemical structure. In acidic environments (lower pH), the molecule becomes protonated and exhibits strong fluorescence. Conversely, in more alkaline conditions (higher pH), it is deprotonated and its fluorescence is significantly lower. The most substantial changes in fluorescence intensity are observed between pH 6 and 7.[2][3]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the desired signal from this compound staining, making data interpretation difficult. The following guide provides potential causes and solutions to mitigate this issue.

Problem 1: High Background Fluorescence Across the Entire Sample

This is often indicative of issues with the staining protocol or the health of the cells/tissue.

Potential Cause & Solution

Potential Cause Recommended Solution
Excessive this compound Concentration: Using a concentration that is too high can lead to non-specific binding and high background.Titrate the concentration of this compound to determine the optimal signal-to-noise ratio for your specific cell or tissue type. Start with a lower concentration and incrementally increase it.
Prolonged Incubation Time: Leaving the stain on for too long can also result in increased background.Optimize the incubation time. Shorter incubation periods may be sufficient to label the target structures without causing excessive background.
Inadequate Washing: Insufficient washing after staining will leave unbound this compound in the sample, contributing to background.Increase the number and/or duration of washing steps after incubation with this compound. Use a gentle washing buffer like Phosphate-Buffered Saline (PBS).[6][7]
Cell/Tissue Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background from the stain.[8][9] Common sources of autofluorescence include NADH, flavins, collagen, and elastin.[8][9][10]Image an unstained control sample using the same filter set to determine the level of endogenous autofluorescence. If autofluorescence is high, it may be necessary to use spectral unmixing or select a different fluorescent probe if the autofluorescence overlaps with the this compound signal. However, the autofluorescence of cells and tissues is noted to be relatively low in the emission wavelength range of this compound.[1]
Media Components: Components in the cell culture media, such as phenol (B47542) red or serum, can be fluorescent and contribute to background.Before imaging, replace the culture medium with a phenol red-free and serum-free imaging buffer.

Experimental Workflow for Optimizing this compound Staining

G cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis prep_cells Prepare Live Cells/Tissue add_ageladine Incubate with this compound (Test Range of Concentrations) prep_cells->add_ageladine wash1 Wash with PBS (Test Different Durations) add_ageladine->wash1 acquire_images Acquire Images (Excitation: ~370nm, Emission: 415-500nm) wash1->acquire_images analyze_background Analyze Signal-to-Noise Ratio acquire_images->analyze_background

Caption: Workflow for optimizing this compound staining protocol.

Problem 2: High Background Fluorescence in Fixed Samples

While this compound is primarily used for live-cell imaging, if used in conjunction with other stains that require fixation, high background can be introduced by the fixation and permeabilization process.

Potential Cause & Solution

Potential Cause Recommended Solution
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde (B43269) can cross-link proteins and induce autofluorescence.[11]Use fresh, high-quality formaldehyde solution. Consider using a different fixative, such as methanol, but be aware that it can alter cell morphology.[12] Alternatively, treat the sample with a reducing agent like sodium borohydride (B1222165) after fixation to quench aldehyde-induced autofluorescence.
Permeabilization Artifacts: Detergents used for permeabilization can disrupt cell membranes and lead to non-specific staining.[13][14]Use the lowest effective concentration of the permeabilizing agent (e.g., Triton X-100 or saponin) and for the shortest possible time.
Insufficient Blocking (if used with antibodies): If this compound is used alongside immunofluorescence, inadequate blocking can lead to non-specific antibody binding, which may be mistaken for this compound background.Ensure proper blocking with a suitable blocking agent (e.g., bovine serum albumin or serum from the secondary antibody's host species) for a sufficient duration.[7][15]

Troubleshooting Logic for High Background in Fixed Samples

G start High Background Observed check_unstained Image Unstained, Fixed Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence quench Action: Quench with Sodium Borohydride or Change Fixative autofluorescence->quench Yes check_protocol Review Staining Protocol autofluorescence->check_protocol No quench->check_protocol concentration This compound Concentration Too High? check_protocol->concentration titrate Action: Titrate this compound Concentration concentration->titrate Yes washing Washing Insufficient? concentration->washing No end Problem Resolved titrate->end increase_wash Action: Increase Wash Steps/Duration washing->increase_wash Yes washing->end No increase_wash->end

Caption: Decision tree for troubleshooting high background fluorescence.

References

Overcoming autofluorescence in Ageladine A imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in Ageladine A imaging experiments.

Troubleshooting Guide

Problem: High background fluorescence is obscuring the this compound signal.

High background fluorescence is a common issue in fluorescence microscopy that can arise from several sources, including the biological sample itself (autofluorescence), the imaging medium, or the culture vessel.[1][2]

Initial Troubleshooting Steps:

  • Run Controls: Always include an unstained control sample to determine the baseline level of autofluorescence.

  • Optimize Staining Concentration: Titrate the concentration of this compound to find the optimal balance between a strong signal and low background.[3]

  • Washing Steps: Ensure adequate washing after staining to remove any unbound this compound.[1][3]

  • Check Imaging Medium: Use a low-fluorescence or phenol (B47542) red-free imaging medium, as some components in standard media can be fluorescent.[1]

  • Use Appropriate Imaging Vessels: Plastic-bottom dishes can exhibit significant fluorescence. Whenever possible, use glass-bottom dishes or slides for imaging.[1]

Advanced Troubleshooting Techniques:

If the initial steps do not resolve the high background, consider the following advanced techniques to specifically address autofluorescence.

FAQs: Overcoming Autofluorescence in this compound Imaging

Q1: What are the spectral properties of this compound and how do they relate to autofluorescence?

This compound is a pH-sensitive fluorescent probe. Its fluorescence intensity is highest in acidic environments (pH 3-4) and lowest in alkaline conditions (pH 9).[4] The peak excitation of this compound is approximately 370 nm, with an emission peak around 415 nm, extending to 500 nm and longer wavelengths.[5] Autofluorescence from biological samples is often most prominent in the blue and green regions of the spectrum, which can overlap with the emission of this compound.

Quantitative Data Summary

FluorophorePeak Excitation (nm)Peak Emission (nm)Key Characteristics
This compound ~370[5]~415-450[5]pH-sensitive; fluorescence increases in acidic environments.[4]
Common Autofluorescent Species
NADH~340~450A key cellular metabolite.
Collagen/Elastin~360-400~440-470Abundant in the extracellular matrix.[6]
LipofuscinBroad (UV-Green)Broad (Green-Red)"Wear and tear" pigment that accumulates with age.[7]

Q2: How can I use spectral unmixing to separate the this compound signal from autofluorescence?

Spectral unmixing is a powerful computational technique that can differentiate between multiple fluorophores with overlapping emission spectra, including the specific signal from your probe and the broad emission from autofluorescence.[8][9] This method relies on acquiring images across a range of emission wavelengths (a lambda stack) and then using software to separate the signals based on their unique spectral signatures.[9]

Experimental Protocol: Spectral Unmixing for this compound

  • Acquire Reference Spectra:

    • This compound Spectrum: Prepare a sample stained only with this compound and acquire a lambda stack to capture its specific emission profile.

    • Autofluorescence Spectrum: Prepare an unstained sample and acquire a lambda stack under the same imaging conditions to capture the autofluorescence spectrum.[9]

  • Acquire Image of Experimental Sample: Image your co-stained experimental sample using the same lambda stack parameters.

  • Perform Spectral Unmixing: Use imaging software (e.g., ZEN, LAS X, ImageJ/Fiji plugins) to unmix the experimental image, using the previously acquired reference spectra for this compound and autofluorescence.[9] The software will then generate separate images for the this compound signal and the autofluorescence component.

Workflow for Spectral Unmixing

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_proc Image Processing cluster_out Output prep_ageladine This compound Only acq_ageladine Acquire Lambda Stack (this compound Spectrum) prep_ageladine->acq_ageladine prep_autofluor Unstained Control acq_autofluor Acquire Lambda Stack (Autofluorescence Spectrum) prep_autofluor->acq_autofluor prep_exp Experimental Sample acq_exp Acquire Lambda Stack (Mixed Spectra) prep_exp->acq_exp unmix Spectral Unmixing Algorithm acq_ageladine->unmix Reference acq_autofluor->unmix Reference acq_exp->unmix Input out_ageladine Clean this compound Signal unmix->out_ageladine out_autofluor Isolated Autofluorescence unmix->out_autofluor

Spectral unmixing workflow.

Q3: Can photobleaching reduce autofluorescence before I image this compound?

Yes, photobleaching can be an effective method to reduce autofluorescence. This technique involves exposing your sample to intense light to destroy the endogenous fluorophores before you apply your fluorescent probe.[10][11]

Experimental Protocol: Pre-Staining Photobleaching

  • Sample Preparation: Prepare your cells or tissue on a glass-bottom dish or slide.

  • Photobleaching: Before staining with this compound, expose the sample to a high-intensity, broad-spectrum light source (e.g., from your microscope's fluorescence illumination system) for a period ranging from several minutes to an hour. The optimal duration will need to be determined empirically.

  • Staining: After photobleaching, proceed with your standard this compound staining protocol.

  • Imaging: Image the sample, which should now exhibit a lower background fluorescence.

Logical Flow of Pre-Staining Photobleaching

start Start with Unstained Sample photobleach Expose to High-Intensity Light start->photobleach stain Stain with this compound photobleach->stain image Image Sample stain->image end Low Autofluorescence Image image->end

Pre-staining photobleaching workflow.

Q4: Are there chemical methods to quench autofluorescence in this compound experiments?

Yes, several chemical reagents can be used to quench autofluorescence. These are typically applied after fixation and before staining.

  • Sodium Borohydride (NaBH₄): Effective for reducing aldehyde-induced autofluorescence that can result from fixation with formaldehyde (B43269) or glutaraldehyde.[7][12]

  • Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin.[6]

  • Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources.[6][13]

Experimental Protocol: Sodium Borohydride Quenching

  • Fixation: Fix your cells as required by your experimental protocol.

  • Washing: Wash the samples thoroughly with PBS.

  • Quenching: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Incubate your samples in this solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples three to four times with PBS to remove all traces of the quenching agent.

  • Staining: Proceed with your this compound staining protocol.

Q5: How does this compound's biological activity relate to its use in imaging?

This compound was initially identified as an inhibitor of matrix metalloproteinases (MMPs), which are involved in processes like angiogenesis.[4] Its use as a fluorescent probe stems from its pH-dependent fluorescence and membrane permeability, allowing it to accumulate in acidic compartments within cells, such as lysosomes and other vesicles.[4] This makes it a valuable tool for studying cellular processes that involve changes in intracellular pH.

Signaling Pathway Context: MMP Inhibition

AgeladineA This compound MMPs Matrix Metalloproteinases (MMPs) AgeladineA->MMPs Inhibits ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes Angiogenesis Angiogenesis ECM->Angiogenesis Contributes to

References

Technical Support Center: Ageladine A in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the fluorescent probe Ageladine A, particularly in multi-color imaging experiments where interference with other fluorophores is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral properties of this compound?

This compound is a blue-green fluorescent probe. Its fluorescence is highly dependent on the pH of its environment.[1][2][3] It exhibits a maximum excitation at approximately 370 nm and a peak emission at around 415 nm.[1][2][3][4] The emission spectrum is relatively broad, extending towards 500 nm and beyond.[1][2][4]

Q2: Can this compound be used for live-cell imaging?

Yes, this compound is cell-permeable, making it suitable for staining and imaging live cells.[5] Its fluorescence is sensitive to intracellular pH changes.[3]

Q3: What is spectral bleed-through and why is it a concern with this compound?

Spectral bleed-through, also known as crosstalk, occurs in multicolor fluorescence microscopy when the emission signal from one fluorophore is detected in the channel designated for another.[6][7] This is due to the broad and overlapping nature of fluorescence emission spectra. With this compound's broad emission tail extending towards the green part of the spectrum, there is a potential for its signal to "bleed through" into the detection channels of green-emitting fluorophores like FITC or GFP, leading to false-positive signals and inaccurate colocalization analysis.[6]

Q4: Which common fluorescent probes are most likely to experience interference from this compound?

Based on spectral overlap, probes that are excited by UV or violet light and emit in the blue-to-green range are most susceptible to interference from this compound. This includes commonly used nuclear counterstains like DAPI and Hoechst, as well as green fluorophores like FITC and GFP.

Q5: How can I minimize or correct for spectral bleed-through when using this compound?

Several strategies can be employed:

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously is a highly effective method to prevent bleed-through.[6][8]

  • Optimized Filter Selection: Using narrow bandpass emission filters that are tightly matched to the emission peak of each fluorophore can help to exclude unwanted signals from other probes.[6]

  • Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra to minimize overlap.[6][7]

  • Spectral Unmixing: This computational technique can be used to separate the signals from individual fluorophores in a mixed image, provided that the emission spectrum of each dye is known.[9][10][11]

Troubleshooting Guide

Problem: I see a signal in my FITC/GFP channel that co-localizes perfectly with my this compound staining.

Possible Cause: This is a classic sign of spectral bleed-through from the this compound channel into the green channel.

Solutions:

  • Confirm Bleed-Through with Control Samples:

    • Prepare a sample stained only with this compound.

    • Image this sample using both your DAPI/blue channel settings (for this compound) and your FITC/green channel settings.

    • If you detect a signal in the green channel from this single-stained sample, you have confirmed spectral bleed-through.

  • Optimize Image Acquisition Parameters:

    • Sequential Scanning: If using a confocal microscope, switch from simultaneous to sequential scanning. This is the most effective way to eliminate bleed-through.

    • Adjust Detector Gain and Laser Power: Lowering the gain of the detector in the green channel or reducing the laser power used to excite this compound can minimize the bleed-through signal. However, be mindful of maintaining an adequate signal-to-noise ratio for your bona fide green signal.

  • Implement Post-Acquisition Correction:

    • Linear Unmixing/Spectral Unmixing: If your imaging software supports it, you can perform spectral unmixing. This requires you to first acquire a reference emission spectrum for this compound alone and for your green fluorophore alone. The software then uses these "fingerprints" to computationally separate the mixed signals in your experimental image.

Problem: My DAPI/Hoechst nuclear stain appears dimmer or has an altered shape when co-stained with this compound.

Possible Cause: While less common, significant spectral overlap on the excitation side could lead to competitive absorption of excitation light, or the broad emission of this compound could be contributing to the signal in the DAPI/Hoechst channel, altering the perceived signal.

Solutions:

  • Check for Bleed-Through into the DAPI/Hoechst Channel:

    • Image a sample stained only with this compound and check for any signal in your DAPI/Hoechst channel.

    • If bleed-through is present, it may be necessary to use spectral unmixing for accurate signal separation.

  • Sequential Excitation and Emission:

    • Use sequential scanning to excite each fluorophore with its optimal wavelength and detect the emission in its specific channel without interference from the other.

Data Presentation: Spectral Properties of this compound and Common Fluorophores

The following table summarizes the key spectral properties of this compound and other commonly used fluorescent probes to help in planning multicolor imaging experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Emission ColorPotential for Interference with this compound
This compound ~370[1][2][3]~415[1][2][4]Blue-GreenN/A
DAPI ~359[12][13][14]~461[12][13]BlueHigh: Significant overlap in both excitation and emission spectra.
Hoechst 33342 ~350-361[15][16]~461-497[16]BlueHigh: Significant overlap in both excitation and emission spectra.
FITC ~495[17][18][19][20]~519[18]GreenModerate to High: The broad emission tail of this compound can bleed into the FITC detection window.
TRITC ~544-557[21][22][23]~570-576[21][22]RedLow: Minimal spectral overlap.
Cy5 ~649-651[24][25][26]~667-670[24][25][27][26]Far-RedVery Low: Well-separated spectra.

Experimental Protocols

Protocol 1: Assessing Spectral Bleed-Through of this compound

Objective: To determine the extent of this compound's fluorescence signal bleeding into other detection channels.

Materials:

  • Your experimental cells or tissue sample

  • This compound staining solution

  • The other fluorescent probe(s) you intend to use (e.g., an antibody conjugated to FITC)

  • Mounting medium

  • Fluorescence microscope (preferably confocal)

Procedure:

  • Prepare Control Samples:

    • Sample 1 (Unstained): A sample of your cells/tissue without any fluorescent labels. This is to check for autofluorescence.

    • Sample 2 (this compound only): Stain your sample with only this compound according to your protocol.

    • Sample 3 (Other Probe only): Stain your sample with only your other fluorescent probe (e.g., FITC-conjugated antibody).

    • Sample 4 (Multi-stained): Stain your sample with all the fluorescent probes you intend to use.

  • Image Acquisition:

    • Use the multi-stained sample (Sample 4) to determine the optimal imaging settings (laser power, detector gain, exposure time) for each channel to get a good signal-to-noise ratio.

    • Crucially, use these exact same settings to image all three control samples (Samples 1, 2, and 3).

  • Analysis:

    • Open the image of the "this compound only" sample (Sample 2).

    • Examine the channels intended for your other fluorophores (e.g., the green channel for FITC).

    • Any signal detected in these channels is due to bleed-through from this compound. This can be quantified using image analysis software.

    • Repeat this analysis for the "Other Probe only" sample (Sample 3) to check for bleed-through in the other direction.

Protocol 2: Spectral Unmixing

Objective: To computationally separate the fluorescence signals of this compound and another spectrally overlapping probe.

Materials:

  • Fluorescence microscope with a spectral detector and appropriate software (e.g., Zeiss LSM with ZEN software, Leica with LAS X).

  • Control samples stained with each fluorophore individually (as prepared in Protocol 1).

Procedure:

  • Acquire Reference Spectra:

    • Place your "this compound only" sample on the microscope.

    • Using the spectral imaging mode, acquire a "lambda stack" of the this compound signal. This involves scanning the emission across a range of wavelengths.

    • The software will generate an emission spectrum for this compound. Save this as your reference spectrum.

    • Repeat this process for your other single-stained control sample(s) to obtain their reference spectra.

  • Image Your Experimental Sample:

    • Place your multi-stained experimental sample on the microscope.

    • Acquire a lambda stack of your region of interest using the same settings as for the reference spectra.

  • Perform Spectral Unmixing:

    • Open the spectral unmixing tool in your imaging software.

    • Load the reference spectra you acquired for each fluorophore.

    • Apply the unmixing algorithm to your experimental lambda stack.

    • The software will generate a new image with separate channels for each fluorophore, with the bleed-through computationally removed.

Visualizations

Experimental_Workflow_for_Troubleshooting_Bleed_Through cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Analysis cluster_solution Solution Unstained Unstained Control Ageladine_A_only This compound Only Other_Probe_only Other Probe Only Multi_stained Multi-stained Sample Optimize_Settings Optimize Settings on Multi-stained Sample Multi_stained->Optimize_Settings Acquire_Controls Acquire Images of Controls with Same Settings Optimize_Settings->Acquire_Controls Apply Settings Check_Bleed_Through Check for Signal in Non-corresponding Channels Acquire_Controls->Check_Bleed_Through Quantify Quantify Bleed-Through Check_Bleed_Through->Quantify Sequential_Scan Sequential Scanning Quantify->Sequential_Scan If Bleed-Through is significant Spectral_Unmixing Spectral Unmixing Quantify->Spectral_Unmixing If Bleed-Through is significant Spectral_Overlap_Concept cluster_spectra Fluorescence Spectra cluster_channels Detection Channels AgeladineA This compound Emission ChannelA Channel for this compound AgeladineA->ChannelA Overlap Spectral Overlap (Bleed-Through) AgeladineA->Overlap ProbeB Probe B Emission ChannelB Channel for Probe B ProbeB->ChannelB Wavelength Wavelength (nm) Overlap->ChannelB False Signal

References

Technical Support Center: Optimizing Ageladine A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ageladine A. The content is designed to address specific experimental challenges and offer practical solutions for optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in Pictet-Spengler Reaction for Tetrahydroimidazo[4,5-c]pyridine Core Formation

  • Question: My Pictet-Spengler reaction between 2-aminohistamine and the pyrrole-2-carbaldehyde derivative is giving a low yield. What are the potential causes and how can I optimize it?

  • Answer: Low yields in this key step can arise from several factors. Here is a systematic approach to troubleshooting:

    • Lewis Acid Catalysis: The reaction can be sluggish without a catalyst. The use of a Lewis acid can significantly accelerate the reaction.[1] However, in some cases, the reaction proceeds in good yield without a Lewis acid, suggesting that the choice of catalyst and conditions is substrate-dependent.[1][2]

    • Protecting Groups: The choice of protecting groups on both the 2-aminohistamine and the pyrrole (B145914) aldehyde can influence the reaction outcome. For instance, Ando et al. utilized a Boc-protected aminohistamine, which reportedly led to a higher yield compared to using the unprotected version.[2]

    • Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the reaction. The choice of solvent is also crucial; ethanol (B145695) is commonly used.[1][2] The reaction is typically run at room temperature to reflux, and the optimal temperature should be determined empirically.

Issue 2: Poor Regioselectivity and/or Low Yield during Late-Stage Bromination of the Pyrrole Ring

  • Question: I am struggling with the late-stage bromination of the pyrrole moiety. I am observing a mixture of mono-, di-, and tri-brominated products, and the yield of this compound is low. How can I improve this step?

  • Answer: Late-stage bromination of the pyrrole ring is a well-documented challenge in this compound synthesis.[2] Here are strategies to address this issue:

    • Reaction Conditions: The reaction is highly sensitive to conditions. Weinreb's initial synthesis reported a 17% yield using bromine in a cold mixture of acetic acid and methanol.[2] Careful control of temperature and slow addition of the brominating agent are critical to minimize over-bromination.

    • Alternative Synthetic Strategy: To circumvent the problems of late-stage bromination, several syntheses introduce the bromo-substituents at an earlier stage.[2] Using a pre-brominated pyrrole derivative, such as N-Boc-4,5-dibromo-2-formylpyrrole, in the Pictet-Spengler reaction is a more robust approach.[2][3]

    • Aza-BODIPY Strategy: A novel approach by Lindel et al. utilizes an aza-BODIPY complex to direct the regioselective dibromination of the pyrrole ring.[2][4] This method offers excellent control and high yields for the bromination step.[2]

Issue 3: Inefficient Oxidation of the Tetrahydroimidazo[4,5-c]pyridine Intermediate

  • Question: The oxidation of the tetrahydro-intermediate to the final aromatic imidazo[4,5-c]pyridine core is incomplete or results in decomposition. What are the best methods for this dehydrogenation step?

  • Answer: The choice of oxidant and reaction conditions for the aromatization step is critical and can be substrate-dependent.[5]

    • Common Oxidizing Agents:

      • Chloranil: This is a frequently used oxidant, often in refluxing chloroform.[2][3] However, its effectiveness can vary depending on the specific substrate.[5]

      • Palladium on Carbon (Pd/C): In a one-pot procedure developed by Karuso et al., Pd/C was used for the dehydrogenation step.[2]

      • Two-Step Oxidation: Ando et al. employed a two-step procedure involving initial partial dehydrogenation with 2-iodoxybenzoic acid (IBX) in DMSO, followed by treatment with activated manganese dioxide (MnO2) to complete the aromatization.[2]

    • Optimization: If one oxidant proves ineffective, it is advisable to screen other reagents and reaction conditions (temperature, solvent, reaction time). For some analogs, a two-step procedure involving initial oxidation with bromine followed by treatment with a base like potassium tert-butoxide has been successful.[5]

Issue 4: Failure or Low Yield of the Suzuki-Miyaura Coupling Reaction

  • Question: I am having difficulty with the Suzuki-Miyaura coupling to attach the pyrrole moiety to the imidazopyridine core. What are the critical parameters for this reaction?

  • Answer: The success of the Suzuki-Miyaura coupling in this context is highly dependent on the choice of ligand and reaction conditions.

    • Ligand Selection: The use of Buchwald's 2-biphenyldicyclohexylphosphine ligand has been reported as crucial for the successful outcome of this reaction.[2] Other ligands may not afford the desired product.[2]

    • Catalyst and Base: A palladium catalyst, such as Pd(OAc)2, is typically used in conjunction with a suitable base.

    • Reaction Conditions: Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions. The choice of solvent and temperature will also need to be optimized for the specific substrates.

Data Presentation: Comparison of Key Synthesis Strategies

The following tables summarize the key reaction steps and reported yields for different total syntheses of this compound, providing a comparative overview for researchers.

Table 1: Key Reaction Conditions and Yields in this compound Synthesis

Synthetic StrategyKey StepReagents and ConditionsReported YieldReference
Weinreb (1st Gen) 6π-AzaelectrocyclizationHeat in o-xylene (B151617) at 150 °C84%[2]
Suzuki-Miyaura CouplingPd(OAc)₂, Buchwald's ligand-[2]
Late-stage BrominationBr₂ in AcOH/MeOH (cold)17%[2]
Karuso Pictet-Spengler ReactionSc(OTf)₃, ethanol-[2]
DehydrogenationChloranil, refluxing chloroform29% (overall)[2]
Karuso (One-Pot) Pictet-Spengler/DehydrogenationNo Lewis acid, ethanol; then Pd/C, reflux16% (overall)[2]
Ando Pictet-Spengler ReactionNo Lewis acid80%[2]
Dehydrogenation1. IBX, DMSO; 2. MnO₂-[2]
Lindel Regioselective Brominationaza-BODIPY complex, Br₂76%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on published literature and may require optimization for specific laboratory conditions and substrates.

Protocol 1: Pictet-Spengler Reaction (Ando's approach)

  • To a solution of Boc-protected 2-aminohistamine (1 equivalent) in a suitable solvent (e.g., ethanol) is added SEM-protected 4,5-dibromo-2-formylpyrrole (1 equivalent).

  • The reaction mixture is stirred at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the tetrahydroimidazo[4,5-c]pyridine derivative.

Protocol 2: Dehydrogenation using Chloranil (Karuso's approach)

  • The tetrahydroimidazo[4,5-c]pyridine intermediate (1 equivalent) is dissolved in chloroform.

  • Chloranil (excess) is added to the solution.

  • The mixture is heated to reflux and stirred overnight.

  • After cooling to room temperature, the reaction mixture is concentrated, and the crude product is purified by column chromatography to afford this compound.

Protocol 3: Suzuki-Miyaura Coupling (Weinreb's approach)

  • To a reaction vessel under an inert atmosphere, add the chloroimidazopyridine intermediate (1 equivalent), N-Boc-pyrrole-2-boronic acid (1.2 equivalents), a suitable base (e.g., Cs₂CO₃, 2 equivalents), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ and Buchwald's 2-biphenyldicyclohexylphosphine).

  • Add anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the different synthetic workflows for this compound and a troubleshooting decision tree.

ageladine_synthesis_workflows cluster_weinreb Weinreb Synthesis cluster_karuso Karuso Synthesis cluster_ando Ando Synthesis cluster_lindel Lindel Synthesis w_start Protected Imidazole w_step1 6π-Azaelectrocyclization w_start->w_step1 w_step2 Suzuki-Miyaura Coupling w_step1->w_step2 w_step3 Late-stage Bromination w_step2->w_step3 w_end This compound w_step3->w_end k_start1 2-Aminohistamine k_step1 Pictet-Spengler Reaction k_start1->k_step1 k_start2 Dibromo-pyrrole-2-carbaldehyde k_start2->k_step1 k_step2 Dehydrogenation (Chloranil or Pd/C) k_step1->k_step2 k_end This compound k_step2->k_end a_start1 Protected 2-Aminohistamine a_step1 Pictet-Spengler Reaction a_start1->a_step1 a_start2 Protected Dibromo-pyrrole-2-carbaldehyde a_start2->a_step1 a_step2 Two-step Dehydrogenation (IBX, MnO2) a_step1->a_step2 a_end This compound a_step2->a_end l_start Pyrrole-substituted Imidazopyridine l_step1 Aza-BODIPY Formation l_start->l_step1 l_step2 Regioselective Bromination l_step1->l_step2 l_step3 Decomplexation l_step2->l_step3 l_end This compound l_step3->l_end

Caption: Comparative workflows of major this compound total syntheses.

troubleshooting_workflow cluster_ps Pictet-Spengler Troubleshooting cluster_ox Oxidation Troubleshooting cluster_br Bromination Troubleshooting cluster_suzuki Suzuki Coupling Troubleshooting start Low Yield or Impure Product issue Identify Problematic Step start->issue pictet_spengler Pictet-Spengler Reaction issue->pictet_spengler Core Formation oxidation Oxidation/Dehydrogenation issue->oxidation Aromatization bromination Late-stage Bromination issue->bromination Halogenation coupling Suzuki-Miyaura Coupling issue->coupling C-C Coupling ps_q1 Add Lewis Acid (e.g., Sc(OTf)3)? pictet_spengler->ps_q1 ox_q1 Screen Different Oxidants (Chloranil, Pd/C, IBX/MnO2)? oxidation->ox_q1 br_q1 Poor Regioselectivity? bromination->br_q1 su_q1 Confirm Ligand (e.g., Buchwald's)? coupling->su_q1 ps_a1_yes Optimize Catalyst Loading & Temperature ps_q1->ps_a1_yes Yes ps_a1_no Consider Protecting Groups ps_q1->ps_a1_no No ox_a1 Optimize Reaction Time & Temperature ox_q1->ox_a1 br_a1_yes Switch to Early-stage Bromination or Aza-BODIPY Strategy br_q1->br_a1_yes Yes br_a1_no Optimize Temperature & Addition Rate br_q1->br_a1_no No su_a1_yes Check Reagent Purity & Anhydrous/Anaerobic Conditions su_q1->su_a1_yes Yes su_a1_no Screen Alternative Ligands su_q1->su_a1_no No

Caption: Decision tree for troubleshooting common this compound synthesis issues.

References

Technical Support Center: Large-Scale Synthesis of Ageladine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Ageladine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this marine alkaloid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in Pictet-Spengler Reaction

  • Question: My Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate is giving low yields. What are the common causes and how can I optimize it?

  • Answer: Low yields in the Pictet-Spengler reaction for this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. While some syntheses proceed without a Lewis acid, Karuso et al. reported the use of Sc(OTf)₃ to facilitate the reaction between N-Boc-4,5-dibromo-2-formylpyrrole and 2-aminohistamine.[1] If you are not using a Lewis acid, consider adding one. If you are, ensure it is anhydrous and used in the correct stoichiometric ratio.

    • Reaction Conditions: The reaction is typically run in ethanol (B145695) at room temperature.[2] Ensure your solvent is dry. Extended reaction times (e.g., 24 hours) may be necessary for the reaction to go to completion.

    • Starting Material Quality: Impurities in either the aldehyde or the amine can significantly impact the reaction efficiency. Ensure your starting materials are pure. The stability of 2-aminohistamine can be a concern; using it as a freshly prepared solution or as its hydrochloride salt with an appropriate base might improve results.

    • Protection Strategy: Ando et al. utilized a Boc-protected aminohistamine, which reportedly gave a higher yield without the need for a Lewis acid catalyst.[1] If you are using unprotected 2-aminohistamine, consider protecting the primary amine to prevent side reactions.

Issue 2: Inefficient Dehydrogenation/Aromatization

  • Question: I am struggling with the dehydrogenation step to form the final pyridine (B92270) ring of the this compound core. What are the recommended methods and potential pitfalls?

  • Answer: The oxidative aromatization of the tetrahydro-β-carboline intermediate is a crucial and often challenging step. Several methods have been reported, each with its own advantages and disadvantages:

    • Chloranil (B122849): Karuso and colleagues initially used chloranil in refluxing chloroform (B151607) for dehydrogenation and simultaneous Boc-deprotection, achieving a 29% yield for this step.[1] However, the use of chloranil can be substrate-dependent and may not be suitable for all analogues.[2] Over-oxidation or side reactions can occur.

    • Palladium on Carbon (Pd/C): A more robust one-pot procedure by Karuso's group employed Pd/C for the dehydrogenation, resulting in a 16% overall yield for the one-pot synthesis.[1] This method can be cleaner and avoid the use of stoichiometric oxidants.

    • Two-Step Oxidation (IBX and MnO₂): Ando et al. developed a two-step procedure involving an initial partial dehydrogenation with 2-iodoxybenzoic acid (IBX) in DMSO, followed by complete aromatization with activated manganese dioxide (MnO₂). This two-step process reportedly provided a higher overall yield of 89% for the formation of the pyridine ring.[1]

    • Troubleshooting: If you are experiencing low yields, consider the following:

      • Oxidant Activity: Ensure your oxidizing agent is of high quality and activity. For instance, the activity of MnO₂ can vary between batches.

      • Reaction Time and Temperature: Optimize the reaction time and temperature. Incomplete reactions can result from insufficient time or heat, while side product formation can occur with prolonged reaction times or excessive heat.

      • Purification: The crude product after oxidation may contain impurities that complicate purification. A thorough workup and careful chromatographic separation are often necessary.

Issue 3: Challenges with Late-Stage Bromination

  • Question: My synthesis involves a late-stage bromination of the pyrrole (B145914) ring, and I am observing a mixture of products with poor regioselectivity. How can I improve this?

  • Answer: Late-stage bromination of the pyrrole moiety in the this compound scaffold can be problematic, often leading to a mixture of mono-, di-, and tri-brominated species, as well as bromination at undesired positions. This was a notable challenge in Weinreb's initial total synthesis.[1]

    • Early-Stage Bromination: To circumvent this issue, most successful large-scale syntheses, including those by Karuso and a later one by Weinreb, introduce the bromine atoms at an early stage by starting with a pre-brominated pyrrole derivative, such as N-Boc-4,5-dibromo-2-formylpyrrole.[1] This is the most recommended strategy to avoid late-stage bromination issues.

    • Directed Bromination: Lindel's synthesis employed a novel approach using an aza-BODIPY complex to direct the regioselective dibromination of the pyrrole ring.[1] The boron complex effectively shields certain positions, allowing for precise installation of the bromine atoms. While this adds extra steps, it provides excellent control over the bromination.

    • Optimizing Brominating Agents and Conditions: If a late-stage bromination is unavoidable, careful selection of the brominating agent and reaction conditions is crucial. Milder brominating agents such as N-bromosuccinimide (NBS) at low temperatures might offer better control than elemental bromine. Stepwise addition of the brominating agent can also help to minimize over-bromination.

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic strategies for the large-scale synthesis of this compound?

  • Answer: The three main synthetic strategies that have been reported for the total synthesis of this compound are:

    • Weinreb's Synthesis: The first total synthesis featured a 6π-azaelectrocyclization to construct the pyridine ring and a Suzuki-Miyaura coupling to attach the pyrrole moiety.[1][3] A later, more convergent synthesis from the Weinreb group also utilized a 6π-2-azatriene electrocyclization.[1]

    • Karuso's Synthesis: This approach is biomimetically inspired and relies on a Pictet-Spengler reaction between a 4,5-dibromopyrrole-2-carboxaldehyde and 2-aminohistamine to form the core structure.[1] This route is often considered more practical for larger scale synthesis due to its convergency.

    • Lindel's Synthesis: This strategy introduces a novel aza-BODIPY-type boron complex to achieve a regioselective late-stage dibromination of the pyrrole ring.[1]

  • Question: What are the typical overall yields for the synthesis of this compound?

  • Answer: The overall yields for the synthesis of this compound are generally low, which presents a significant challenge for large-scale production. The reported overall yields for the different synthetic routes vary. For instance, Lindel's synthesis, which is a 9-step linear route, has a reported overall yield of 7.9%.[1] Karuso's one-pot procedure has a reported overall yield of 16%.[1]

  • Question: How can the purification of this compound and its intermediates be improved?

  • Answer: The purification of the polar and often fluorescent this compound and its intermediates can be challenging. Standard silica (B1680970) gel chromatography is commonly used, but the choice of solvent system is critical. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with methanol (B129727) or ethanol in dichloromethane (B109758) or ethyl acetate (B1210297) is often effective. In some cases, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the peak shape and reduce tailing of the basic amine compounds. For the final product, purification via its trifluoroacetate (B77799) salt has been reported, which can aid in handling and purification.[1]

Quantitative Data Summary

Synthetic RouteKey ReactionsNumber of Steps (Linear)Overall Yield (%)Reference
Weinreb (2006)6π-Azaelectrocyclization, Suzuki-Miyaura Coupling12Not explicitly stated in the abstract[3]
Karuso (One-pot)Pictet-Spengler, Dehydrogenation1 (pot)16[1]
LindelAza-BODIPY directed bromination, Suzuki-Miyaura Coupling97.9[1]

Experimental Protocols

Key Experiment: Pictet-Spengler Reaction (Karuso's approach)

  • To a solution of N-Boc-4,5-dibromo-2-formylpyrrole (1 equivalent) in ethanol, add 2-aminohistamine (1.2 equivalents) and Sc(OTf)₃ (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the tetrahydro-β-carboline product.

Key Experiment: Dehydrogenation and Deprotection (Karuso's approach)

  • Dissolve the tetrahydro-β-carboline intermediate (1 equivalent) in chloroform.

  • Add chloranil (2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the aromatic product by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

AgeladineA_Synthesis_Challenges cluster_start Starting Materials cluster_pictet_spengler Pictet-Spengler Reaction cluster_dehydrogenation Dehydrogenation/Aromatization cluster_bromination Bromination Strategy Pyrrole Aldehyde Pyrrole Aldehyde Pictet-Spengler Pictet-Spengler Pyrrole Aldehyde->Pictet-Spengler 2-Aminohistamine 2-Aminohistamine 2-Aminohistamine->Pictet-Spengler Low Yield Low Yield Pictet-Spengler->Low Yield Dehydrogenation Dehydrogenation Pictet-Spengler->Dehydrogenation Tetrahydro-β-carboline Catalyst Issues Catalyst Issues Low Yield->Catalyst Issues Starting Material Purity Starting Material Purity Low Yield->Starting Material Purity Oxidant Choice Oxidant Choice Dehydrogenation->Oxidant Choice Final Product This compound Dehydrogenation->Final Product Side Reactions Side Reactions Oxidant Choice->Side Reactions Bromination Bromination Regioselectivity Regioselectivity Bromination->Regioselectivity Early vs Late Stage Early vs Late Stage Regioselectivity->Early vs Late Stage Solution Final Product->Bromination Late-stage option

Caption: Key challenges in the large-scale synthesis of this compound.

Experimental_Workflow start Start prep_sm Prepare Starting Materials (Pyrrole Aldehyde & 2-Aminohistamine) start->prep_sm pictet_spengler Pictet-Spengler Reaction prep_sm->pictet_spengler check1 Reaction Complete? pictet_spengler->check1 check1->pictet_spengler No, continue reaction purify1 Purify Tetrahydro-β-carboline check1->purify1 Yes dehydrogenation Dehydrogenation/ Aromatization purify1->dehydrogenation check2 Aromatization Complete? dehydrogenation->check2 check2->dehydrogenation No, optimize conditions purify2 Purify this compound check2->purify2 Yes end End purify2->end

Caption: General experimental workflow for this compound synthesis.

References

Navigating the Synthesis of Ageladine A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Ageladine A, a marine alkaloid with potent biological activities, presents a significant challenge for synthetic chemists. Low overall yields and difficulties in key transformations are common hurdles. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming these obstacles and improving the efficiency of their synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential solutions based on published methodologies.

Issue 1: Low Yield in the Pictet-Spengler Reaction for Core Scaffold Formation

The Pictet-Spengler reaction is a crucial step in several syntheses of the this compound core. Suboptimal yields can often be attributed to the choice of catalyst and reaction conditions.

  • Possible Cause: Inefficient catalysis or harsh reaction conditions leading to side product formation.

  • Suggested Solution: Karuso and colleagues have demonstrated that the Pictet-Spengler reaction between 2-amino-4-(2-aminoethyl)imidazole and 4,5-dibromo-1H-pyrrole-2-carbaldehyde can proceed efficiently without a Lewis acid catalyst.[1][2] Their one-pot procedure, followed by oxidation, provides a robust method for constructing the core structure.[1]

  • Experimental Protocol (Karuso's One-Pot Synthesis):

    • Combine 2-amino-4-(2-aminoethyl)imidazole dihydrochloride (B599025) and 4,5-dibromo-1H-pyrrole-2-carbaldehyde in ethanol.

    • Add sodium carbonate to neutralize the hydrochloride salt.

    • Stir the reaction at room temperature for 6 hours to facilitate the Pictet-Spengler cyclization.

    • For the subsequent oxidation, replace the previously used chloranil (B122849) with Pd/C and reflux the mixture for 24 hours. This improved procedure can yield this compound in a 16% overall yield.[1]

Issue 2: Inefficient Late-Stage Bromination of the Pyrrole (B145914) Ring

Direct bromination of the pyrrole moiety in the final stages of the synthesis can be problematic, often resulting in a mixture of under- and over-brominated products, leading to low yields of the desired this compound.

  • Possible Cause: Lack of regioselectivity in the bromination reaction.

  • Suggested Solution: The Weinreb synthesis initially encountered this issue, with late-stage bromination yielding only 17% of this compound.[1] A more effective strategy is to use a pre-brominated pyrrole building block, such as 4,5-dibromo-1H-pyrrole-2-carbaldehyde or a corresponding boronic acid derivative, earlier in the synthetic sequence.[1]

  • Alternative Strategy (Lindel's Approach): Lindel and coworkers developed a strategy involving the regioselective dibromination of a pyrrole ring activated by an aza-BODIPY complex. This method allows for controlled bromine insertion, leading to a higher overall yield of 7.9% over nine linear steps.[1]

Issue 3: Poor Yields in the Oxidation/Aromatization of the Tetrahydropyridine Ring

The final aromatization to form the pyridine (B92270) ring of the this compound core can be a low-yielding step, with the choice of oxidant being critical.

  • Possible Cause: The chosen oxidizing agent may not be suitable for the specific substrate, leading to decomposition or incomplete reaction.

  • Suggested Solution: While chloranil has been used, its effectiveness can be substrate-dependent.[2] Ando and coworkers developed a two-step dehydrogenation protocol that offers a higher yield.[1]

  • Experimental Protocol (Ando's Dehydrogenation):

    • Perform a partial dehydrogenation of the tetrahydro-β-carboline intermediate using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO).

    • Complete the dehydrogenation by treating the resulting intermediate with activated manganese dioxide (MnO2). This two-step process has been shown to be more efficient than a single oxidation step.[1]

Frequently Asked Questions (FAQs)

Q1: What are the reported overall yields for the total synthesis of this compound?

The overall yields for the total synthesis of this compound vary significantly between different reported routes. A summary of the overall yields for some of the key syntheses is presented in the table below.

Synthetic Route (Lead Author)Overall Yield (%)Number of StepsKey Strategy
Weinreb (2006)Low (not explicitly stated for the entire sequence)126π-Azaelectrocyclization
Karuso (One-pot)161 (from key intermediates)Pictet-Spengler/Oxidation
Tanaka5Not specifiedGuanidine-based approach
Lindel7.99Aza-BODIPY directed bromination

Q2: Which synthetic route offers the highest overall yield?

Based on the available data, Karuso's one-pot procedure, which combines the Pictet-Spengler reaction and oxidation, reports a respectable 16% overall yield from the key building blocks.[1] However, the "best" route may also depend on the availability of starting materials and the specific capabilities of the laboratory.

Q3: Are there any one-pot procedures available for the synthesis of this compound?

Yes, Karuso and colleagues have developed a one-pot synthesis that involves the Pictet-Spengler reaction of 2-amino-4-(2-aminoethyl)imidazole and 4,5-dibromo-1H-pyrrole-2-carbaldehyde, followed by in-situ oxidation to yield this compound.[1] This approach simplifies the purification process and can improve the overall efficiency.

Q4: What are the key challenges in the Suzuki-Miyaura coupling step in some synthetic routes?

In Weinreb's synthesis, the Suzuki-Miyaura coupling between the 2-aminoimidazolopyridine core and a Boc-protected pyrrole-2-boronic acid proved to be challenging. The choice of phosphine (B1218219) ligand was found to be critical for the success of this reaction, with Buchwald's 2-biphenyldicyclohexylphosphine being essential to obtain the desired product.[1]

Experimental Workflows and Logic Diagrams

To further aid in troubleshooting and understanding the synthetic strategies, the following diagrams illustrate key experimental workflows and decision-making processes.

experimental_workflow cluster_pictet_spengler Pictet-Spengler Approach cluster_troubleshooting Troubleshooting Oxidation start 2-Amino-4-(2-aminoethyl)imidazole + 4,5-Dibromo-1H-pyrrole-2-carbaldehyde pictet_spengler Pictet-Spengler Reaction start->pictet_spengler oxidation Oxidation/Aromatization pictet_spengler->oxidation ageladine_a This compound oxidation->ageladine_a check_yield Low Oxidation Yield? oxidation->check_yield ando_method Use Ando's two-step method (IBX, then MnO2) check_yield->ando_method Yes karuso_method Use Karuso's method (Pd/C, reflux) check_yield->karuso_method Yes, alternative continue_synthesis Proceed with Synthesis check_yield->continue_synthesis No ando_method->continue_synthesis karuso_method->continue_synthesis

Caption: Workflow for the Pictet-Spengler approach and troubleshooting the oxidation step.

bromination_strategy cluster_decision Bromination Strategy Decision start Start Synthesis decision Choose Bromination Strategy start->decision late_stage Late-Stage Bromination decision->late_stage Traditional early_stage Use Pre-Brominated Pyrrole decision->early_stage Improved lindel_method Lindel's Directed Bromination decision->lindel_method Alternative low_yield Risk of Low Yield & Mixture late_stage->low_yield high_yield Higher Overall Yield early_stage->high_yield lindel_method->high_yield

Caption: Decision logic for choosing a bromination strategy in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Intracellular pH Measurement: Ageladine A vs. BCECF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular pH (pHi) is fundamental to understanding a multitude of cellular processes, ranging from enzyme kinetics and signal transduction to apoptosis and drug resistance. Fluorescent probes are indispensable tools for monitoring pHi in living cells. For years, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has been the gold standard. However, the marine-derived alkaloid, Ageladine A, has emerged as a promising alternative with unique properties. This guide provides an objective comparison of this compound and BCECF, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal probe for their specific applications.

Performance Comparison

The selection of an appropriate intracellular pH indicator hinges on its photophysical properties, its effective pH sensing range, and its behavior within the cellular environment.

ParameterThis compoundBCECF
Chemical Class Brominated pyrrole-imidazole alkaloidCarboxyfluorescein derivative
pKa ~6.26[1]~6.97 - 7.0[2][3]
Optimal pH Range Acidic compartments (sensitive between pH 5.5 and 7)[4][5]Physiological range (6.5 - 7.5)[6]
Excitation Wavelength(s) ~370 nm (peak)[4][5]; Ratiometric: 340/380 nm[1]Ratiometric: ~490 nm / ~440 nm[3][7][8]
Emission Wavelength 415 - 450 nm[4][5]~535 nm[7][9]
Cell Loading Membrane permeable[1][10]Requires acetoxymethyl (AM) ester form (BCECF-AM) for passive diffusion[6][7]
Key Advantages - High membrane permeability allows for staining of whole transparent organisms.[1] - Well-suited for detecting and staining acidic compartments.[4][5] - Low autofluorescence of cells in its emission range.[4]- Well-established and widely used.[6] - pKa is ideal for monitoring cytosolic pH.[3][11] - Ratiometric measurement minimizes effects of dye concentration and photobleaching.[3]
Limitations - Fluorescence is concentration-dependent, which can affect exact pH calculation without ratiometric measurement.[1]- BCECF-AM requires intracellular esterases for activation.[6] - Can exhibit poor intracellular retention.[11] - Supplied as a mixture of isomers, which can lead to variability.[11]

Experimental Protocols

Intracellular pH Measurement with this compound

This protocol is adapted from methodologies described for staining cells and tissues.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in DMSO or methanol.

  • For cellular experiments, a final concentration of approximately 1 µM is recommended. For tissues or small organisms, a concentration up to 30 µM may be used.

2. Cell/Tissue Loading:

  • For cultured cells, add the this compound solution to the culture medium to achieve the desired final concentration.

  • Incubate the cells for 10-30 minutes.

  • For small transparent organisms, incubate in seawater or appropriate buffer containing this compound for 30-120 minutes.[12]

3. Imaging:

  • After incubation, cells or organisms can be imaged directly. Washing is not always necessary due to the probe's properties.

  • Excite the sample at approximately 370 nm and collect the emission between 415 nm and 500 nm.[12]

  • For ratiometric measurements to minimize concentration effects, excite the sample at 340 nm and 380 nm and collect the corresponding emission intensities. The ratio of these intensities is then used to determine the pH.[1]

4. Calibration (Optional but Recommended):

  • To obtain quantitative pH values, a calibration curve should be generated.

  • This can be achieved by exposing the stained cells to a series of buffers with known pH values in the presence of an ionophore like nigericin (B1684572), which equilibrates the intracellular and extracellular pH.

  • Measure the fluorescence intensity or ratio at each pH and plot it against the known pH to create the calibration curve.

Intracellular pH Measurement with BCECF-AM

This is a standard protocol for loading cells with BCECF-AM.

1. Reagent Preparation:

  • Prepare a stock solution of BCECF-AM in high-quality, anhydrous DMSO at a concentration of 1-10 mM.

  • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a similar physiological buffer).

2. Cell Loading:

  • Dilute the BCECF-AM stock solution into the loading buffer to a final concentration of 1-5 µM.

  • Remove the culture medium from the cells and wash with the loading buffer.

  • Add the BCECF-AM loading solution to the cells.

  • Incubate for 30-60 minutes at 37°C. During this time, the AM ester is cleaved by intracellular esterases, trapping the fluorescent BCECF inside the cells.[7]

3. Washing and Imaging:

  • After incubation, wash the cells two to three times with fresh, warm loading buffer or culture medium to remove any extracellular dye.[3][7]

  • For ratiometric imaging, excite the cells sequentially at ~490 nm and ~440 nm, and collect the emission at ~535 nm.[3][7] The ratio of the fluorescence intensities (490/440) is then used to determine the intracellular pH.

4. In Situ Calibration:

  • After the experiment, perform an in situ calibration.

  • Perfuse the cells with a high-potassium buffer containing the ionophore nigericin at various known pH values (e.g., 6.5, 7.0, 7.5).[7]

  • Measure the fluorescence ratio at each pH to generate a calibration curve.

  • The intracellular pH can then be calculated from the experimental ratios using this curve.[3]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for intracellular pH measurement and the principle of ratiometric fluorescence.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_cells Prepare Cells/Tissue start->prep_cells prep_dye Prepare Dye Solution start->prep_dye loading Load Cells with Dye prep_cells->loading prep_dye->loading wash Wash (if necessary) loading->wash image Fluorescence Imaging wash->image ratio Calculate Ratio image->ratio ph_calc Calculate Intracellular pH ratio->ph_calc calibration Perform In Situ Calibration calibration->ph_calc end_node End ph_calc->end_node

Caption: General workflow for intracellular pH measurement.

ratiometric_measurement cluster_excitation Excitation cluster_emission Emission & Detection cluster_calculation Calculation exc1 Excitation λ1 (pH-sensitive) cell Cell with Fluorescent Probe exc1->cell exc2 Excitation λ2 (Isosbestic) exc2->cell emission Emission at λem cell->emission detector Detector emission->detector intensity1 Intensity (I1) detector->intensity1 intensity2 Intensity (I2) detector->intensity2 ratio Ratio (I1 / I2) intensity1->ratio intensity2->ratio ph Intracellular pH ratio->ph

Caption: Principle of ratiometric pH measurement.

References

A Comparative Guide to Acidic Organelle Staining: Ageladine A vs. LysoTracker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of acidic organelles is crucial for understanding cellular processes and the mechanisms of disease. This guide provides a detailed comparison of two prominent fluorescent probes for this purpose: Ageladine A, a natural product derived from marine sponges, and the commercially available LysoTracker series of dyes.

This comparison delves into their respective mechanisms of action, spectral properties, and performance characteristics, supported by experimental data to aid in the selection of the most suitable probe for your research needs.

At a Glance: Key Differences

FeatureThis compoundLysoTracker
Mechanism of Action pH-dependent fluorescenceAccumulation of weakly basic amine
Spectral Range Blue-GreenVarious (Green, Red, Deep Red, Blue)
Typical Concentration Micromolar (µM)Nanomolar (nM)
Reported Cytotoxicity LowCan be toxic with prolonged incubation
Photostability Data not readily availableGenerally considered low

Performance Characteristics

Data Summary
ParameterThis compoundLysoTracker Red DND-99Source(s)
Excitation (max) ~370 nm~577 nm[1][2]
Emission (max) 415 - 450 nm~590 nm[1][2]
Working Concentration ~10 µM50 - 100 nM[2][3]
Incubation Time 1 - 3 hours15 - 60 minutes[2][4]
Cytotoxicity No significant toxicity observed at 1-30 µM in astrocytes (for derivative LysoGlow84).[4] Negligible acute toxicity at 10 µM in neuronal cells.[1]Reduced metabolic activity observed in U87 and MDA-MB-231 cells.[5] Prolonged incubation beyond 2 hours can lead to cellular toxicity.[2][1][2][4][5]
Photostability No quantitative data available.Photobleaches readily.[6] Can undergo photoconversion.[6] LysoTracker Deep Red also exhibits photobleaching.[7][6][7]

Mechanism of Staining

The fundamental difference between this compound and LysoTracker lies in their mechanism of fluorescence in acidic environments.

This compound: A pH-Sensing Fluorophore

This compound is a fluorescent alkaloid whose quantum yield is intrinsically pH-dependent.[3] Its fluorescence intensity increases significantly in acidic environments (pH 4-6).[3] This property allows for the direct visualization of acidic compartments. Being membrane-permeable, it can readily enter live cells and accumulate in organelles with low pH, such as lysosomes and endosomes.[3]

LysoTracker: Accumulation and Trapping

LysoTracker dyes are weakly basic amines linked to a fluorophore.[8] In their neutral state, they can freely cross cell membranes. Upon entering an acidic organelle, the amine group becomes protonated. This charged form is less membrane-permeable and is effectively trapped within the acidic compartment, leading to a localized increase in fluorescence.[8]

Experimental Protocols

Detailed methodologies for using these probes are essential for reproducible results.

This compound Staining Protocol (Cultured Astrocytes)

This protocol is adapted from a study on the this compound derivative, LysoGlow84, which has been shown to co-localize with LysoTracker.[4]

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until the desired confluency.

  • Preparation of Staining Solution: Prepare a 10 µM working solution of this compound in your normal cell culture medium.

  • Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 3 hours at 37°C.

  • Imaging: Image the cells directly in the staining solution using a fluorescence microscope with appropriate filter sets for blue-green fluorescence (Excitation: ~370 nm, Emission: ~420-470 nm).

LysoTracker Red DND-99 Staining Protocol (Live Cells)

This is a general protocol and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Preparation of Staining Solution: Prepare a 50-100 nM working solution of LysoTracker Red DND-99 in pre-warmed (37°C) cell culture medium.

  • Staining: Replace the existing culture medium with the LysoTracker working solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C.

  • Washing (Optional): You may wash the cells with fresh, pre-warmed medium to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., TRITC or Texas Red).

Visualizing the Workflow and Comparison

To better understand the experimental process and the key points of comparison, the following diagrams are provided.

G cluster_workflow General Staining Workflow A Plate Cells B Prepare Staining Solution A->B C Incubate with Probe B->C D Image Cells C->D

Caption: A generalized workflow for staining acidic organelles in live cells.

G Probe Probe Ageladine_A Ageladine_A Probe->Ageladine_A is a LysoTracker LysoTracker Probe->LysoTracker is a Mechanism Mechanism Ageladine_A->Mechanism Performance Performance Ageladine_A->Performance LysoTracker->Mechanism LysoTracker->Performance pH_Fluorescence pH-dependent Fluorescence Mechanism->pH_Fluorescence for this compound Amine_Accumulation Weak Base Accumulation Mechanism->Amine_Accumulation for LysoTracker Low_Toxicity Low Cytotoxicity Performance->Low_Toxicity for this compound Variable_Toxicity Potential Cytotoxicity Performance->Variable_Toxicity for LysoTracker Photostability_Unknown Photostability (Data Lacking) Performance->Photostability_Unknown for this compound Low_Photostability Low Photostability Performance->Low_Photostability for LysoTracker

Caption: Key distinguishing features between this compound and LysoTracker.

Conclusion

Both this compound and LysoTracker are effective reagents for labeling acidic organelles in live cells, each with its own set of advantages and disadvantages.

This compound stands out for its reported low cytotoxicity, making it a potentially better choice for long-term imaging studies where cell health is paramount. Its unique pH-dependent fluorescence mechanism offers a direct readout of the acidic environment. However, the lack of extensive characterization, particularly regarding photostability, and the higher working concentration required are notable considerations.

LysoTracker dyes are widely used and well-characterized, with a variety of spectral options available to suit different experimental setups. Their high affinity for acidic organelles allows for use at low nanomolar concentrations. The primary drawbacks are their potential for cytotoxicity with extended incubation times and their generally low photostability, which can be a limiting factor for time-lapse imaging.

The choice between this compound and LysoTracker will ultimately depend on the specific requirements of the experiment. For short-term visualization of acidic organelles, the convenience and variety of LysoTracker dyes are advantageous. For longer-term studies where minimizing cellular stress is a priority, this compound presents a promising alternative, warranting further investigation into its photostability for specific imaging applications.

References

Validation of Ageladine A as a selective MMP inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Ageladine A: A Marine-Derived MMP Inhibitor

This compound, a bromopyrrole alkaloid originally isolated from the marine sponge Agelas nakamurai, has garnered attention in the scientific community for its potential as a matrix metalloproteinase (MMP) inhibitor.[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Their dysregulation is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making selective MMP inhibition a significant therapeutic strategy. This guide provides a comparative analysis of this compound's performance against other MMP inhibitors, supported by experimental data and detailed protocols.

Inhibitory Profile and Selectivity of this compound

This compound has been shown to inhibit several MMPs at the micromolar level.[1][2] Unlike many traditional MMP inhibitors that chelate the catalytic zinc ion, this compound is thought to operate through a different, yet to be fully elucidated, mechanism.[1] This unique mode of action makes it an interesting candidate for further investigation.

The inhibitory activity of this compound against a panel of MMPs is summarized in the table below. The data indicates that while this compound is active against multiple MMPs, its selectivity is limited, exhibiting broad-spectrum activity at micromolar concentrations.

Table 1: Inhibitory Activity (IC50) of this compound against various MMPs

MMP TargetThis compound IC50 (µg/mL)This compound IC50 (µM)*
MMP-11.2[2]~3.36
MMP-22.0[1][2]~5.60
MMP-80.39[2]~1.09
MMP-90.79[2]~2.21
MMP-120.33[2]~0.92
MMP-130.47[2]~1.32

*Calculated based on a molecular weight of 357.00 g/mol for this compound.

Comparative Analysis with Other MMP Inhibitors

To objectively evaluate the performance of this compound, its inhibitory activity is compared with two well-characterized, broad-spectrum MMP inhibitors, Batimastat and Marimastat. These synthetic inhibitors are known for their potent, nanomolar-range inhibition of multiple MMPs.

Table 2: Comparison of IC50 Values of this compound, Batimastat, and Marimastat

MMP TargetThis compound (µM)Batimastat (nM)Marimastat (nM)
MMP-1~3.363[3]5
MMP-2~5.604[3]6
MMP-3-20[3]-
MMP-7-6[3]13
MMP-9~2.214[3]3
MMP-14--9

'-' indicates data not available from the provided search results.

From the comparison, it is evident that Batimastat and Marimastat are significantly more potent MMP inhibitors than this compound, with IC50 values in the nanomolar range, compared to the micromolar activity of this compound. This highlights a key challenge for the direct therapeutic application of this compound as a potent MMP inhibitor in its natural form.

Experimental Methodologies

Fluorescence Resonance Energy Transfer (FRET)-Based MMP Inhibition Assay

This protocol describes a common method for screening MMP inhibitors using a fluorogenic peptide substrate.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore via FRET.[4][5] Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[4][5]

Materials:

  • 96-well black microplate

  • Fluorescence plate reader

  • Recombinant active MMP (e.g., MMP-2, MMP-9)

  • MMP Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • MMP FRET substrate

  • Test inhibitor (e.g., this compound) and control inhibitor

Procedure:

  • Prepare serial dilutions of the test inhibitor in MMP Assay Buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (known inhibitor).

  • Add the active MMP solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MMP FRET substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the FRET pair.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Principle: Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to digest the gelatin.[6] Areas of enzymatic activity appear as clear bands against a stained background.[6] To test for inhibition, the inhibitor can be added during the incubation step.

Procedure:

  • Prepare samples (e.g., conditioned cell culture media) and mix with a non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto a polyacrylamide gel co-polymerized with gelatin.

  • Perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.

  • Incubate the gel in a developing buffer at 37°C overnight. For inhibitor studies, add the desired concentration of the inhibitor to this buffer.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Clear bands on the gel indicate areas of gelatinolytic activity. The intensity of the bands will be reduced in the presence of an effective inhibitor.

Visualizations

MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Active MMP Solution add_enzyme Add MMP to Plate & Incubate prep_enzyme->add_enzyme prep_substrate Prepare FRET Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence (Kinetic) add_substrate->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_ic50 Determine IC50 Value calc_rate->calc_ic50

Caption: Workflow for an MMP inhibition screening assay.

Ageladine_A_Biosynthesis Proline Proline Dibromo_pyrrole 4,5-dibromo-1H-pyrrole- 2-carbaldehyde Proline->Dibromo_pyrrole biosynthesis Histidine Histidine Histamine Histamine Histidine->Histamine decarboxylation N_vinyl_imine N-vinyl imine intermediate Dibromo_pyrrole->N_vinyl_imine Histamine->N_vinyl_imine Ageladine_A This compound N_vinyl_imine->Ageladine_A cyclization

Caption: Proposed biosynthetic pathway of this compound.

References

Cross-Validation of MMP Inhibition Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate assessment of Matrix Metalloproteinase (MMP) inhibitor efficacy is crucial for advancing research and developing new therapeutic agents for a variety of diseases, including cancer, inflammation, and cardiovascular conditions.[1][2][3] Given that MMPs play a complex role in both normal physiological processes and pathologies, it is imperative to validate inhibitor data across multiple platforms to ensure specificity, potency, and biological relevance.[2][4] This guide provides a comparative overview of common methods for cross-validating MMP inhibition data, complete with experimental protocols and data presentation strategies.

Comparison of MMP Inhibition Validation Methods

A multi-faceted approach, employing a combination of in vitro, cell-based, and in vivo methods, is essential for the comprehensive validation of MMP inhibitors. Each method offers unique advantages and provides different layers of information, from direct enzyme kinetics to effects on complex biological processes. The table below compares the most widely used techniques.

MethodPrincipleInformation ObtainedThroughputBiological RelevanceKey Considerations
Fluorometric Enzymatic Assay Cleavage of a quenched fluorogenic peptide substrate by a purified MMP results in a measurable increase in fluorescence.[1][5]Direct measure of enzyme activity, IC50 values.[5][6]HighLow (Acellular)IC50 values can vary with substrate and enzyme source; good for initial screening.[5]
Gelatin Zymography Detects the activity of gelatinases (e.g., MMP-2, MMP-9) in biological samples via gelatin degradation within a polyacrylamide gel.[5]Semi-quantitative measure of pro- and active MMP levels; visualizes inhibitory effects.[1]Low to MediumMedium (Ex vivo)Highly sensitive for detecting low levels of MMP activity. Does not require heating or reducing agents that would denature the enzyme.[5][7]
Cell Invasion (Transwell) Assay Measures the ability of cells to invade through a layer of extracellular matrix (e.g., Matrigel) in response to a chemoattractant.[6][7]Effect of inhibitor on cancer cell invasion.[6][8]Low to MediumHighProvides insight into the inhibitor's effect on a key pathological process.[8]
Wound Healing (Scratch) Assay Assesses the impact of an inhibitor on the collective migration of a confluent cell monolayer to close a "scratch".[7]Effect of inhibitor on cell migration.[7]MediumHighSimple method to evaluate the functional consequences of MMP inhibition on cell motility.[7]
In Vivo Animal Models Evaluation of inhibitor efficacy in a living organism, often using transgenic or gene knockout models, or pharmacological inhibition in disease models.[4][9]Overall therapeutic efficacy, pharmacokinetics, and potential side effects.[4]LowHighestEssential for preclinical validation; results can be complex due to compensatory mechanisms.[4]

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable experimental data.[1] Below are methodologies for three key assays used in the validation of MMP inhibitors.

Fluorometric MMP Inhibition Assay

This high-throughput method is ideal for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified MMP enzyme.[5][6]

Materials:

  • Purified, active MMP enzyme (e.g., MMP-9)

  • MMP-specific fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[6]

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)[5]

  • Test inhibitor and a known control inhibitor

  • 96-well black microplate[5]

  • Fluorescence microplate reader[5]

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer.[6] Dilute the recombinant MMP enzyme and the fluorogenic substrate to their final working concentrations in cold assay buffer.[5][6]

  • Assay Setup: To the wells of a 96-well plate, add the diluted MMP enzyme.[6]

  • Inhibitor Addition: Add the various dilutions of the test inhibitor to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.[6]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for the binding of the inhibitor to the enzyme.[6]

  • Reaction Initiation: Add the diluted fluorogenic substrate to each well to start the reaction.[6]

  • Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals (e.g., every minute for 10-20 minutes).[6]

  • Data Analysis: Calculate the rate of fluorescence increase (reaction velocity) for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to calculate the IC50 value.[6]

Gelatin Zymography

This technique is widely used to detect the activity of gelatinases such as MMP-2 and MMP-9 and can distinguish between the pro- and active forms of the enzymes.[1]

Materials:

  • Conditioned media from cell cultures or tissue extracts[5][7]

  • Polyacrylamide gel containing 1 mg/mL gelatin[5]

  • Non-reducing sample buffer[5]

  • Washing Buffer (e.g., 50 mM Tris pH 7.5, 2.5% Triton X-100, 150 mM NaCl, 10 mM CaCl₂)[10]

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1% Triton X-100, pH 7.4)[11]

  • Coomassie Brilliant Blue staining solution[5]

  • Destaining solution[5]

Procedure:

  • Sample Preparation: Collect conditioned media from cell cultures grown in serum-free media.[7] Centrifuge to remove dead cells and debris.[12] Concentrate the media if necessary.

  • Electrophoresis: Mix samples with a non-reducing sample buffer (do not heat).[5] Load the samples onto the gelatin-containing polyacrylamide gel and run the gel until the dye front reaches the bottom.[5]

  • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in the washing buffer to remove SDS and allow the enzymes to renature.[5][10]

  • Enzyme Activity: Incubate the gel in the incubation buffer at 37°C for 16-24 hours.[5][11] During this time, MMPs will digest the gelatin.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue for at least one hour.[1][5] Destain the gel until clear bands appear against a dark blue background. These clear bands indicate areas of gelatinolytic activity.[1][5]

Cell Invasion Assay (Transwell)

This assay evaluates the ability of an inhibitor to block cancer cell invasion through an extracellular matrix barrier, providing crucial information on its functional efficacy.[6][8]

Materials:

  • Transwell inserts (8 µm pore size)[6]

  • Matrigel[6]

  • Cancer cell line of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)[6]

  • Test inhibitor

  • Methanol (B129727) and crystal violet for fixing and staining[6]

Procedure:

  • Assay Preparation: Coat the upper chamber of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[6] Starve the cells in serum-free medium for 24 hours prior to the assay.[6]

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of the test inhibitor or a vehicle control. Seed the cells into the upper chamber of the inserts.[6]

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.[6]

  • Incubation: Incubate the plate at 37°C for 24-48 hours, allowing the cells to invade through the Matrigel.[6][8]

  • Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[6] Fix the invading cells on the lower surface with methanol and stain with crystal violet.[6] Count the number of stained, invaded cells in several microscopic fields to quantify cell invasion.[8]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex signaling pathways involving MMPs and the logical flow of experimental validation.

MMP_Signaling_Pathway extracellular_signals Growth Factors, Cytokines (e.g., TNF-α, IL-1β) membrane_receptor Membrane Receptors extracellular_signals->membrane_receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) membrane_receptor->mapk_pathway nfkb_pathway NF-κB Pathway membrane_receptor->nfkb_pathway transcription_factors Transcription Factors (AP-1, NF-κB) mapk_pathway->transcription_factors nfkb_pathway->transcription_factors mmp_gene MMP Gene Transcription transcription_factors->mmp_gene pro_mmp Pro-MMP (Zymogen) mmp_gene->pro_mmp Translation active_mmp Active MMP pro_mmp->active_mmp Activation (e.g., by other proteases) ecm_degradation ECM Degradation, Cell Migration, Invasion active_mmp->ecm_degradation inhibitors Inhibitors (TIMPs, Synthetic Inhibitors) inhibitors->active_mmp

A simplified signaling pathway for MMP induction and inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation screening High-Throughput Screening (Fluorometric Assay) ic50 IC50 Determination screening->ic50 selectivity Selectivity Profiling (vs. other MMPs) ic50->selectivity zymography Gelatin Zymography (Confirm target engagement) selectivity->zymography migration Migration/Wound Healing Assay zymography->migration invasion Invasion Assay (Transwell) migration->invasion animal_model Disease Animal Model (e.g., Tumor Xenograft) invasion->animal_model efficacy Efficacy & PK/PD Studies animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity

Experimental workflow for validating a novel MMP inhibitor.

Logical_Relationships invitro In Vitro Assays (Biochemical Potency) cell_based Cell-Based Assays (Cellular Efficacy) invitro->cell_based informs invivo In Vivo Models (Therapeutic Potential) cell_based->invivo justifies clinical Clinical Trials invivo->clinical predicts

Logical progression of MMP inhibitor validation methods.

References

A Comparative Guide to the Structure-Activity Relationship of Synthetic Ageladine A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic Ageladine A analogs, focusing on their structure-activity relationships (SAR). The data presented is compiled from various studies aimed at elucidating the therapeutic potential of these marine-derived compounds.

Introduction

This compound, a bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai, has garnered significant interest in the scientific community due to its diverse biological activities, including inhibition of matrix metalloproteinases (MMPs) and antiangiogenic effects.[1][2] Its unique chemical scaffold has served as a template for the synthesis of numerous analogs, with the goal of enhancing potency, selectivity, and understanding the molecular determinants of its activity. This guide summarizes the key findings from SAR studies, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activities of this compound and its Analogs

The following tables summarize the inhibitory activities of various this compound analogs against different biological targets. These tables are designed to facilitate a clear comparison of the potency of these compounds.

Table 1: Matrix Metalloproteinase (MMP) Inhibitory Activity

CompoundModificationMMP-2 IC50 (µM)MMP-12 IC50 (µM)Reference
This compound-1.7 ± 0.23.66[3][4]
Analog 29Pyrrole (B145914) ring exchanged with imidazole-~0.9 (4x more potent than this compound)[5]
Analog 74Bromine at 4-position of pyrrole-< 3.66[4]
Analog 75Bromine at 4-position of pyrrole-< 3.66[4]
Analog 76Bromine at 4-position of pyrrole-< 3.66[4]
N-methylated derivativesN-methylationNo inhibition-[4]
Analog 83Pyrrole replaced by other heterocycles3.0 µg/mL-[4]
Six-membered pyridine (B92270) seriesSix-membered ring coreWeak inhibition-[3]

Table 2: Anticancer and Antiangiogenic Activities

CompoundModificationCell LineActivityReference
This compound-BAE cells65.9% inhibition of cell migration at 25 µg/mL[4]
This compound-NCI-60 panelNontoxic at 10 µM[6]
Analog 72-pyridine analogRenal cancer CAKI-195% growth inhibition[6]
Seven-membered azepine analogs (2e-h)Seven-membered ring coreDU145 (prostate), A2058 (melanoma), MDA-MB-435 (breast)Anticancer activity in low µM range[1][3]
Compound 25Derivative of this compoundA549 (lung), DU145 (prostate)Suppressed proliferation and migration[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the SAR studies of this compound analogs.

1. Synthesis of this compound Analogs (Pictet-Spengler Reaction)

The one-pot synthesis of this compound and its analogs is a widely used method.[6][8]

  • Reaction: The key step is the Pictet-Spengler reaction between 2-aminohistamine and various aryl aldehydes.[8]

  • Procedure:

    • Dissolve 2-aminohistamine and the desired aryl aldehyde in a suitable solvent (e.g., methanol).

    • Add a catalyst, such as a Lewis acid, to facilitate the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Purify the resulting product by column chromatography.

  • For Seven-Membered Ring Analogs: A two-step process involving a Pictet-Spengler cyclocondensation followed by oxidative aromatization is employed. The choice of oxidant is critical for obtaining the desired ring system.[3]

2. Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of the analogs against MMPs is a primary focus of many studies.

  • Assay Kit: A commercially available MMP-2 inhibitor assay kit (e.g., Enzo Life Sciences AK-409) is often used.[3]

  • Principle: The assay measures the enzymatic activity of MMP-2 on a specific substrate. The inhibition of this activity by the test compound is quantified.

  • Procedure:

    • Prepare a reaction mixture containing MMP-2 enzyme, the fluorogenic substrate, and the test compound at various concentrations.

    • Incubate the mixture at 37°C for a specified period.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition and the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[3]

3. Cell Viability and Cytotoxicity Assays

These assays are essential to determine the effect of the analogs on cancer cell lines.

  • MTS Assay:

    • Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in the cell culture medium.

    • Procedure:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[3]

      • Add the MTS reagent to each well and incubate for 1-4 hours.

      • Measure the absorbance at 490 nm using a microplate reader.

      • Calculate the cell viability as a percentage of the untreated control.[3]

  • NCI-60 Human Tumor Cell Line Screen:

    • Procedure: Compounds are submitted to the National Cancer Institute (NCI) for screening against a panel of 60 different human cancer cell lines representing various cancer types.[6] This provides a broad spectrum of a compound's anticancer activity.

4. Western Blot Analysis for STAT3 Phosphorylation

This technique is used to investigate the molecular mechanism of action of specific analogs.

  • Principle: Western blotting allows for the detection of specific proteins in a sample. In this context, it is used to measure the levels of phosphorylated STAT3 (p-STAT3), which indicates the activation of the STAT3 signaling pathway.

  • Procedure:

    • Treat cells with the test compound.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with primary antibodies specific for p-STAT3 and total STAT3.

    • Use secondary antibodies conjugated to an enzyme for detection.

    • Visualize the protein bands using a chemiluminescent substrate. The intensity of the bands corresponds to the protein levels.[7]

Mandatory Visualizations

Experimental Workflow for SAR Studies of this compound Analogs

Caption: A typical workflow for the synthesis and biological evaluation of this compound analogs.

JAK/STAT3 Signaling Pathway Inhibition by an this compound Analog

JAK_STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak receptor->jak 2. Receptor Dimerization & JAK Activation stat3_inactive STAT3 jak->stat3_inactive 3. STAT3 Recruitment stat3_p p-STAT3 stat3_inactive->stat3_p 4. Phosphorylation (Tyr705) stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer 5. Dimerization dna DNA stat3_dimer->dna 6. Nuclear Translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription 7. Transcription Activation compound25 This compound Analog (Compound 25) compound25->stat3_p Inhibition cytokine Cytokine cytokine->receptor 1. Ligand Binding

Caption: Inhibition of the JAK/STAT3 signaling pathway by a synthetic this compound analog.

Conclusion

The structure-activity relationship studies of synthetic this compound analogs have revealed critical insights for the development of novel therapeutic agents. Key structural modifications, such as halogenation of the pyrrole ring and alteration of the core ring system, have been shown to significantly influence biological activity. While many analogs exhibit potent MMP inhibitory effects, recent findings have expanded their potential applications to cancer therapy through mechanisms like kinase and STAT3 inhibition. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the rational design of next-generation this compound-based therapeutics.

References

A Comparative Analysis of Ageladine A and Its Debrominated Analog in Angiogenesis and Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparative guide for researchers, scientists, and drug development professionals.

This publication provides a comprehensive comparison of the marine-derived alkaloid Ageladine A and its debrominated analog, focusing on their chemical synthesis, biological activity, and underlying mechanisms of action. This guide synthesizes experimental data to offer an objective evaluation of their potential as therapeutic agents, particularly in the context of anti-angiogenesis and matrix metalloproteinase (MMP) inhibition.

Executive Summary

This compound, a brominated pyrrole-imidazole alkaloid isolated from the marine sponge Agelas nakamurai, has garnered significant attention for its potent anti-angiogenic and MMP inhibitory properties.[1] Structure-activity relationship studies have revealed that the bromine substituents on the pyrrole (B145914) ring play a crucial role in its biological activity. This guide presents a comparative study of this compound and its non-brominated counterpart, highlighting the superior efficacy of the brominated form in inhibiting MMP-12, a key enzyme implicated in tumor invasion and metastasis.

Data Presentation: A Quantitative Comparison

The inhibitory activities of this compound and its debrominated analog against matrix metalloproteinase-12 (MMP-12) are summarized below. The data clearly indicates a significant decrease in inhibitory potency upon removal of the bromine atoms.

CompoundStructureTargetIC50 (µM)Source
This compound 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amineMMP-123.66[2]
Debrominated this compound 4-(1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amineMMP-12>100[2]

Experimental Protocols

Synthesis of this compound and its Debrominated Analog

The synthesis of this compound and its debrominated analog can be achieved through a multi-step process, with a key Pictet-Spengler reaction followed by oxidation. The synthesis of the debrominated analog follows a similar pathway, utilizing a non-brominated pyrrole precursor.

General Synthetic Scheme:

cluster_0 Synthesis of Pyrrole Aldehyde cluster_1 Synthesis of Imidazopyridine Core cluster_2 Final Product Pyrrole Pyrrole N-protected_Pyrrole N-protected_Pyrrole Pyrrole->N-protected_Pyrrole Protection N-protected_Pyrrole_2_carbaldehyde N-protected_Pyrrole_2_carbaldehyde N-protected_Pyrrole->N-protected_Pyrrole_2_carbaldehyde Vilsmeier-Haack Tetrahydroimidazopyridine Tetrahydroimidazopyridine N-protected_Pyrrole_2_carbaldehyde->Tetrahydroimidazopyridine Histamine (B1213489) Histamine Histamine->Tetrahydroimidazopyridine Pictet-Spengler with Pyrrole Aldehyde Imidazopyridine_core Imidazopyridine_core Tetrahydroimidazopyridine->Imidazopyridine_core Oxidation Final_Product Final_Product Imidazopyridine_core->Final_Product Deprotection

General synthetic workflow for this compound and its analogs.

Synthesis of Debrominated this compound (Compound 67): The synthesis of the debrominated analog involves the Pictet-Spengler reaction of histamine with 1H-pyrrole-2-carbaldehyde, followed by oxidation.[2]

Synthesis of this compound: The total synthesis of this compound has been reported by several groups and typically involves the use of a 4,5-dibromo-1H-pyrrole-2-carbaldehyde as a key intermediate in the Pictet-Spengler reaction.[3]

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of this compound and its debrominated analog against MMPs is determined using a fluorogenic substrate assay.[4]

  • Enzyme Activation: Recombinant human pro-MMP-12 is activated with p-aminophenylmercuric acetate.

  • Inhibitor Incubation: The activated MMP-12 is incubated with varying concentrations of the test compounds (this compound or its debrominated analog) in an assay buffer.

  • Substrate Addition: A fluorogenic MMP substrate is added to the mixture.

  • Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)

The anti-angiogenic activity of the compounds is assessed by their ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[5][6]

  • Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane extract.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of varying concentrations of the test compounds.

  • Incubation: The plate is incubated to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of the capillary network is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points.

Mechanism of Action: The Role of Bromine in MMP Inhibition and Angiogenesis

The significant difference in the MMP-12 inhibitory activity between this compound and its debrominated analog underscores the critical role of the bromine atoms on the pyrrole ring. It is hypothesized that the electron-withdrawing nature and the steric bulk of the bromine atoms contribute to a more favorable binding interaction with the active site of the MMP enzyme.

Matrix metalloproteinases are key players in the process of angiogenesis, the formation of new blood vessels. They achieve this by degrading the extracellular matrix (ECM), which allows endothelial cells to migrate and form new vascular structures. By inhibiting MMPs, this compound effectively blocks this degradation process, thereby impeding endothelial cell migration and the subsequent formation of new blood vessels. This proposed mechanism is depicted in the signaling pathway diagram below.

cluster_0 This compound Action cluster_1 Angiogenesis Pathway Ageladine_A This compound MMPs Matrix Metalloproteinases (e.g., MMP-12) Ageladine_A->MMPs Inhibition ECM_Degradation Extracellular Matrix (ECM) Degradation MMPs->ECM_Degradation Promotes Endothelial_Cell_Migration Endothelial Cell Migration & Proliferation ECM_Degradation->Endothelial_Cell_Migration Tube_Formation Capillary Tube Formation Endothelial_Cell_Migration->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis

Proposed mechanism of anti-angiogenic action of this compound.

Conclusion

The comparative data presented in this guide demonstrates that the bromine atoms of this compound are essential for its potent inhibitory activity against MMP-12. The debrominated analog shows significantly reduced efficacy, highlighting a clear structure-activity relationship. This information is critical for the rational design of novel and more potent MMP inhibitors for therapeutic applications, particularly in oncology where angiogenesis is a key pathological process. Further research is warranted to explore the full spectrum of MMPs inhibited by this compound and to evaluate its in vivo efficacy and safety profile.

References

Efficacy of Ageladine A in Comparison to Other Marine-Derived Matrix Metalloproteinase Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory efficacy of Ageladine A, a bromopyrrole alkaloid from the marine sponge Agelas nakamurai, against various matrix metalloproteinases (MMPs) and contrasts its performance with other MMP inhibitors derived from marine natural products. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key biological pathways to offer a thorough resource for researchers in pharmacology and drug discovery.

Introduction to Marine MMP Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. The marine environment is a rich source of bioactive compounds, several of which have been identified as potent MMP inhibitors. This compound is a notable example, demonstrating a unique inhibitory mechanism that distinguishes it from many traditional MMP inhibitors.

Comparative Efficacy of Marine MMP Inhibitors

The inhibitory potential of this compound and other selected marine natural products against various MMPs is summarized below. The data, presented as IC50 values, indicates the concentration of the inhibitor required to reduce the activity of a specific MMP by 50%.

Marine Natural ProductSource OrganismTarget MMP(s)IC50 (µg/mL)IC50 (µM)Mechanism of Action
This compound Marine Sponge (Agelas nakamurai)MMP-11.2[1]~3.4Non-zinc-chelating[2]
MMP-22.0[1]~5.7
MMP-80.39[1]~1.1
MMP-90.79[1]~2.2
MMP-120.33[1]~0.9
MMP-130.47[1]~1.3
Chitooligosaccharides Crustacean ShellsMMP-2, MMP-9Not specified in µMNot specified in µMDown-regulation of MMP expression via AP-1 and NF-κB pathways
(+)-Aeroplysinin-1 Marine Sponge (Aplysina aerophoba)MMP-2Not specifiedNot specifiedDown-regulation of MMP-2 expression
Sinulariolide (B1237615) Soft Coral (Sinularia flexibilis)MMP-2, MMP-9Not specifiedNot specifiedDown-regulation of MMP-2/-9 expression via PI3K/AKT/mTOR pathway
BU-4664L (Diazepinomicin) Marine ActinomyceteMMP-20.46Not specifiedDirect inhibition
MMP-90.60Not specified

Experimental Protocols

The determination of MMP inhibitory activity is commonly performed using two primary assay types: gelatin zymography and fluorometric assays.

Gelatin Zymography

This technique is used to detect the activity of gelatinases such as MMP-2 and MMP-9.

Protocol:

  • Sample Preparation: Conditioned media from cell cultures treated with and without the inhibitor are collected. Protein concentration is normalized across all samples.

  • Gel Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions.

  • Renaturation and Development: Following electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C for 12-48 hours.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands is quantified to determine the level of MMP activity.

Fluorometric MMP Inhibitor Screening Assay

This is a high-throughput method for quantifying MMP activity and inhibition.

Protocol:

  • Reagent Preparation: A fluorogenic MMP substrate, the purified MMP enzyme, and the test inhibitor (e.g., this compound) are prepared in an appropriate assay buffer.

  • Reaction Setup: The assay is typically performed in a 96-well microplate. The MMP enzyme is pre-incubated with varying concentrations of the inhibitor.

  • Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate. The substrate is internally quenched and only fluoresces upon cleavage by the active MMP. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).

  • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways in MMP Regulation

Several intracellular signaling pathways are involved in the regulation of MMP gene expression. Marine natural products can exert their inhibitory effects by targeting these pathways.

MMP_Regulation_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Marine Inhibitors Marine Inhibitors PI3K PI3K Marine Inhibitors->PI3K AKT AKT Marine Inhibitors->AKT mTOR mTOR Marine Inhibitors->mTOR NF-κB NF-κB Marine Inhibitors->NF-κB AP-1 AP-1 Marine Inhibitors->AP-1 Receptors->PI3K Activates IKK IKK Receptors->IKK Activates Receptors->AP-1 Activates PI3K->AKT AKT->mTOR mTOR->NF-κB Activates IκB IκB IKK->IκB Phosphorylates IκB->NF-κB Releases MMP Gene MMP Gene NF-κB->MMP Gene AP-1->MMP Gene Transcription Transcription MMP Gene->Transcription

Caption: Key signaling pathways (PI3K/AKT/mTOR, NF-κB, AP-1) regulating MMP gene expression.

Experimental Workflow for MMP Inhibitor Screening

The general workflow for identifying and characterizing MMP inhibitors from natural sources is a multi-step process.

Experimental_Workflow Marine Source Marine Source Extraction Extraction Marine Source->Extraction Fractionation Fractionation Extraction->Fractionation Bioassay Screening Bioassay Screening Fractionation->Bioassay Screening Active Fraction Active Fraction Bioassay Screening->Active Fraction Compound Isolation Compound Isolation Active Fraction->Compound Isolation Structure Elucidation Structure Elucidation Compound Isolation->Structure Elucidation Pure Compound Pure Compound Structure Elucidation->Pure Compound In vitro MMP Assays In vitro MMP Assays Pure Compound->In vitro MMP Assays Mechanism of Action Studies Mechanism of Action Studies In vitro MMP Assays->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Caption: General workflow for screening marine natural products for MMP inhibitory activity.

Conclusion

This compound stands out as a potent, broad-spectrum inhibitor of multiple MMPs with a unique non-zinc-chelating mechanism. While other marine natural products like chitooligosaccharides, (+)-aeroplysinin-1, and sinulariolide also demonstrate significant MMP inhibitory effects, they often act through the downregulation of MMP expression via various signaling pathways. The diverse mechanisms of action exhibited by these marine-derived compounds highlight the vast potential of the marine ecosystem as a source for novel therapeutic agents targeting MMP-related diseases. Further research into the specific interactions and downstream effects of these compounds will be crucial for the development of selective and effective MMP inhibitors.

References

Head-to-head comparison of different Ageladine A synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to Ageladine A

This compound, a marine alkaloid isolated from the sponge Agelas nakamurai, has garnered significant attention from the scientific community due to its potent biological activities, including matrix metalloproteinase (MMP) inhibition and antiangiogenic properties. Its unique tricyclic structure, featuring a substituted pyrrole (B145914) linked to a 2-aminoimidazo[4,5-c]pyridine core, has made it a compelling target for total synthesis. This guide provides a head-to-head comparison of the prominent total syntheses of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the different strategies, their efficiencies, and the experimental details of key transformations.

Quantitative Comparison of this compound Syntheses

The following table summarizes the key quantitative metrics for the total syntheses of this compound developed by various research groups. This allows for a rapid and objective comparison of the different routes in terms of their overall efficiency.

Research Group Year Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield
Weinreb (First)20066π-Azaelectrocyclization / Suzuki-Miyaura Coupling12Not explicitly stated
Karuso2006Biomimetic Pictet-Spengler Reaction316% (one-pot)
Ando2007Biomimetic Pictet-Spengler Reaction5Not explicitly stated
Weinreb (Second)2007Convergent 6π-2-Azatriene ElectrocyclizationNot explicitly statedNot explicitly stated
Tanaka2016Bio-inspired One-Pot Cascade Reaction15%
Lindel2022Aza-BODIPY Directed Bromination / Suzuki-Miyaura Coupling97.9%

Synthetic Route Overviews

The following diagrams, generated using the DOT language, illustrate the strategic bond disconnections and overall synthetic pathways for each route.

Weinreb_First_Synthesis AgeladineA This compound Imidazopyridine 2-Amino-7-chloro- imidazo[4,5-c]pyridine AgeladineA->Imidazopyridine Suzuki-Miyaura Coupling Pyrrole N-Boc-4,5-dibromo- pyrrole-2-boronic acid AgeladineA->Pyrrole Suzuki-Miyaura Coupling Tribromoimidazole 1-(Benzyloxymethyl)-2,4,5- tribromo-1H-imidazole Imidazopyridine->Tribromoimidazole 6π-Azaelectrocyclization

Caption: Weinreb's first total synthesis of this compound.

Karuso_Synthesis AgeladineA This compound TetrahydroageladineA Tetrahydrothis compound AgeladineA->TetrahydroageladineA Dehydrogenation Aminohistamine 2-Aminohistamine TetrahydroageladineA->Aminohistamine Pictet-Spengler Dibromopyrrole N-Boc-4,5-dibromo- 2-formylpyrrole TetrahydroageladineA->Dibromopyrrole Pictet-Spengler

Caption: Karuso's biomimetic synthesis of this compound.

Tanaka_Synthesis AgeladineA This compound DNP_AgeladineA N-DNP-Ageladine A AgeladineA->DNP_AgeladineA Thiolysis Guanidine 2,4-Dinitrophenyl- guanidine DNP_AgeladineA->Guanidine One-pot Cascade Fumaraldehyde (B1234199) Fumaraldehyde DNP_AgeladineA->Fumaraldehyde One-pot Cascade Dibromopyrrole 4,5-Dibromo-2-formylpyrrole DNP_AgeladineA->Dibromopyrrole One-pot Cascade

Caption: Tanaka's one-pot synthesis of this compound.

Lindel_Synthesis AgeladineA This compound Aza_BODIPY_Br2 Dibrominated Aza-BODIPY complex AgeladineA->Aza_BODIPY_Br2 Decomplexation & Reduction Aza_BODIPY Aza-BODIPY complex Aza_BODIPY_Br2->Aza_BODIPY Bromination Imidazopyridinone Imidazo[4,5-c]pyridin-2-one Aza_BODIPY->Imidazopyridinone Suzuki-Miyaura & Complexation Pyrrole_boronic_acid N-Boc-pyrrole- 2-boronic acid Aza_BODIPY->Pyrrole_boronic_acid Suzuki-Miyaura

Caption: Lindel's Aza-BODIPY route to this compound.

Experimental Protocols for Key Reactions

This section provides detailed experimental procedures for the pivotal steps in the most efficient and representative syntheses of this compound.

Karuso's One-Pot Pictet-Spengler/Dehydrogenation Synthesis

This highly efficient, biomimetic synthesis constructs the core of this compound in a single pot.

Procedure:

To a solution of 2-aminohistamine dihydrochloride (B599025) (1 equivalent) in ethanol (B145695) is added N-Boc-4,5-dibromo-2-formylpyrrole (1.1 equivalents). The mixture is stirred at room temperature for 6 hours. Following this, 10% Palladium on carbon (20 mol%) is added, and the reaction mixture is heated to reflux for 24 hours. The mixture is then cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.[1]

Weinreb's 6π-Azaelectrocyclization

This key step in Weinreb's first total synthesis forms the central pyridine (B92270) ring of the imidazo[4,5-c]pyridine core.

Procedure:

A solution of the precursor 1-aza-1,3,5-hexatriene in o-xylene (B151617) is heated at 140 °C in a sealed tube for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the 2-amino-7-chloro-imidazo[4,5-c]pyridine.

Lindel's Aza-BODIPY Directed Bromination

This late-stage bromination strategy, a key feature of Lindel's synthesis, allows for the regioselective introduction of the bromine atoms onto the pyrrole ring.

Procedure:

To a solution of the aza-BODIPY-fused this compound precursor (1 equivalent) in dichloromethane (B109758) at 0 °C is added bromine (2.2 equivalents) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the dibrominated aza-BODIPY complex.[1]

Tanaka's One-Pot Cascade Reaction

This elegant one-pot procedure rapidly assembles the this compound core from simple starting materials.

Procedure:

A mixture of 2,4-dinitrophenylguanidine (1 equivalent), fumaraldehyde monoacetal (1.2 equivalents), and 4,5-dibromo-2-formylpyrrole (1.1 equivalents) in a mixture of ethanol and water is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with ethanol, and dried to give N-(2,4-dinitrophenyl)this compound. To a solution of this intermediate in dimethylformamide is added 2-mercaptoethanol (B42355) (10 equivalents) and potassium carbonate (5 equivalents). The mixture is stirred at room temperature for 3 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield this compound.[1]

Head-to-Head Analysis of Synthetic Routes

Weinreb's First Synthesis: As the inaugural total synthesis of this compound, this linear approach is notable for its strategic use of a 6π-azaelectrocyclization to construct the imidazo[4,5-c]pyridine core.[1] The subsequent Suzuki-Miyaura coupling to attach the dibromopyrrole moiety is a reliable and well-established transformation. However, the overall synthesis is lengthy (12 steps), which may limit its practicality for large-scale production or analog synthesis.

Karuso's and Ando's Biomimetic Syntheses: These routes represent a significant improvement in efficiency by employing a biomimetic Pictet-Spengler reaction between 2-aminohistamine and a dibrominated formylpyrrole. Karuso's one-pot procedure, with a 16% overall yield in a single step from commercially available materials, is particularly attractive for its operational simplicity and convergency.[1] Ando's synthesis follows a similar strategy with slight modifications in protecting groups and dehydrogenation conditions.[1] These biomimetic approaches are highly convergent and offer rapid access to the this compound scaffold.

Weinreb's Second Synthesis: This convergent synthesis also utilizes a 6π-electrocyclization, but in a more convergent manner, which likely improves the overall efficiency compared to his first linear approach. This strategy involves the preparation of two advanced fragments that are then coupled and cyclized.

Tanaka's One-Pot Cascade: This innovative approach stands out for its elegance and efficiency, assembling the complex tricycle in a single pot from simple starting materials with a 5% overall yield.[1] The bio-inspired cascade, involving a 2-aminoimidazole formation and an aza-electrocyclization, demonstrates a powerful strategy for the rapid construction of complex heterocyclic systems. While the yield is modest, the operational simplicity is a significant advantage.

Lindel's Aza-BODIPY Route: This recent synthesis addresses the challenge of late-stage regioselective bromination by employing a novel aza-BODIPY complex to direct the bromination of the pyrrole ring.[1] This strategy allows for the introduction of the bromine atoms at a late stage on a more complex intermediate, offering flexibility for the synthesis of analogs with different halogenation patterns. The 9-step synthesis proceeds with a respectable 7.9% overall yield.[1]

Conclusion

The total syntheses of this compound showcase a diverse range of synthetic strategies, from linear and convergent approaches to elegant one-pot cascades. For researchers requiring rapid access to this compound and its analogs for biological evaluation, the biomimetic Pictet-Spengler approaches developed by Karuso and Ando, as well as the one-pot cascade by Tanaka, offer the most efficient and practical solutions. For studies requiring late-stage diversification and the synthesis of specifically halogenated analogs, Lindel's aza-BODIPY-directed strategy provides a powerful tool. The pioneering work by Weinreb laid the foundation for these later, more streamlined approaches. The choice of synthetic route will ultimately depend on the specific research goals, scale of synthesis, and the desired level of flexibility for analog design.

References

Safety Operating Guide

Proper Disposal of Ageladine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Ageladine A, a brominated pyrrole-imidazole alkaloid, emphasizing safety and regulatory compliance.

This compound is a marine-derived alkaloid recognized for its biological activities. However, its toxicological properties necessitate careful management of its waste. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as toxic if swallowed. Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular solid waste streams. The primary and recommended method of disposal is through a licensed hazardous waste disposal service.

Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or accidental ingestion.

Core Disposal Protocol

The disposal of this compound must be handled by a certified environmental health and safety provider. The following steps outline the procedure for preparing this compound waste for collection:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions.

  • Container Selection: Use a designated, leak-proof, and chemically resistant container for collecting this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and quantity of the waste. Ensure the date of waste generation is also clearly marked.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste transfer and documentation.

This compound Properties and Hazards

A summary of key data for this compound is provided in the table below. This information is critical for a comprehensive understanding of its hazard profile.

PropertyValue
Molecular Formula C₁₀H₇Br₂N₅
Molecular Weight 357.00 g/mol
Appearance Solid (form may vary)
GHS Hazard Statement H301: Toxic if swallowed
GHS Precautionary Statement P501: Dispose of contents/container in accordance with local/regional/national/international regulations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, from the point of generation to final disposal.

start This compound Waste Generated ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe container Select a Designated and Leak-Proof Waste Container ppe->container label Label Container Clearly: 'Hazardous Waste - this compound' container->label store Store Securely in a Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs pro_disposal Professional Disposal by a Licensed Hazardous Waste Vendor contact_ehs->pro_disposal end Disposal Complete pro_disposal->end

Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling Ageladine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of Ageladine A. This compound is a marine-derived bromopyrrole-imidazole alkaloid with potent biological activity. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination.

I. Hazard Identification and Safety Summary

This compound is classified as acutely toxic.[1] The primary route of acute toxicity is ingestion. While comprehensive toxicological data is not available, its classification necessitates cautious handling to avoid all routes of exposure, including dermal and inhalation.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowed[1]Danger

Precautionary Statements:

CodeStatement
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P301 + P316IF SWALLOWED: Get emergency medical help immediately.[1]
P321Specific treatment (see supplemental first aid instruction on this label).[1]
P330Rinse mouth.[1]
P405Store locked up.[1]
P501Dispose of contents/ container to an approved waste disposal plant.[1]

II. Personal Protective Equipment (PPE)

Due to the acute toxicity of this compound, a comprehensive PPE protocol is mandatory. The following equipment must be worn at all times when handling the compound, particularly in its solid form.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Double-gloving with chemical-resistant glovesInner glove: Nitrile. Outer glove: Neoprene or other appropriate material for the solvent being used.
Eye Protection Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn when handling the solid or preparing solutions.
Body Protection Disposable, back-closing laboratory gown over a lab coatGown should be long-sleeved with tight-fitting cuffs.[2]
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood.[2]

III. Operational Plan: Handling and Experimental Use

A. Engineering Controls:

  • Chemical Fume Hood: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a balance within the fume hood or a dedicated weighing enclosure with appropriate ventilation.

B. Stock Solution Preparation (Example Protocol):

  • Preparation: Don all required PPE. Assemble all necessary equipment (vials, spatulas, solvents, vortex mixer) within the chemical fume hood.

  • Weighing: Tare a clean, amber glass vial on the analytical balance. Carefully add the desired amount of solid this compound to the vial using a dedicated spatula.

  • Solubilization: Add the appropriate volume of solvent (e.g., DMSO, ethanol) to the vial.[3]

  • Mixing: Securely cap the vial and vortex until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution in a securely sealed container at the recommended temperature, protected from light.

C. Experimental Workflow:

The following diagram outlines a typical workflow for an in-vitro enzyme inhibition assay using this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ppe Don PPE prep_solution Prepare this compound Stock Solution prep_ppe->prep_solution prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) prep_solution->prep_reagents add_inhibitor Add this compound Dilutions to Assay Plate prep_reagents->add_inhibitor add_enzyme Add Enzyme to Plate add_inhibitor->add_enzyme add_substrate Initiate Reaction with Substrate Addition add_enzyme->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate read_plate Measure Signal (e.g., Fluorescence, Absorbance) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Experimental workflow for an enzyme inhibition assay.

D. Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, cover with an appropriate absorbent material.

  • Cleanup: Carefully collect the contaminated material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

IV. This compound as a Matrix Metalloproteinase (MMP) Inhibitor

This compound has been identified as an inhibitor of several matrix metalloproteinases (MMPs), including MMP-1, -2, -8, -9, -12, and -13.[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Unlike many MMP inhibitors, this compound's mechanism of action does not appear to involve chelation of the catalytic zinc ion.[4][6] This suggests a potentially novel inhibitory mechanism.

G cluster_key Key ageladine_a This compound mmp Matrix Metalloproteinase (e.g., MMP-2, MMP-9) ageladine_a->mmp Inhibits ecm_substrate Extracellular Matrix (e.g., Collagen) mmp->ecm_substrate Degrades degraded_ecm Degraded ECM ecm_substrate->degraded_ecm key_inhibitor Inhibitor key_inhibitor_box key_enzyme Enzyme key_enzyme_box key_substrate Substrate key_substrate_box key_product Product key_product_box

Inhibitory action of this compound on MMPs.

V. Disposal Plan

All this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.

A. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any contaminated solids in a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container for toxic organic or alkaloid waste. Do not mix with other waste streams.

  • Sharps Waste: Dispose of any sharps contaminated with this compound in a designated sharps container.

B. Labeling:

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • "Toxic: this compound"

  • The primary hazard pictogram (skull and crossbones).

  • Accumulation start date.

  • Laboratory contact information.

C. Storage:

Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory, away from general traffic and incompatible materials.

D. Final Disposal:

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional, local, and national regulations for hazardous waste disposal.[7] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [7] Burning or composting of alkaloid-containing waste is not recommended due to the potential for releasing toxic compounds.[8] The recommended method for similar toxic alkaloids is to double bag the waste for municipal hazardous waste disposal.[8]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.